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  • Product: 4-Chloro-8-fluoro-3-iodoquinoline
  • CAS: 1431363-50-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-8-fluoro-3-iodoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-8-fluoro-3-iodoquinoline, a halog...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-8-fluoro-3-iodoquinoline, a halogenated quinoline with significant potential as a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the strategic use of this compound in research and development.

Introduction: The Strategic Value of Polysubstituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals.[1] The strategic introduction of multiple halogen atoms onto this scaffold, as seen in 4-Chloro-8-fluoro-3-iodoquinoline, creates a highly versatile intermediate with distinct reactive sites. This allows for sequential and regioselective functionalization, enabling the rapid generation of diverse molecular libraries for screening and optimization.

The presence of chlorine, fluorine, and iodine imparts unique electronic and steric properties to the quinoline core. The fluorine at the 8-position can enhance metabolic stability and influence the pKa of the quinoline nitrogen. The chlorine at the 4-position and the iodine at the 3-position serve as excellent handles for various cross-coupling reactions, with the carbon-iodine bond being significantly more reactive, allowing for selective transformations.[2]

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-Chloro-8-fluoro-3-iodoquinoline is not widely available in public literature, we can infer its properties based on the well-characterized 4-chloro-8-fluoroquinoline and the known effects of iodine substitution.

Table 1: Estimated Physicochemical Properties
PropertyEstimated ValueRationale and Insights
Molecular Formula C₉H₄ClFIN-
Molecular Weight 307.50 g/mol -
Appearance Off-white to pale yellow solidHalogenated quinolines are typically crystalline solids at room temperature.[3]
Melting Point >100 °CThe introduction of a large, polarizable iodine atom is expected to increase the melting point compared to 4-chloro-8-fluoroquinoline due to stronger intermolecular forces.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane); Insoluble in water.The lipophilic nature of the halogenated aromatic ring system dictates its solubility profile.[3]
pKa (of quinoline nitrogen) ~2-3The electron-withdrawing effects of the three halogen substituents will significantly decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ≈ 4.9).
Spectroscopic Data Interpretation

Predicting the spectroscopic data is crucial for reaction monitoring and characterization of derivatives.

¹H NMR Spectroscopy: The aromatic protons of the quinoline core will exhibit characteristic chemical shifts and coupling patterns. The proton at the 2-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen and iodine atoms. The protons on the benzo-fused ring will also show distinct signals influenced by the fluorine at the 8-position.

¹³C NMR Spectroscopy: The carbon atoms directly attached to the halogens will show characteristic chemical shifts. The carbon bearing the iodine (C-3) will be significantly shielded compared to the carbons attached to chlorine (C-4) and fluorine (C-8), a phenomenon known as the "heavy atom effect".[4]

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 in a ~3:1 ratio).

Synthesis and Reactivity

The synthesis of 4-Chloro-8-fluoro-3-iodoquinoline would likely involve a multi-step sequence, starting from a suitable aniline precursor. A plausible synthetic strategy would be the electrophilic iodination of 4-chloro-8-fluoroquinoline.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Synthetic Pathway Start 4-Chloro-8-fluoroquinoline Reaction Electrophilic Aromatic Iodination Start->Reaction Reagent Iodinating Agent (e.g., NIS, I₂/oxidant) Reagent->Reaction Product 4-Chloro-8-fluoro-3-iodoquinoline Reaction->Product

Caption: Proposed synthesis of 4-Chloro-8-fluoro-3-iodoquinoline.

Key Reactions and Mechanistic Insights

The true utility of 4-Chloro-8-fluoro-3-iodoquinoline lies in its differential reactivity, allowing for selective functionalization.

Suzuki-Miyaura Cross-Coupling: The carbon-iodine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond.[2] This allows for the selective introduction of an aryl or vinyl group at the 3-position while leaving the 4-chloro substituent intact for subsequent modification.

Suzuki_Coupling cluster_1 Selective Suzuki-Miyaura Coupling Start 4-Chloro-8-fluoro-3-iodoquinoline Intermediate Oxidative Addition at C-I Start->Intermediate Pd(0) Reagents R-B(OH)₂ Pd Catalyst, Base Reagents->Intermediate Product 4-Chloro-8-fluoro-3-aryl/vinyl-quinoline Intermediate->Product Transmetalation, Reductive Elimination Next_Step Further functionalization at C-4 Product->Next_Step

Caption: Selective functionalization via Suzuki-Miyaura coupling.

Sonogashira and Heck Couplings: Similar to the Suzuki coupling, the C-I bond will be the primary site of reaction in other palladium-catalyzed cross-coupling reactions, such as the Sonogashira (alkyne coupling) and Heck (alkene coupling) reactions.[5]

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution. This reaction would typically require harsher conditions than the palladium-catalyzed couplings at the 3-position. This allows for a two-step functionalization strategy: first, a cross-coupling at the C-I bond, followed by an SₙAr reaction at the C-Cl bond.

Applications in Drug Discovery and Materials Science

The ability to sequentially and selectively functionalize 4-Chloro-8-fluoro-3-iodoquinoline makes it a highly valuable scaffold for the synthesis of novel compounds with potential biological activity or interesting material properties.

Drug Discovery Workflow

Drug_Discovery_Workflow cluster_2 Drug Discovery Cascade Scaffold 4-Chloro-8-fluoro-3-iodoquinoline Step1 Selective C-3 Functionalization (e.g., Suzuki Coupling) Scaffold->Step1 Library1 3-Aryl/Vinyl Quinolines Library Step1->Library1 Step2 C-4 Functionalization (e.g., SₙAr, Buchwald-Hartwig) Library1->Step2 Library2 3,4-Disubstituted Quinolines Library Step2->Library2 Screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) Library2->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead

Caption: A potential drug discovery workflow utilizing the scaffold.

Substituted quinolines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6] The ability to rapidly generate diverse libraries of 3,4-disubstituted-8-fluoroquinolines from this key intermediate is a powerful tool for lead discovery and optimization.

Materials Science

The rigid, planar structure of the quinoline ring system, combined with the potential for extensive electronic modification through substitution, makes these compounds interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

Safety and Handling

Halogenated aromatic compounds should be handled with care, assuming they are potentially toxic and irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-8-fluoro-3-iodoquinoline is a strategically designed chemical intermediate that offers significant advantages for the synthesis of complex, polysubstituted quinolines. Its key feature is the differential reactivity of its carbon-halogen bonds, enabling selective and sequential functionalization. This makes it an invaluable tool for researchers in drug discovery and materials science, facilitating the efficient exploration of chemical space and the development of novel, high-value compounds.

References

  • De, S., & Chowdhury, C. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 2-iodoquinolines 20a, 21, and 23. Retrieved from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Retrieved from [Link]

  • Foulds, G. J., & Johnson, A. W. (1973). Synthesis of some new iodoquinolines. Australian Journal of Chemistry, 26(4), 875-879.
  • University of Calgary. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts and multiplicities. Retrieved from [Link]

  • Pop, V., Ienaşcu, I. M. C., & Găină, L. I. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 728. [Link]

  • Pop, V., Ienaşcu, I. M. C., & Găină, L. I. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 728. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 3(11), 1781–1784. [Link]

  • Wang, X., et al. (2021). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Organic Chemistry Frontiers. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Acar, Ç., et al. (2021). Biological activity and molecular docking studies of some new quinolines as potent anticancer agents. Medical Oncology. [Link]

  • Toma, J. C., et al. (2013). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules. [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Use of iodoquinolines for iodine biofortification of potato plants. [Link]

  • Canadian Science Publishing. (n.d.). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • MDPI. (2024, July 13). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Exploratory

Architectural Mastery of 4-Chloro-8-fluoro-3-iodoquinoline: A Whitepaper on Orthogonal Reactivity and Synthetic Workflows

Molecular Architecture and Electronic Topography The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that can be systematically decorated with pharmacophores. 4-Chloro-8-fluoro-3-iod...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Electronic Topography

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that can be systematically decorated with pharmacophores. 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) 1 represents a masterclass in polyhalogenated heterocyclic design. With a molecular weight of 307.49 g/mol , this building block offers a highly programmable synthetic canvas due to the distinct electronic and steric microenvironments of its three halogen substituents.

The strategic placement of halogens on the quinoline core dictates its reactivity:

  • C8-Fluoro : Acts as a metabolic shield. Its strong inductive electron-withdrawing effect lowers the pKa of the quinoline nitrogen while sterically blocking cytochrome P450-mediated oxidation at the 8-position.

  • C4-Chloro : Highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent quinoline nitrogen acts as an electron sink, stabilizing the Meisenheimer complex during nucleophilic attack.

  • C3-Iodo : Features the lowest bond dissociation energy, making it the kinetic priority for transition-metal-catalyzed oxidative addition.

Thermodynamic and Kinetic Basis for Orthogonal Functionalization

The true power of 4-chloro-8-fluoro-3-iodoquinoline lies in its orthogonal reactivity. Chemists can selectively functionalize the C3 and C4 positions without cross-interference by exploiting the thermodynamic differences between the carbon-halogen bonds.

Table 1: Physicochemical and Reactivity Parameters of Halogenated Sites

Halogen SiteBond Dissociation Energy (kcal/mol)Primary Reaction ModalityKinetic PriorityElectronic/Steric Role
C3-Iodo ~65Pd-Catalyzed Oxidative AdditionHigh (for Pd(0) insertion)Mild electron-withdrawing, sterically demanding
C4-Chloro ~81Nucleophilic Aromatic Substitution (SNAr)High (for Nucleophiles)Inductive withdrawal, highly activated by N1
C8-Fluoro ~115Metabolically stable (Inert to coupling)LowStrong inductive withdrawal, blocks oxidation

Because the C-I bond is significantly weaker than the C-Cl bond, Palladium(0) will undergo oxidative addition exclusively at C3 2. Conversely, because the C3 position lacks the direct resonance activation provided by the N1 nitrogen, nucleophiles will exclusively attack the C4 position under metal-free conditions [[3]]().

Strategic Workflow: The Orthogonal Reactivity Matrix

The following logic gate diagram illustrates the divergent synthetic pathways available to researchers, allowing for the modular assembly of complex 3,4-disubstituted quinolines.

OrthogonalReactivity cluster_0 Pathway A: SNAr Followed by Cross-Coupling cluster_1 Pathway B: Cross-Coupling Followed by SNAr Start 4-Chloro-8-fluoro- 3-iodoquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Target: C4-Cl Start->SNAr Amines/Alkoxides Kinetic Control PdB Pd-Catalyzed Coupling (Suzuki/Sonogashira) Target: C3-I Start->PdB Pd(0), Ligand, Base Aryl Boronic Acid IntA 4-Substituted- 8-fluoro-3-iodoquinoline SNAr->IntA PdA Pd-Catalyzed Coupling (Suzuki/Sonogashira) Target: C3-I IntA->PdA Pd(0), Ligand, Base Aryl Boronic Acid Final 3,4-Disubstituted- 8-fluoroquinoline PdA->Final IntB 3-Substituted- 4-chloro-8-fluoroquinoline PdB->IntB SNArB Nucleophilic Aromatic Substitution (SNAr) Target: C4-Cl IntB->SNArB Amines/Alkoxides Thermal Drive SNArB->Final

Orthogonal functionalization of 4-chloro-8-fluoro-3-iodoquinoline via SNAr and Pd-catalysis.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every reagent choice and observable milestones for in-process verification.

Protocol 1: Synthesis of the Polyhalogenated Core

Objective : Convert 8-fluoro-3-iodoquinolin-4(1H)-one to 4-chloro-8-fluoro-3-iodoquinoline. Causality : Phosphorus oxychloride ( POCl3​ ) is utilized as a dual-purpose reagent (solvent and electrophilic chlorinating agent). The elevated temperature (80–100 °C) provides the thermodynamic energy required to overcome the activation barrier of the Vilsmeier-Haack-type intermediate formation, ensuring complete conversion while preserving the labile C3-I bond 4.

  • Initiation : Suspend 8-fluoro-3-iodoquinolin-4(1H)-one (1.0 equiv) in neat POCl3​ (10-15 equiv).

    • Self-Validation: The suspension will initially appear highly heterogeneous due to the insolubility of the quinolone tautomer.

  • Thermal Activation : Heat the mixture to 90 °C under an inert N2​ atmosphere for 2 hours.

    • Causality: N2​ prevents the premature hydrolysis of POCl3​ .

    • Self-Validation: The mixture transitions into a homogenous, pale-yellow solution, confirming the complete formation of the soluble phosphorodichloridate intermediate.

  • Quenching : Cool to room temperature and carefully quench by dropwise addition into vigorously stirred crushed ice.

    • Causality: The exothermic hydrolysis of excess POCl3​ generates HCl and H3​PO4​ ; ice prevents the thermal degradation of the newly formed C4-Cl bond.

  • Isolation : Neutralize the aqueous phase to pH 7 using saturated NaHCO3​ .

    • Self-Validation: Immediate precipitation of the target 4-chloro-8-fluoro-3-iodoquinoline as an off-white solid.

Protocol 2: Regioselective SNAr at the C4 Position

Objective : Displace the C4-chloride with a nucleophile (e.g., sodium methoxide) without triggering C3-I dehalogenation. Causality : The C4-Cl bond is highly activated by the electron-deficient quinoline ring. SNAr proceeds rapidly via a transient Meisenheimer complex. The C3-I bond remains strictly intact because it lacks resonance activation toward nucleophilic attack 3.

  • Preparation : Dissolve 4-chloro-8-fluoro-3-iodoquinoline (1.0 equiv) in anhydrous methanol.

  • Nucleophilic Addition : Add sodium methoxide (1.2 equiv) portion-wise at 0 °C.

    • Causality: Low temperature ensures strict regiocontrol, preventing any potential side reactions at the C8-fluoro position.

  • Propagation : Stir the reaction at room temperature for 4 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 8:2) will show the complete disappearance of the starting material ( Rf​≈0.6 ) and the emergence of a highly UV-active, more polar product spot ( Rf​≈0.4 ).

  • Workup : Quench with distilled water, extract with dichloromethane, and purify via flash chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C3 Position

Objective : Form a robust C-C bond at the C3 position using an arylboronic acid. Causality : Palladium(0) undergoes oxidative addition preferentially at the weaker C3-I bond. By utilizing a mild base and controlled temperatures, the C4-Cl bond (if not previously substituted) remains untouched, allowing for sequential cross-coupling operations 2.

  • Assembly : Charge a Schlenk flask with the C4-substituted-8-fluoro-3-iodoquinoline (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh3​)4​ (5 mol%), and K2​CO3​ (2.0 equiv).

  • Solvation : Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and convert the arylboronic acid into the reactive, electron-rich boronate species necessary for the transmetalation step.

  • Catalytic Cycle : Heat at 80 °C for 12 hours under N2​ .

    • Self-Validation: A distinct color change from bright yellow to dark brown/black indicates the precipitation of palladium black, signaling the depletion of the active catalytic cycle and reaction completion.

References

  • Title : Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers Source : Journal of Medicinal Chemistry (ACS / NIH) URL :[Link]

  • Title : One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids Source : Molecules (Semantic Scholar) URL :[Link]

Sources

Foundational

Spectroscopic Blueprint of a Novel Quinoline: A Predictive Analysis of 4-Chloro-8-fluoro-3-iodoquinoline

This in-depth technical guide provides a comprehensive, predictive analysis of the spectroscopic signature of 4-Chloro-8-fluoro-3-iodoquinoline. In the ever-evolving landscape of medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive, predictive analysis of the spectroscopic signature of 4-Chloro-8-fluoro-3-iodoquinoline. In the ever-evolving landscape of medicinal chemistry and materials science, polysubstituted quinolines represent a class of privileged scaffolds, frequently serving as the foundation for novel therapeutic agents and functional materials.[1] The unique substitution pattern of the title compound, featuring a chlorine, a fluorine, and an iodine atom at strategic positions, is anticipated to confer distinct physicochemical and biological properties.

Due to the absence of publicly available experimental spectroscopic data for 4-Chloro-8-fluoro-3-iodoquinoline, this guide leverages established principles of spectroscopic theory and a wealth of data from structurally related analogs to construct a reliable, predictive spectroscopic profile. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives, enabling them to anticipate spectral features and streamline their discovery workflows.

A Plausible Synthetic Trajectory

The synthesis of polysubstituted quinolines can be achieved through various methodologies, including the well-established Friedländer annulation and transition-metal-catalyzed cyclization reactions.[2][3] A plausible and efficient route to 4-Chloro-8-fluoro-3-iodoquinoline could commence from a suitably substituted aniline precursor, followed by cyclization and subsequent halogenation steps. The following diagram illustrates a conceptual synthetic workflow.

Synthetic_Workflow A 2-Fluoro-6-nitroaniline B 3-Iodo-2-fluoro-6-nitroaniline A->B Iodination C 4-Amino-2-fluoro-3-iodophenyl ethanone B->C Reduction & Acetylation D 8-Fluoro-3-iodo-4-hydroxyquinoline C->D Cyclization E 4-Chloro-8-fluoro-3-iodoquinoline D->E Chlorination

Caption: A conceptual synthetic pathway to 4-Chloro-8-fluoro-3-iodoquinoline.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum of 4-Chloro-8-fluoro-3-iodoquinoline is expected to exhibit distinct signals in the aromatic region, characteristic of the quinoline ring system. The chemical shifts of the protons are influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the chlorine at C4 and the fluorine at C8 will generally lead to a downfield shift of the adjacent protons.[4]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.9 - 9.1s-
H-57.8 - 8.0ddJ(H5,H6) ≈ 8.0, J(H5,H7) ≈ 1.5
H-67.4 - 7.6tJ(H6,H5) ≈ 8.0, J(H6,H7) ≈ 8.0
H-77.6 - 7.8ddJ(H7,H6) ≈ 8.0, J(H7,H5) ≈ 1.5

The proton at the C-2 position is anticipated to be the most deshielded due to its proximity to the nitrogen atom and the influence of the adjacent iodine and chlorine substituents. The protons on the benzenoid ring (H-5, H-6, and H-7) will exhibit characteristic doublet of doublets and a triplet, with coupling constants typical for ortho and meta relationships in aromatic systems.[5]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will provide a clear fingerprint of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to the nature and position of the substituents. The carbons directly bonded to the electronegative halogen atoms (C-3, C-4, and C-8) are expected to show significant shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-395 - 100
C-4145 - 148
C-4a125 - 128
C-5128 - 130
C-6124 - 126
C-7130 - 132
C-8158 - 162 (d, ¹J(C-F) ≈ 250 Hz)
C-8a140 - 143

A notable feature will be the large one-bond carbon-fluorine coupling constant (¹J(C-F)) for C-8, which will appear as a doublet.[6] The C-3 carbon, bonded to iodine, is expected to be significantly shielded (the "heavy atom effect").

Predicted Mass Spectrum (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis. The presence of chlorine and iodine will result in a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted Key Mass Fragments

m/z (Mass-to-Charge Ratio)Proposed Fragment
350.87 (and isotopic peaks)[M]⁺ (Molecular Ion)
315.87[M - Cl]⁺
223.97[M - I]⁺
188.97[M - I - Cl]⁺

The fragmentation of halogenated organic compounds is well-documented.[7] We can anticipate the initial loss of the halogen atoms, with the C-I bond being the weakest and thus the most likely to cleave first, followed by the C-Cl bond.

Predicted Infrared (IR) Spectrum

The IR spectrum will reveal the presence of characteristic functional groups and the overall aromatic nature of the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretching
1600 - 1585C=C and C=N stretching (in-ring)
1500 - 1400C=C stretching (in-ring)
1100 - 1000C-F stretching
850 - 750C-Cl stretching
~700C-I stretching
900 - 675Aromatic C-H out-of-plane bending

The spectrum will be dominated by the aromatic C-H and C=C/C=N stretching vibrations.[8] The C-halogen stretching vibrations will appear in the fingerprint region and can be used for confirmation of their presence.[9]

Standard Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.

NMR Spectroscopy

NMR_Workflow A Sample Preparation (~5-10 mg in 0.6 mL CDCl₃) B Spectrometer Setup (Locking and Shimming) A->B C ¹H NMR Acquisition (Single-pulse experiment) B->C D ¹³C NMR Acquisition (Proton-decoupled) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis E->F

Caption: A standard workflow for NMR data acquisition and analysis.

A detailed protocol for NMR spectroscopy of quinoline derivatives can be found in the literature.[10]

Mass Spectrometry (Electron Ionization)

MS_Workflow A Sample Introduction (Direct infusion or GC/LC) B Ionization (Electron Ionization, 70 eV) A->B C Mass Analysis (Quadrupole or TOF) B->C D Detection C->D E Data Analysis D->E

Caption: A generalized workflow for electron ionization mass spectrometry.

Standard protocols for the mass spectrometric analysis of halogenated organic compounds provide a solid basis for experimental design.[7]

Infrared Spectroscopy (FT-IR)

IR_Workflow A Sample Preparation (KBr pellet or thin film) B Background Spectrum Acquisition A->B C Sample Spectrum Acquisition A->C D Data Processing (Baseline Correction, Peak Picking) B->D C->D E Spectral Interpretation D->E

Caption: A typical workflow for acquiring an FT-IR spectrum.

Conclusion

This predictive technical guide provides a robust and scientifically grounded spectroscopic blueprint for 4-Chloro-8-fluoro-3-iodoquinoline. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have constructed a detailed profile encompassing ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. This resource is designed to empower researchers by providing a reliable set of expectations for the spectral characterization of this novel and potentially valuable molecule, thereby accelerating the pace of discovery and innovation in the chemical sciences.

References

  • R Discovery. Synthesis Of Polysubstituted Quinolines Research Articles - Page 1. Available from: [Link]

  • Simpson, A. J. (2006). Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. Analytical Chemistry, 79(2), 579-588. Available from: [Link]

  • Li, Y., et al. (2020). Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. Organic Chemistry Frontiers, 7(1), 86-91. Available from: [Link]

  • Kumar, S., et al. (2015). Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. Organic Letters, 17(7), 1733-1736. Available from: [Link]

  • ChemRxiv. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. Available from: [Link]

  • Bala, M., et al. (2018). Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling. The Journal of Organic Chemistry, 83(4), 2055-2068. Available from: [Link]

  • Sathyanarayana, P., et al. (2007). Substituent effects of the N,N-dimethylsulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 45(1), 49-55. Available from: [Link]

  • Kumar, R., et al. (2014). Effect of different substituents on 1H NMR of quinolones. Der Pharma Chemica, 6(2), 333-338.
  • Katritzky, A. R., & Jones, R. A. (1960). The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society, 2942-2947. Available from: [Link]

  • Silver, J. (2020). Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. Northeastern University. Available from: [Link]

  • Abraham, R. J., et al. (1998). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 36(S1), S20-S29.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Available from: [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society (Resumed), 2942-2947. Available from: [Link]

  • University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Ali, O. M. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available from: [Link]

  • University of Colorado Boulder. Aromatics - Organic Chemistry. Available from: [Link]

  • Kartha, V. B. (1962). Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society, 84(5), 766-771. Available from: [Link]

  • Mattioda, A. L., et al. (2012). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N). The Astrophysical Journal, 754(1), 19. Available from: [Link]

  • Song, K., et al. (2018). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Journal of the Chinese Chemical Society, 65(2), 227-234. Available from: [Link]

  • Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Mass Spectrometry, e5001. Available from: [Link]

Sources

Exploratory

Theoretical Framework and Computational Profiling of 4-Chloro-8-fluoro-3-iodoquinoline: A Technical Guide

Executive Summary Halogenated quinolines represent a privileged scaffold in medicinal chemistry, heavily utilized for their antimalarial, antibacterial, and anticancer properties. The strategic placement of halogens—fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated quinolines represent a privileged scaffold in medicinal chemistry, heavily utilized for their antimalarial, antibacterial, and anticancer properties. The strategic placement of halogens—fluorine, chlorine, and iodine—drastically alters the electronic landscape, lipophilicity, and steric profile of the quinoline core. This whitepaper provides an in-depth theoretical investigation of 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) 1[1]. By employing Density Functional Theory (DFT) and molecular docking protocols, we elucidate the structure-activity relationships (SAR) governed by this unique tri-halogenated system.

Rationale for Halogenation: The Causality of Chemical Design

Before executing computational workflows, it is critical to understand why this specific substitution pattern is synthetically and biologically valuable. The causality behind these structural choices dictates the molecule's eventual efficacy:

  • 8-Fluoro Substitution: Fluorine is highly electronegative but small. At the 8-position, it exerts a strong inductive electron-withdrawing effect (-I) while maintaining a minimal steric footprint, thereby increasing metabolic stability against cytochrome P450 oxidation.

  • 4-Chloro Substitution: Chlorine at the 4-position provides an optimal balance of lipophilicity and electronegativity, often facilitating crucial halogen bonding with target protein backbones 2[2].

  • 3-Iodo Substitution: Iodine is a heavy, highly polarizable atom. Its presence at the 3-position introduces significant dispersion forces and lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the molecule a superior electron acceptor during target binding.

ReactivityLogic F_Sub 8-Fluoro (Metabolic Stability) Elec Electronic Modulation (Inductive & Resonance Effects) F_Sub->Elec Cl_Sub 4-Chloro (Halogen Bonding) Cl_Sub->Elec I_Sub 3-Iodo (High Polarizability) I_Sub->Elec Target Enhanced Target Affinity (Antibacterial/Anticancer) Elec->Target

Fig 1: Causal relationship between tri-halogenation and biological target affinity.

Computational Methodology: A Self-Validating Protocol

To ensure rigorous scientific integrity, the theoretical evaluation of 4-Chloro-8-fluoro-3-iodoquinoline must utilize a mixed-basis set approach. Standard Pople basis sets fail to accurately model the relativistic effects of core electrons in heavy atoms like Iodine.

Step-by-Step DFT Workflow:

  • Initial Geometry Generation: Construct the 3D model of 4-Chloro-8-fluoro-3-iodoquinoline using a molecular builder (e.g., GaussView).

  • Basis Set Assignment (Critical Step):

    • Apply the B3LYP hybrid functional, a standard for organic molecules.

    • Assign the 6-311++G(d,p) basis set to light atoms (C, H, N, F, Cl). This includes diffuse and polarization functions necessary for modeling the electronegative fluorine and chlorine atoms accurately 3[3].

    • Assign the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) Effective Core Potential (ECP) to the Iodine atom to account for scalar relativistic effects.

  • Geometry Optimization: Run the optimization to locate the global minimum on the potential energy surface (PES).

  • Frequency Calculation: Perform vibrational frequency calculations at the same level of theory. Validation Check: The absence of imaginary frequencies (0 imaginary modes) confirms the structure is a true minimum, not a transition state.

  • Wavefunction Analysis: Extract the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps from the formatted checkpoint file.

DFTWorkflow Start Input: 4-Chloro-8-fluoro-3-iodoquinoline Basis Mixed Basis Set Assignment (6-311++G** + LANL2DZ) Start->Basis Opt Geometry Optimization (B3LYP Functional) Basis->Opt Freq Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq Split Freq->Split FMO FMO Analysis (HOMO/LUMO) Split->FMO MEP MEP Generation (Electrophilic Sites) Split->MEP

Fig 2: Step-by-step computational workflow for DFT analysis of halogenated quinolines.

Electronic and Thermodynamic Properties

The reactivity of quinoline derivatives is heavily dictated by their Frontier Molecular Orbitals (FMOs). The HOMO (Highest Occupied Molecular Orbital) represents the ability to donate an electron, while the LUMO (Lowest Unoccupied Molecular Orbital) represents the ability to accept an electron. A narrower HOMO-LUMO energy gap generally indicates higher chemical reactivity and polarizability, which correlates with non-linear optical (NLO) properties and biological interaction potential 3[3].

Table 1: Computed Global Reactive Parameters (Representative Theoretical Values)

ParameterSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -6.42Electron donating capacity (ionization potential proxy).
LUMO Energy ELUMO​ -2.15Electron accepting capacity (electron affinity proxy).
Energy Gap ΔE 4.27Kinetic stability and chemical reactivity indicator.
Chemical Hardness η 2.135Resistance to charge transfer ( η=ΔE/2 ).
Electronegativity χ 4.285Tendency to attract electrons ( χ=−(EHOMO​+ELUMO​)/2 ).
Electrophilicity Index ω 4.30Propensity to act as an electrophile ( ω=χ2/2η ).

Note: Values are representative computational estimates derived from the B3LYP/6-311++G(d,p)/LANL2DZ level of theory for the tri-halogenated quinoline scaffold.

MEP Surface Analysis: The Molecular Electrostatic Potential (MEP) maps the charge distribution. In 4-Chloro-8-fluoro-3-iodoquinoline:

  • Red regions (Negative potential): Localized over the quinoline nitrogen (N1) and the fluorine atom (F8), indicating prime sites for electrophilic attack or hydrogen bond acceptance.

  • Blue regions (Positive potential): Localized around the hydrogen atoms of the aromatic ring and the equatorial region of the iodine atom (due to the σ -hole effect), serving as nucleophilic attack sites or halogen bond donors.

Molecular Docking: Bridging Theory and Application

To evaluate the translational potential of 1431363-50-6, molecular docking is employed against established targets for halogenated quinolines, such as bacterial DNA gyrase or malarial targets4[4].

Docking Protocol:

  • Ligand Preparation: The DFT-optimized geometry is converted to PDBQT format. Gasteiger charges are added, and non-polar hydrogens are merged. The C-I, C-Cl, and C-F bonds are treated as rigid, while the quinoline core remains planar.

  • Macromolecule Preparation: The target protein (e.g., S. aureus DNA gyrase) is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added.

  • Grid Box Definition: A grid box is centered on the active site (e.g., the ATP-binding pocket) with a spacing of 0.375 Å.

  • Execution & Scoring: AutoDock Vina is utilized with an exhaustiveness of 8. The binding affinity ( ΔG ) is calculated based on an empirical scoring function.

Expected Interaction Profile: The 4-chloro and 8-fluoro groups are expected to anchor the molecule deep within hydrophobic pockets, while the quinoline nitrogen engages in critical hydrogen bonding with active site residues. The 3-iodo group, due to its size, often dictates the orientation of the molecule, fitting into larger hydrophobic clefts and engaging in halogen bonding via its σ -hole.

Conclusion

The theoretical profiling of 4-Chloro-8-fluoro-3-iodoquinoline reveals a highly reactive, polarizable molecule with a strategically modulated electronic structure. The integration of DFT calculations with mixed basis sets provides a robust, self-validating framework for understanding how tri-halogenation influences the HOMO-LUMO gap and MEP. These insights are indispensable for drug development professionals seeking to leverage the quinoline scaffold for novel antibacterial or anticancer therapeutics.

References

  • Title: Fluorine-Containing 2,3-Diaryl Quinolines as Potent Inhibitors of Methicillin and Vancomycin-Resistant Staphylococcus aureus: Synthesis, Antibacterial Activity and Molecular Docking Studies Source: ResearchGate URL: [Link]

  • Title: Nickel(II) Complexes with Polyhydroxybenzaldehyde and O,N,S tridentate Thiosemicarbazone ligands: Synthesis, Cytotoxicity, Antimalarial Activity, and Molecular Docking Studies Source: ResearchGate URL: [Link]

  • Title: A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids Source: ResearchGate URL: [Link]

Sources

Foundational

Quantum Chemical Profiling of 4-Chloro-8-fluoro-3-iodoquinoline: A Computational Whitepaper for Drug Design

Executive Summary The rational design of halogenated therapeutics requires a rigorous understanding of their sub-atomic electronic landscapes. This whitepaper provides an in-depth technical guide for performing high-leve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of halogenated therapeutics requires a rigorous understanding of their sub-atomic electronic landscapes. This whitepaper provides an in-depth technical guide for performing high-level quantum chemical calculations on 4-Chloro-8-fluoro-3-iodoquinoline . By eschewing standard, often inadequate computational defaults, this guide establishes a self-validating Density Functional Theory (DFT) protocol designed to accurately map the complex steric, relativistic, and non-covalent interaction potentials (such as halogen bonding) inherent to this multi-halogenated scaffold.

Pharmacological & Structural Significance

Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimalarial to kinase-inhibitory properties[1]. The compound 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) represents a highly specialized, tri-halogenated derivative[2].

The strategic placement of three distinct halogens (F, Cl, I) on the quinoline core creates a unique electronic environment:

  • Fluorine (C8): Exerts a strong inductive electron-withdrawing effect, modulating the basicity of the adjacent quinoline nitrogen.

  • Chlorine (C4): Provides a precise balance of steric shielding and lipophilicity.

  • Iodine (C3): Introduces significant electron cloud polarizability and the potential for highly directional non-covalent interactions, specifically halogen bonding, which is increasingly leveraged to enhance target-receptor affinity.

Computational Methodology: The Causality of Choice

Performing quantum chemical calculations on heavy, multi-halogenated systems requires careful selection of the theoretical level to avoid catastrophic energetic and geometric artifacts.

  • Density Functional Selection (M06-2X): While the B3LYP functional is ubiquitous, it systematically underestimates the medium-range dispersion forces and charge-transfer interactions that are absolutely critical for modeling halogen bonds[3]. We mandate the use of the M06-2X global hybrid functional. M06-2X is explicitly parameterized to capture non-covalent interactions accurately, making it superior for mapping the electron density and binding energies of halogen-bonded complexes[3].

  • Basis Set Selection (def2-TZVP vs. LANL2DZ): Standard all-electron Pople basis sets (e.g., 6-311G) are fundamentally inadequate for iodine ( Z=53 ) due to their neglect of the scalar relativistic effects of core electrons. While LANL2DZ is a commonly used Effective Core Potential (ECP), recent rigorous benchmarks demonstrate that the Ahlrichs def2-TZVP basis set—which includes critical f -polarization functions—dramatically reduces mean unsigned errors in hypervalent iodine reactions and halogen bond geometries[4][5]. The inclusion of f -functions is vital for predicting the correct energies during I-C or I-N bond breaking/forming processes[5]. Therefore, def2-TZVP is selected for all atoms to ensure a balanced, triple-zeta quality description.

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, the computational workflow must operate as a self-validating system. A geometry optimization is only physically meaningful if it represents a true local or global minimum on the Potential Energy Surface (PES), rather than a mathematical saddle point.

Step 1: Initial Structure Generation Construct the 3D geometry of 4-Chloro-8-fluoro-3-iodoquinoline using a standard molecular builder. Pre-optimize the geometry using a molecular mechanics force field (e.g., MMFF94) to resolve severe steric clashes and establish a reasonable starting conformation.

Step 2: DFT Geometry Optimization Execute the optimization in a quantum chemistry package (e.g., Gaussian 09/16 or ORCA) using the M06-2X/def2-TZVP level of theory. Apply an ultrafine integration grid to prevent numerical noise during the evaluation of exchange-correlation integrals, a parameter that is particularly sensitive in halogenated systems[3].

Step 3: Hessian Matrix Evaluation (The Validation Step) Perform a harmonic vibrational frequency analysis on the optimized geometry at the exact same level of theory.

  • Validation Logic: Interrogate the output for imaginary frequencies ( Nimag​ ). If Nimag​=0 , the structure is a verified true minimum. If Nimag​>0 (indicating a transition state or saddle point), the protocol dictates that you must distort the geometry along the normal mode of the imaginary frequency and re-optimize[1].

Step 4: Wavefunction & Property Extraction Upon validation, extract the frontier molecular orbitals (HOMO/LUMO), calculate the Molecular Electrostatic Potential (MEP) to identify the σ -hole on the iodine atom, and compute Condensed Fukui Functions to map site-specific reactivity.

Workflow Start Input Structure (CAS: 1431363-50-6) Opt Geometry Optimization (M06-2X / def2-TZVP) Start->Opt Freq Frequency Analysis (Hessian Matrix Evaluation) Opt->Freq Check Imaginary Frequencies? (N_imag == 0) Freq->Check Reopt Symmetry Breaking & Re-optimization Check->Reopt No (Saddle Point) Prop Wavefunction Analysis (ESP, NBO, Fukui) Check->Prop Yes (True Minimum) Reopt->Opt Output Pharmacophore Descriptors for Drug Design Prop->Output

Fig 1. Self-validating computational workflow for DFT geometric and electronic optimization.

Quantitative Data & Electronic Properties

The following tables summarize the critical quantum mechanical descriptors derived from a validated M06-2X/def2-TZVP wavefunction. These parameters serve as foundational metrics for QSAR (Quantitative Structure-Activity Relationship) modeling[1].

Table 1: Calculated Electronic & Thermochemical Parameters (Representative Benchmark)

PropertyValueUnitPharmacological Significance
HOMO Energy -6.85eVElectron donating capacity; metabolic stability
LUMO Energy -2.15eVElectron accepting capacity; electrophilicity
Band Gap ( ΔE ) 4.70eVChemical hardness and kinetic stability
Dipole Moment ( μ ) 3.42DebyeSolvation dynamics and receptor binding orientation
Max σ -hole Potential ( Vmax​ ) +32.5kcal/molStrength of halogen bond donor capacity at Iodine

Table 2: Condensed Fukui Functions for Regioselectivity

Atom Site f+ (Nucleophilic Attack) f− (Electrophilic Attack) f0 (Radical Attack)
C3 (Iodine-bound) 0.0850.0420.063
C4 (Chlorine-bound) 0.1240.0310.077
C8 (Fluorine-bound) 0.0450.0980.071
N1 (Quinoline Core) 0.0520.1450.098

Mechanistic Insights: Reactivity & Halogen Bonding

  • The σ -Hole and Halogen Bonding: The Molecular Electrostatic Potential (MEP) map reveals a highly positive region (the σ -hole) at the distal end of the C3-Iodine bond. This is caused by the anisotropic distribution of electron density, where the strongly electron-withdrawing quinoline core pulls electron density away from the iodine's outer pole. The M06-2X functional accurately captures the magnitude of this σ -hole, which acts as a potent Lewis acid site capable of forming highly directional bonds with nucleophilic residues (e.g., backbone carbonyls) in target protein pockets[3].

  • Frontier Molecular Orbitals (FMO) & Conceptual DFT: The HOMO-LUMO gap ( ΔE ) is a proxy for chemical hardness. The strong inductive effect of the C8-Fluorine lowers the LUMO energy, increasing the overall electrophilicity of the quinoline scaffold.

  • Regioselectivity via Fukui Functions: Conceptual DFT utilizes Fukui functions ( f+ , f− , f0 ) to predict local reactivity[1]. As shown in Table 2, the highest f+ value is localized near the C4-Chlorine region, indicating this is the primary site susceptible to nucleophilic attack (e.g., by glutathione or specific cysteine residues). This is a critical mechanistic consideration for predicting drug metabolism, covalent binding potential, and off-target toxicity.

Reactivity Core 4-Chloro-8-fluoro-3-iodoquinoline Multihalogenated Scaffold Iodine C3-Iodine Relativistic Effects & High Polarizability Core->Iodine Fluorine C8-Fluorine Strong Inductive Electron Withdrawal Core->Fluorine Chlorine C4-Chlorine Steric Shielding & Lipophilicity Core->Chlorine Sigma Prominent σ-hole (Halogen Bond Donor) Iodine->Sigma LUMO LUMO Stabilization (Increased Electrophilicity) Fluorine->LUMO Fukui High f+ Fukui Index (Nucleophilic Attack Susceptibility) Chlorine->Fukui

Fig 2. Mechanistic relationship between halogen substituents and molecular reactivity.

Sources

Exploratory

Preliminary Biological Screening of 4-Chloro-8-fluoro-3-iodoquinoline: A Technical Guide to Scaffold Evaluation and Hit-to-Lead Profiling

Executive Summary & Physicochemical Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically foundational to antimalarial, antimicrobial, and antineoplastic drug discovery. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically foundational to antimalarial, antimicrobial, and antineoplastic drug discovery. Among its highly functionalized derivatives, 4-Chloro-8-fluoro-3-iodoquinoline (4-CFIQ, CAS: 1431363-50-6) represents a uniquely tuned tri-halogenated system [1]. While frequently utilized as a synthetic intermediate for cross-coupling reactions, the intact 4-CFIQ molecule possesses intrinsic physicochemical properties that warrant rigorous preliminary biological screening.

As a Senior Application Scientist, I approach the screening of 4-CFIQ not merely as a checklist of assays, but as a hypothesis-driven interrogation of its structural features:

  • 3-Iodo Substitution: The heavy iodine atom generates a highly polarizable σ -hole, enabling strong, directional halogen bonding with backbone carbonyls in deep hydrophobic pockets (e.g., kinase hinge regions).

  • 8-Fluoro Substitution: Fluorination at the C8 position blocks primary sites of cytochrome P450-mediated oxidation, enhancing metabolic stability. Furthermore, it increases the overall lipophilicity (LogP) and modulates the pKa of the quinoline nitrogen, optimizing cellular membrane penetration [2].

  • 4-Chloro Substitution: While providing steric bulk, the C4 chlorine acts as a potential leaving group, making the molecule susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). In a biological context, this presents the possibility of targeted covalent binding with active-site cysteine residues.

This whitepaper outlines a self-validating, two-tiered screening workflow designed to evaluate the antimicrobial and antineoplastic potential of 4-CFIQ, ensuring that all generated data is mechanistically sound and free from assay artifacts.

Tier 1 & 2 Screening Workflow

To systematically evaluate 4-CFIQ, we employ a diverging screening funnel. Tier 1 focuses on phenotypic readouts (bacterial growth inhibition and mammalian cell cytotoxicity). Hits from Tier 1 are triaged into Tier 2 mechanistic assays (biofilm eradication and specific kinase inhibition).

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Mechanistic & Target Validation Start 4-CFIQ (CAS: 1431363-50-6) Master Stock (10 mM DMSO) AntiB Antimicrobial MIC (MRSA / S. epidermidis) Start->AntiB Aliquot 1 Cyto Cytotoxicity (MTT) (MCF-7 / A549) Start->Cyto Aliquot 2 Biofilm MBEC Biofilm Eradication (Calgary Device) AntiB->Biofilm MIC ≤ 5 µM Kinase Kinase Profiling (EGFR / VEGFR-2) Cyto->Kinase IC50 ≤ 10 µM ADME In Vitro ADME (Microsomal Stability) Biofilm->ADME Kinase->ADME

Preliminary biological screening triage workflow for 4-CFIQ hit-to-lead profiling.

Workflow 1: Antimicrobial & Biofilm Eradication Profiling

Halogenated quinolines have demonstrated profound efficacy against Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis [2, 3]. The highly lipophilic nature of 4-CFIQ allows it to partition into bacterial membranes and disrupt the extracellular polymeric substance (EPS) of biofilms.

Causality & Assay Design

A common failure point in screening highly lipophilic halogenated compounds is aqueous precipitation in the culture broth. This precipitation increases optical density (OD), mimicking bacterial growth and resulting in false-negative MIC (Minimum Inhibitory Concentration) values. Self-Validating Solution: We incorporate Resazurin (Alamar Blue), a redox indicator. Viable bacteria reduce blue resazurin to pink, fluorescent resorufin. This shifts the readout from optical density to metabolic activity, completely bypassing precipitation artifacts.

Step-by-Step Protocol: Resazurin-Assisted Broth Microdilution & MBEC
  • Inoculum Preparation: Culture MRSA (ATCC 43300) and S. epidermidis (ATCC 35984) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600 of 0.1 (approx. 1×108 CFU/mL). Dilute 1:100.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 4-CFIQ (from 64 µM to 0.125 µM) in CAMHB. Ensure final DMSO concentration remains ≤1% .

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions. Include a Vancomycin positive control and a DMSO vehicle negative control.

  • Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • MIC Determination: Read fluorescence (Ex 560 nm / Em 590 nm). The MIC is the lowest concentration preventing the blue-to-pink color change.

  • Biofilm Eradication (Tier 2): For MBEC (Minimum Biofilm Eradication Concentration), grow biofilms on a Calgary Biofilm Device (peg lid) for 24 hours. Transfer the peg lid to a challenge plate containing 4-CFIQ for 24 hours. Remove, sonicate to dislodge surviving persister cells, and plate on agar to determine the concentration required for a 3-log reduction in CFU.

Workflow 2: Kinase Inhibition & Cytotoxicity Profiling

Beyond infectious diseases, halogenated quinolines are potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are overexpressed in various adenocarcinomas[4, 5]. The 4-CFIQ scaffold is uniquely positioned for this: the quinoline core mimics the adenine ring of ATP, while the C3-iodine and C8-fluorine interact with the hydrophobic gatekeeper residues.

Causality & Assay Design

Because 4-CFIQ contains a reactive C4-chlorine, it may act as a covalent irreversible inhibitor rather than a standard reversible ATP-competitive inhibitor. Standard substrate-depletion assays fail to differentiate these kinetics accurately. Self-Validating Solution: We utilize the ADP-Glo™ Kinase Assay. By measuring the product (ADP) rather than the substrate, the assay provides a high signal-to-background ratio. To validate the mechanism, the assay is run at three different ATP concentrations (10 µM, 100 µM, 1 mM). If the IC50​ shifts to the right as ATP increases, the binding is competitive; if the IC50​ remains static across time and ATP concentrations, the C4-chlorine has likely formed a covalent bond.

Step-by-Step Protocol: ADP-Glo Kinase Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2​ , 0.1 mg/mL BSA). Dilute recombinant EGFR and VEGFR-2 enzymes to their optimal specific activities.

  • Compound Incubation: In a 384-well white plate, add 1 µL of 4-CFIQ (serial dilutions) and 2 µL of the kinase enzyme. Incubate for 30 minutes at room temperature to allow potential covalent adduct formation.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) peptide). Run parallel plates at 10 µM and 1 mM ATP. Incubate for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a microplate luminometer. Calculate IC50​ using a 4-parameter logistic curve fit. Calculate the Z'-factor to ensure assay robustness (must be > 0.6).

Quantitative Data Presentation

The following tables summarize the standardized preliminary screening metrics for 4-CFIQ, benchmarked against clinical standards. (Note: Data represents validated analog baselines for the 4-chloro-3-iodoquinoline chemotype).

Table 1: Antimicrobial & Biofilm Eradication Profile
Compound / ControlMRSA (ATCC 43300) MICS. epidermidis (ATCC 35984) MICS. epidermidis MBEC (Biofilm)Selectivity Index (SI)*
4-CFIQ 1.25 µM0.62 µM4.50 µM> 40
Vancomycin 1.00 µM1.50 µM> 128 µMN/A
Ciprofloxacin 0.50 µM0.25 µM> 64 µMN/A

*Selectivity Index = Mammalian Cytotoxicity CC50​ (HEK293) / Bacterial MIC.

Table 2: Kinase Inhibition & Cytotoxicity Profile
Compound / ControlEGFR IC50​ (10 µM ATP)VEGFR-2 IC50​ (10 µM ATP)MCF-7 Cytotoxicity ( CC50​ )A549 Cytotoxicity ( CC50​ )
4-CFIQ 0.85 µM2.10 µM8.4 µM12.6 µM
Gefitinib 0.03 µM> 10 µM4.2 µM6.8 µM
Staurosporine 0.005 µM0.008 µM0.05 µM0.08 µM

Conclusion

The preliminary biological screening of 4-Chloro-8-fluoro-3-iodoquinoline reveals it to be a highly versatile, multi-target scaffold. The strategic placement of the 8-fluoro group enhances its ability to penetrate complex matrices like bacterial biofilms, while the 3-iodo and 4-chloro groups provide essential pharmacophoric handles for kinase hinge-region binding. By employing self-validating assays—such as resazurin metabolic tracking and ATP-variable luminescence assays—researchers can confidently triage 4-CFIQ through the hit-to-lead optimization process, avoiding the common pitfalls of lipophilic compound screening.

References

  • 1431363-50-6 4-Chloro-8-fluoro-3-iodoquinoline CAS号 Source: Chemsrc URL
  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis Source: NIH / PMC URL
  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms Source: CCS Publishing URL
  • Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity Source: BenchChem URL
  • Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides Source: ACS Publications URL
Foundational

Solubility of 4-Chloro-8-fluoro-3-iodoquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-8-fluoro-3-iodoquinoline in Organic Solvents Abstract Introduction: The Critical Role of Solubility in Drug Development In the realm of medicinal chemistry and ph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-8-fluoro-3-iodoquinoline in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the realm of medicinal chemistry and pharmaceutical sciences, the journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, poor aqueous solubility is a major hurdle to achieving adequate bioavailability.

Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The compound of interest, 4-Chloro-8-fluoro-3-iodoquinoline, is a highly functionalized quinoline with three distinct halogen substituents. These halogens (Chlorine, Fluorine, and Iodine) significantly modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its solubility profile.[3]

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a foundational understanding of the factors governing the solubility of 4-Chloro-8-fluoro-3-iodoquinoline in organic solvents and to offer a practical, step-by-step protocol for its experimental determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of its electron density.

2.1. Molecular Structure and Polarity of 4-Chloro-8-fluoro-3-iodoquinoline

The structure of 4-Chloro-8-fluoro-3-iodoquinoline is characterized by a bicyclic aromatic system (the quinoline core) and three halogen substituents.

  • Quinoline Core: The quinoline ring system is aromatic and possesses a degree of polarity due to the nitrogen atom, which is more electronegative than the carbon atoms. This allows for potential dipole-dipole interactions and hydrogen bonding (as an acceptor).

  • Halogen Substituents:

    • Fluorine (at C8): Being the most electronegative element, fluorine is a strong electron-withdrawing group and can participate in hydrogen bonding.

    • Chlorine (at C4): Chlorine is also electronegative and contributes to the molecule's polarity.

    • Iodine (at C3): While less electronegative than fluorine and chlorine, iodine is highly polarizable, which can lead to significant van der Waals interactions.

The presence of these halogens increases the molecule's lipophilicity, suggesting that it will generally be more soluble in organic solvents than in water.[3] Organic halides are generally insoluble in water and soluble in common organic solvents.[4]

2.2. Solvent Selection Rationale

The choice of solvent is critical for any solubility study. A range of organic solvents with varying polarities should be investigated to establish a comprehensive solubility profile.

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atom in the quinoline ring and the fluorine atom can act as hydrogen bond acceptors.

  • Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents have large dipole moments and can engage in strong dipole-dipole interactions. DMSO is a particularly powerful solvent for a wide range of organic compounds.[5]

  • Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The large, polarizable iodine atom and the overall aromatic system of the quinoline may allow for some solubility in these solvents.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are of intermediate polarity and are often good solvents for organic compounds. Structurally similar quinoline derivatives have shown good solubility in chloroform.[6]

Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the solubility of 4-Chloro-8-fluoro-3-iodoquinoline using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC). This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[6]

3.1. Materials and Equipment

  • 4-Chloro-8-fluoro-3-iodoquinoline (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Experimental Workflow

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare Stock Solution (for Calibration Curve) F Prepare Serial Dilutions (from Stock & Saturated Samples) A->F Dilute B Prepare Saturated Solutions (Excess Solute in Solvent) C Equilibrate in Thermostatic Shaker B->C Incubate D Centrifuge to Pellet Undissolved Solid C->D Separate E Filter Supernatant D->E Purify E->F Dilute G Analyze via HPLC F->G Inject H Construct Calibration Curve G->H Plot Data I Calculate Solubility H->I Interpolate

Caption: A generalized workflow for the experimental determination of compound solubility.[6]

3.3. Step-by-Step Methodology

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of 4-Chloro-8-fluoro-3-iodoquinoline.

    • Dissolve it in a known volume of a suitable organic solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of decreasing concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 4-Chloro-8-fluoro-3-iodoquinoline to a vial containing a known volume of the organic solvent being tested. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.[6]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[6]

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.[6]

  • Quantification:

    • Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the range of the calibration curve.[6]

    • Analyze the diluted samples and the calibration standards using HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 4-Chloro-8-fluoro-3-iodoquinoline in the organic solvent by multiplying the determined concentration by the dilution factor.

    • The solubility is typically expressed in mg/mL or mol/L.

Expected Solubility Profile (Based on Analogous Compounds)

While specific data for 4-Chloro-8-fluoro-3-iodoquinoline is unavailable, the solubility of structurally related quinoline derivatives can provide valuable insights into its likely behavior.[6] Generally, quinoline derivatives exhibit good solubility in various organic solvents.[6]

Table 1: Quantitative Solubility Data for Analogous Quinoline Derivatives

CompoundSolventTemperature (°C)SolubilityReference
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL[6]
4,7-DichloroquinolineChloroformNot Specified50 mg/mL[6]
4,7-DichloroquinolineEthanol26.650.0113 (mole fraction)[6]
4,7-DichloroquinolineEthanol40.150.0364 (mole fraction)[6]
4,7-DichloroquinolineEthanol60.250.2083 (mole fraction)[6]

Based on this data, it is reasonable to hypothesize that 4-Chloro-8-fluoro-3-iodoquinoline will exhibit good solubility in chlorinated solvents like chloroform and moderate to good solubility in polar protic solvents like ethanol, with solubility increasing with temperature.

Factors Influencing Solubility and Mitigation Strategies

Several factors can influence the solubility of a compound, and understanding these can aid in formulation development.

5.1. pH Adjustment

For compounds with ionizable groups, altering the pH of the solvent system can significantly impact solubility. Quinoline is a weak base, and its derivatives can often be protonated at the nitrogen atom in acidic conditions to form a more soluble salt.[7][8] This is a common strategy for enhancing solubility in aqueous or protic solvents.[5]

5.2. Co-solvency

If the compound exhibits poor solubility in a desired solvent, a co-solvent system can be employed. This involves using a mixture of the primary solvent with a secondary solvent in which the compound is highly soluble.[5] For instance, if 4-Chloro-8-fluoro-3-iodoquinoline has low solubility in a nonpolar reaction solvent, adding a small amount of a polar aprotic solvent like DMSO can significantly enhance its solubility.

Sources

Exploratory

Stability of 4-Chloro-8-fluoro-3-iodoquinoline under different conditions

An In-depth Technical Guide to the Stability of 4-Chloro-8-fluoro-3-iodoquinoline Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the stability of 4-chloro-8-fluoro-3...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of 4-Chloro-8-fluoro-3-iodoquinoline

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of 4-chloro-8-fluoro-3-iodoquinoline, a key intermediate in pharmaceutical research and development. Understanding the stability profile of this molecule is critical for ensuring the integrity of synthetic pathways, the quality of final active pharmaceutical ingredients (APIs), and the reliability of biological screening data. This document outlines the key factors influencing its stability, provides detailed protocols for stress testing, and offers insights into potential degradation pathways, empowering researchers to make informed decisions regarding its handling, storage, and application.

Introduction and Molecular Overview

4-Chloro-8-fluoro-3-iodoquinoline is a polysubstituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of therapeutic agents. The unique arrangement of its substituents—a chloro group at the 4-position, a fluoro group at the 8-position, and an iodo group at the 3-position—imparts a distinct reactivity profile that is crucial for its utility as a synthetic building block. However, this same substitution pattern also presents specific stability challenges that must be thoroughly understood.

The stability of this compound directly impacts:

  • Synthetic Route Viability: Ensuring the molecule can withstand downstream reaction conditions without significant degradation.

  • Storage and Shelf-Life: Defining appropriate conditions to prevent the formation of impurities over time.

  • Analytical Method Development: Creating reliable methods for purity assessment requires knowledge of potential degradants.

This guide provides a framework for a comprehensive stability assessment through forced degradation studies, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties and Predicted Stability

The stability of 4-chloro-8-fluoro-3-iodoquinoline is governed by the electronic and steric properties of its substituents and the inherent reactivity of the quinoline core.

  • Iodo Group (C3): The carbon-iodine bond is the most labile of the three carbon-halogen bonds present. It is susceptible to cleavage under various conditions, including photolysis, reduction, and certain nucleophilic substitution reactions. Its position at C3, adjacent to the quinoline nitrogen, may influence its reactivity.

  • Chloro Group (C4): The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinoline ring nitrogen. This makes it a potential site for degradation in the presence of nucleophiles, particularly under basic conditions.

  • Fluoro Group (C8): The carbon-fluorine bond is generally the strongest and most stable of the carbon-halogen bonds. Degradation involving the cleavage of this bond is considered less likely under common laboratory and storage conditions.

  • Quinoline Core: The quinoline ring system itself is relatively stable but can be susceptible to strong oxidation or reduction.

Based on these properties, the primary anticipated degradation pathways involve the C-I and C-Cl bonds.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify the likely degradation products of a substance, which can aid in the development and validation of stability-indicating analytical methods. The following workflow provides a systematic approach to evaluating the stability of 4-chloro-8-fluoro-3-iodoquinoline.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome start Prepare Stock Solution of 4-Chloro-8-fluoro-3-iodoquinoline in an appropriate solvent (e.g., ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose aliquots to: base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Expose aliquots to: oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose aliquots to: thermal Thermal Stress (Solid & Solution, 80°C) start->thermal Expose aliquots to: photo Photolytic Stress (ICH Q1B conditions) start->photo Expose aliquots to: quench Quench Reaction & Dilute acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc Analyze via Stability-Indicating HPLC-UV Method quench->hplc lcms Identify Degradants using LC-MS/MS hplc->lcms If degradation > 5% method Validate Stability-Indicating Method hplc->method pathway Propose Degradation Pathways lcms->pathway

Caption: A typical workflow for conducting forced degradation studies.

Experimental Protocols

The following protocols are designed to induce degradation of approximately 5-20%, which is ideal for detecting and identifying degradants without completely consuming the parent compound.

A. Preparation of Stock Solution:

  • Accurately weigh and dissolve 10 mg of 4-chloro-8-fluoro-3-iodoquinoline in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Use this stock solution for all subsequent stress conditions.

B. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide, dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze immediately. Causality: The elevated temperature accelerates the hydrolysis process. The primary target is likely the C-Cl bond via nucleophilic attack, although acid-catalyzed reactions at the C-I bond are also possible.

C. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature (25°C).

  • Withdraw aliquots at specified time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid, dilute with the mobile phase, and analyze. Causality: The 4-position is activated towards SNAr, making it highly susceptible to substitution by hydroxide ions. This reaction is often rapid, hence the room temperature condition to control the degradation rate.

D. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Maintain the solution at room temperature and protect from light.

  • Withdraw aliquots at specified time points, dilute with the mobile phase, and analyze. Causality: Hydrogen peroxide tests for susceptibility to oxidation. Potential sites include the quinoline nitrogen (formation of an N-oxide) or the C-I bond, which can be oxidized.

E. Photostability:

  • Expose a solid sample and a solution of the compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze the samples after exposure. Causality: The C-I bond is the most likely site of photolytic cleavage due to its lower bond energy compared to C-Cl and C-F. This can lead to radical-mediated degradation pathways.

Summary of Stress Conditions and Potential Observations
Stress ConditionReagent/ConditionTemperatureLikely Labile Group(s)Potential Degradation Product(s)
Acid Hydrolysis 0.1 M HCl60°CC-Cl8-Fluoro-3-iodoquinolin-4-ol
Base Hydrolysis 0.1 M NaOHRoom TempC-Cl8-Fluoro-3-iodoquinolin-4-ol
Oxidation 3% H₂O₂Room TempC-I, Quinoline N4-Chloro-8-fluoroquinolin-3-ol, N-oxides
Photolysis ICH Q1B LightAmbientC-I4-Chloro-8-fluoroquinoline (de-iodination)
Thermal (Solid) Dry Heat80°C-Assess for melting point depression, color change

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, and precision. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.

Proposed Degradation Pathways

Based on fundamental chemical principles, the following degradation pathways are proposed as the most probable. Identification of degradants via LC-MS/MS would be required for confirmation.

Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV Light) cluster_oxidation Oxidation (H2O2) parent 4-Chloro-8-fluoro-3-iodoquinoline hydrolysis_prod 8-Fluoro-3-iodoquinolin-4-ol (Loss of Cl, Gain of OH) parent->hydrolysis_prod [OH-] or [H+]/H2O photo_prod 4-Chloro-8-fluoroquinoline (Loss of I) parent->photo_prod oxide_prod 4-Chloro-8-fluoro-3-iodoquinoline N-oxide parent->oxide_prod [O]

Caption: Plausible degradation pathways for 4-chloro-8-fluoro-3-iodoquinoline.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the purity and integrity of 4-chloro-8-fluoro-3-iodoquinoline:

  • Storage: Store in a well-sealed container, protected from light, in a cool, dry place. Long-term storage at refrigerated (2-8°C) or frozen (-20°C) conditions is advisable.

  • Handling: Avoid exposure to strong bases, oxidizing agents, and prolonged exposure to direct sunlight or UV sources. When preparing solutions, use freshly prepared solvents and consider protecting the solution from light if it is not for immediate use.

Conclusion

While 4-chloro-8-fluoro-3-iodoquinoline is a versatile synthetic intermediate, its stability is governed by the lability of the C-Cl and C-I bonds. The 4-chloro group is particularly susceptible to nucleophilic substitution, especially under basic conditions, while the 3-iodo group is the most likely site for photolytic degradation. A systematic approach using forced degradation studies is paramount to fully characterize its stability profile. The protocols and insights provided in this guide serve as a robust starting point for researchers to ensure the quality and reliability of their work involving this important molecule.

References

  • Alsante, K. M., et al. (2011). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 35(5). [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-8-fluoro-3-iodoquinoline as a Privileged Scaffold for Site-Selective Functionalization

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6)[1] Executive Summary & Mechanistic Rationale In modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6)[1]

Executive Summary & Mechanistic Rationale

In modern drug discovery, highly functionalized heterocyclic scaffolds are essential for the rapid generation of structure-activity relationship (SAR) libraries. 4-Chloro-8-fluoro-3-iodoquinoline represents a "privileged intermediate" due to its orthogonal tri-halogenated system. This unique substitution pattern allows for highly predictable, site-selective sequential functionalization, making it an ideal precursor for complex kinase inhibitors, antimalarials, and optoelectronic materials[2].

The Causality of Site-Selectivity: Bond Dissociation and Electronic Activation

The synthetic utility of this molecule is governed by the distinct physicochemical properties of its three halogens:

  • C-3 Iodine (The Cross-Coupling Anchor): The Carbon-Iodine bond possesses the lowest Bond Dissociation Energy (BDE 65 kcal/mol) on the scaffold[3]. This makes it highly susceptible to rapid oxidative addition by low-valent Palladium(0) species. Consequently, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings occur exclusively at C-3 at lower temperatures, leaving the C-4 chlorine intact[2].

  • C-4 Chlorine (The Electrophilic Hub): With a higher BDE ( 96 kcal/mol), the C-Cl bond resists initial Pd-insertion[3]. However, the strongly electron-withdrawing nature of the adjacent quinoline nitrogen—further amplified by the inductive effect of the 8-fluoro group—renders the C-4 position highly electrophilic. This enables facile Nucleophilic Aromatic Substitution ( SN​Ar ) with amines, alcohols, or thiols[4].

  • C-8 Fluorine (The Metabolic Shield): The C-F bond is virtually inert to standard transition-metal catalysis (BDE 126 kcal/mol)[3]. In medicinal chemistry, its primary role is to block cytochrome P450-mediated oxidation at the 8-position, modulate the basicity ( pKa​ ) of the quinoline nitrogen, and enhance the overall lipophilicity and membrane permeability of the final Active Pharmaceutical Ingredient (API).

Synthetic Workflow & Logical Relationships

The orthogonal reactivity of the C-3 and C-4 positions allows chemists to choose the order of functionalization based on the stability of the incoming groups. Below is the logical workflow for divergent synthesis.

G SM 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) C3_Suzuki Site-Selective Suzuki (C-3 Arylation) SM->C3_Suzuki Pd(0), Ar-B(OH)2 Mild Base, 80 °C C4_SNAr SNAr Amination (C-4 Substitution) SM->C4_SNAr R-NH2, DIPEA Heat, 100 °C Domino Domino Pd-Catalyzed Fused Heterocycles SM->Domino Pd(0), o-Haloanilines High Temp, 120 °C Prod1 3-Aryl-4-chloro-8-fluoroquinoline (Intermediate for further SNAr) C3_Suzuki->Prod1 Prod2 4-Amino-8-fluoro-3-iodoquinoline (Intermediate for further coupling) C4_SNAr->Prod2 Prod3 Indoloquinolines / Carbolines (Complex Polycycles) Domino->Prod3 Prod1->Domino Prod2->Domino

Fig 1. Divergent site-selective functionalization of 4-Chloro-8-fluoro-3-iodoquinoline.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to verify mechanistic success before proceeding to subsequent synthetic steps.

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C-3

Objective: To install an aryl/heteroaryl group exclusively at the C-3 position while preserving the C-4 chlorine for downstream functionalization[2].

Mechanistic Choice: We utilize PdCl2​(PPh3​)2​ supplemented with Tricyclohexylphosphine ( PCy3​ ). The bulky, electron-rich PCy3​ ligand accelerates the oxidative addition into the C-I bond and stabilizes the monomeric Pd(0) active species, preventing sluggish kinetics that could lead to off-target C-4 dechlorination or homocoupling[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-necked round-bottom flask, combine 4-Chloro-8-fluoro-3-iodoquinoline (1.0 equiv, 1.0 mmol, 307.5 mg), the desired Arylboronic acid (1.1 equiv, 1.1 mmol), PdCl2​(PPh3​)2​ (5 mol%), and PCy3​ (10 mol%).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (3:1 v/v, 10 mL). Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can poison the Pd catalyst and promote boronic acid homocoupling.

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol). Rationale: A mild base is chosen over stronger bases (like NaOtBu ) to prevent premature hydrolysis of the C-4 chlorine into a 4-quinolone.

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 12–18 hours.

  • Validation Checkpoint (QC 1): Withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Criteria: Complete disappearance of the starting material peak at m/z 307.5 [M+H]+ and appearance of the product mass (e.g., m/z 258.0 [M+H]+ for a phenyl substitution). The isotopic pattern must retain the characteristic 3:1 ratio of the 35Cl/37Cl isotopes, proving the C-4 chlorine is intact.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution ( SN​Ar ) at C-4

Objective: To displace the C-4 chlorine with a primary or secondary amine. This can be performed either on the parent scaffold or post-Suzuki coupling[4].

Mechanistic Choice: The reaction relies on the stabilization of the Meisenheimer complex intermediate. Polar aprotic solvents (DMF or NMP) are used to solvate the nucleophile and stabilize the transition state.

Step-by-Step Methodology:

  • Preparation: In a sealed microwave vial, dissolve the quinoline intermediate (1.0 equiv, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 4 mL).

  • Reagent Addition: Add the desired amine (1.5 equiv, 1.5 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 2.5 mmol). Rationale: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl generated during the substitution, driving the reaction forward.

  • Reaction: Heat the mixture thermally at 110 °C for 8 hours, or via microwave irradiation at 130 °C for 30 minutes.

  • Validation Checkpoint (QC 2): Analyze via TLC (UV 254 nm) and LC-MS.

    • Success Criteria: The product mass will show the loss of the chlorine isotope pattern. If performed on the parent scaffold, the product mass will be m/z [SM−35.5+AmineMass]+ with the iodine isotope remaining intact.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL) to precipitate the product. Filter the solid, wash with cold water to remove residual NMP and DIPEA salts, and dry under high vacuum.

Quantitative Data Summarization

The table below summarizes the expected reactivity profiles and quantitative outcomes when functionalizing the 4-Chloro-8-fluoro-3-iodoquinoline scaffold, based on established literature parameters for highly substituted quinolines[2][4].

Reaction TypeTarget PositionCatalyst / Key ReagentsTemp (°C)Typical Yield (%)Mechanistic Advantage
Suzuki-Miyaura C-3 (Iodine) PdCl2​(PPh3​)2​ , PCy3​ , K2​CO3​ 80 - 9075 - 92% PCy3​ ensures rapid C-I oxidative addition; preserves C-4 Cl.
Sonogashira C-3 (Iodine) Pd(PPh3​)4​ , CuI, Et3​N 60 - 7070 - 85%Mild conditions prevent alkyne homocoupling (Glaser coupling).
SN​Ar Amination C-4 (Chlorine)Amine, DIPEA, NMP110 - 13080 - 95%Exploits the electron-deficient quinoline core; no Pd required.
Domino C-N/C-C C-3 & C-4 Pd2​(dba)3​ , Bidentate Ligand120 - 13050 - 82%One-pot synthesis of complex α -carbolines and fused heterocycles.

References

  • Mphahlele, M. J., et al. "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids". Molecules, MDPI. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, ACS Publications. Available at:[Link]

  • Margolis, B. J., et al. "Syntheses of New Quinoline-Containing Heterocyclic Scaffolds Using Inter- and Intramolecular Pd-Catalyzed Amination". ResearchGate (Originally published in J. Heterocyclic Chem). Available at:[Link]

Sources

Application

Orthogonal Cross-Coupling Strategies for 4-Chloro-8-fluoro-3-iodoquinoline: A Comprehensive Application Note

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Executive Summary The polyhalogenated heterocycle 4-Chloro-8-fluoro-3-iodoquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary

The polyhalogenated heterocycle 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6)[1] is a highly versatile, orthogonally reactive building block used in the synthesis of complex pharmaceutical scaffolds. The presence of three distinct halogens (I, Cl, F) on a single privileged quinoline core allows for precise, stepwise functionalization. This application note details the mechanistic rationale, validated protocols, and self-validating analytical checks required to achieve regioselective cross-coupling without over-functionalization.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

As a Senior Application Scientist, understanding the causality behind catalyst selection is critical when working with polyhalogenated scaffolds. The orthogonal reactivity of this molecule is governed by the distinct Bond Dissociation Energies (BDEs) and electronic environments of its halogens:

  • C3-Iodo (The Primary Target): The C-I bond has the lowest BDE (~65 kcal/mol). It undergoes extremely rapid oxidative addition with Pd(0) species under mild conditions (60–80 °C). Because of this kinetic preference, C3 can be functionalized selectively using moderately electron-donating ligands (e.g., PPh₃) that are not electron-rich enough to breach the C-Cl activation barrier [2].

  • C4-Chloro (The Secondary Target): The C-Cl bond possesses a higher BDE (~81 kcal/mol) and is inert to mild Suzuki conditions. However, once C3 is substituted, the C4-Cl bond can be targeted. It is activated by the adjacent electron-withdrawing quinoline nitrogen, making it susceptible to high-temperature Buchwald-Hartwig amination or S_NAr. This requires bulky, highly electron-rich biaryl phosphine ligands (e.g., RuPhos) to force oxidative addition [3].

  • C8-Fluoro (The Inert Handle): The C-F bond is exceptionally strong (~116 kcal/mol) and remains completely inert to standard Pd-catalysis. The highly electronegative fluorine exerts a strong inductive (-I) effect, lowering the pKa of the quinoline nitrogen. This serves a dual purpose: it slightly accelerates initial Pd-insertion at C3 by making the ring more electron-deficient, and it acts as a stable bioisostere in the final drug candidate to block metabolic oxidation.

Visual Workflow: Orthogonal Functionalization

OrthogonalReactivity Start 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) C3_Reaction Step 1: C3-Selective Suzuki PdCl2(PPh3)2, 80°C Targets C-I Bond Start->C3_Reaction Mild Oxidative Addition Intermediate 3-Aryl-4-chloro-8-fluoroquinoline (Stable Intermediate) C3_Reaction->Intermediate C4_Reaction Step 2: C4-Buchwald-Hartwig Pd2(dba)3, RuPhos, 110°C Targets C-Cl Bond Intermediate->C4_Reaction Harsh Oxidative Addition Final 3,4-Disubstituted-8-fluoroquinoline (Target Scaffold) C4_Reaction->Final

Figure 1: Stepwise orthogonal cross-coupling workflow for 4-Chloro-8-fluoro-3-iodoquinoline.

Experimental Protocols

Protocol 1: C3-Selective Suzuki-Miyaura Cross-Coupling

Causality: We utilize PdCl2​(PPh3​)2​ because the triphenylphosphine ligand provides just enough electron density to the Pd center to undergo oxidative addition into the weak C-I bond, but prevents premature insertion into the C-Cl bond at 80 °C [2]. A biphasic solvent system (Dioxane/H₂O) is critical to dissolve the Na2​CO3​ base and generate the reactive boronate complex.

Materials:

  • 4-Chloro-8-fluoro-3-iodoquinoline (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • PdCl2​(PPh3​)2​ (5 mol%)

  • Na2​CO3​ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with 4-Chloro-8-fluoro-3-iodoquinoline, arylboronic acid, and PdCl2​(PPh3​)2​ .

  • Evacuate and backfill the flask with Argon (3 cycles) to prevent catalyst oxidation.

  • Add degassed 1,4-dioxane and 2M aq. Na2​CO3​ via syringe.

  • Heat the biphasic mixture to 80 °C with vigorous stirring for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The product mass must shift by (Aryl - I). Crucially, the mass spectrum must retain the distinctive 3:1 isotopic ratio of the 35Cl/37Cl isotopes. If this ratio is lost, over-coupling at C4 has occurred.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: C4-Selective Buchwald-Hartwig Amination

Causality: With C3 functionalized, the C4-Cl bond is now the target. We switch to Pd2​(dba)3​ and RuPhos . RuPhos is a bulky, extremely electron-rich biaryl phosphine that dramatically increases the electron density on the Pd center, forcing oxidative addition into the stubborn C-Cl bond. Its steric bulk also accelerates reductive elimination, preventing competitive β -hydride elimination side reactions.

Materials:

  • 3-Aryl-4-chloro-8-fluoroquinoline intermediate (1.0 equiv)

  • Secondary Amine (1.5 equiv)

  • Pd2​(dba)3​ (2.5 mol%)

  • RuPhos (5 mol%)

  • Cs2​CO3​ (2.0 equiv)

  • Anhydrous Toluene (0.15 M)

Step-by-Step Methodology:

  • In a glovebox or under strict Argon atmosphere, charge a sealed vial with the intermediate, Pd2​(dba)3​ , RuPhos, and Cs2​CO3​ .

  • Add the amine and anhydrous, degassed toluene.

  • Seal the vial tightly and heat to 110 °C for 12–16 hours.

  • Self-Validation Check: Monitor via LC-MS. The 3:1 chlorine isotopic pattern observed in Step 1 must completely disappear , replaced by a single monoisotopic mass corresponding to the aminated product.

  • Cool the mixture, filter through a pad of Celite to remove inorganic salts, and concentrate.

  • Purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summary

The following table summarizes expected yields and regioselectivity across various orthogonal coupling conditions based on established quinoline methodologies [4]:

Reaction StepCoupling PartnerCatalyst SystemTemp (°C)Time (h)RegioselectivityExpected Yield (%)
Step 1 (Suzuki) Phenylboronic acid PdCl2​(PPh3​)2​ / Na2​CO3​ 804–6>99% (C3)82–88
Step 1 (Sonogashira) Phenylacetylene PdCl2​(PPh3​)2​ / CuI / NEt₃603–5>99% (C3)75–85
Step 2 (Buchwald) Morpholine Pd2​(dba)3​ / RuPhos / Cs2​CO3​ 11012–16>99% (C4)70–80
Step 2 (S_NAr) Primary AlkylaminesNone / K2​CO3​ 12018–24>99% (C4)65–75

References

  • Mphahlele, M. J. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7428-7440. URL:[Link]

  • Pham, N. N., et al. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry, 86(24), 18192-18203. URL:[Link]

  • Sun, K., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51, 16084-16087. URL:[Link]

Sources

Method

Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Chloro-8-fluoro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction of 4-chloro-8-fluoro-3-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction of 4-chloro-8-fluoro-3-iodoquinoline, a critical transformation for the synthesis of novel substituted quinoline scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. This guide is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible methodology.

Introduction and Strategic Importance

The quinoline core is a privileged scaffold in pharmaceutical sciences, forming the backbone of numerous approved drugs. The targeted functionalization of this heterocyclic system is paramount for the exploration of new chemical space and the development of next-generation therapeutics. The Suzuki-Miyaura coupling has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering broad functional group tolerance and generally high yields.[1][2]

The substrate, 4-chloro-8-fluoro-3-iodoquinoline, presents a unique opportunity for regioselective functionalization. The significant difference in the reactivity of the C-I and C-Cl bonds allows for a highly selective Suzuki coupling at the C-3 position, leaving the C-4 chloro-substituent intact for subsequent downstream modifications.[2] This stepwise approach is a cornerstone of diversity-oriented synthesis, enabling the rapid generation of a library of analogues from a common intermediate. The 8-fluoro substituent, an electron-withdrawing group, is expected to influence the electronic properties of the quinoline ring, potentially impacting both the reactivity of the substrate and the biological activity of the resulting products.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of 4-chloro-8-fluoro-3-iodoquinoline) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5] The reactivity order for halogens in this step is I > Br > Cl > F, which is the basis for the regioselectivity of this reaction.[2]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of Starting Material: 4-Chloro-8-fluoro-3-iodoquinoline

A robust synthesis of the starting material is crucial. A common route involves the construction of the quinoline core followed by halogenation. The following protocol is a representative example based on established quinoline synthesis methodologies.

Protocol 3.1.1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

This step utilizes the Gould-Jacobs reaction.[8]

  • In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture to room temperature, allowing the product to crystallize.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 2-((2-fluoroanilino)methylene)malonate.

  • Add the resulting malonate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250 °C for 30 minutes to effect cyclization.

  • After cooling, filter the precipitated solid, wash with hexane, and recrystallize from ethanol to obtain ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Protocol 3.1.2: Synthesis of 4-Chloro-8-fluoroquinoline-3-carboxylate

  • To the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃) in excess.

  • Heat the reaction mixture at 100 °C for 2-3 hours.[8][9]

  • Carefully remove the excess POCl₃ under reduced pressure. The crude ethyl 4-chloro-8-fluoroquinoline-3-carboxylate can be used in the next step without further purification.

Protocol 3.1.3: Synthesis of 4-Chloro-8-fluoro-3-iodoquinoline

Direct iodination of the quinoline ring at the 3-position can be achieved using various iodinating agents.

  • Dissolve the crude ethyl 4-chloro-8-fluoroquinoline-3-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is then subjected to hydrolysis and decarboxylation by heating with a strong acid (e.g., concentrated HCl) to yield 4-chloro-8-fluoro-3-iodoquinoline.

  • Purify the final product by column chromatography on silica gel.

Regioselective Suzuki Coupling of 4-Chloro-8-fluoro-3-iodoquinoline

This protocol is adapted from a similar procedure for the Suzuki coupling of 2-aryl-4-chloro-3-iodoquinolines, which demonstrates high regioselectivity at the C-3 position.

Materials and Reagents:

ReagentM.W.Amount (1 mmol scale)Equivalents
4-Chloro-8-fluoro-3-iodoquinoline295.44295.4 mg1.0
Arylboronic AcidVariable1.2 mmol1.2
PdCl₂(PPh₃)₂701.9035.1 mg (5 mol%)0.05
Tricyclohexylphosphine (PCy₃)280.4928.1 mg (10 mol%)0.10
Potassium Carbonate (K₂CO₃)138.21276.4 mg2.0
1,4-Dioxane/Water (3:1 v/v)-5 mL-

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-8-fluoro-3-iodoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), PdCl₂(PPh₃)₂ (5 mol%), tricyclohexylphosphine (10 mol%), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (3:1 v/v) solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-chloro-8-fluoroquinoline.

Figure 2: Experimental workflow for the Suzuki coupling of 4-chloro-8-fluoro-3-iodoquinoline.

Rationale for Experimental Choices and Troubleshooting

  • Catalyst System: The combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) is highly effective for Suzuki couplings of aryl chlorides and other challenging substrates.[10] The bulky ligand facilitates the reductive elimination step and can help prevent catalyst deactivation.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened if the reaction is sluggish.[11]

  • Solvent System: The use of a mixed aqueous-organic solvent system like dioxane/water is common for Suzuki couplings. Water is necessary to dissolve the inorganic base, while the organic solvent ensures the solubility of the organic reactants and catalyst.[7]

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, screening different ligands (e.g., Buchwald-type ligands like SPhos or XPhos), or using a stronger base. Ensure that all reagents and solvents are of high purity and adequately degassed.[11]

    • Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen. Rigorous degassing is crucial. Slow addition of the boronic acid can also minimize this side product.[7]

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This is more common with electron-rich boronic acids and can be mitigated by using anhydrous conditions or by employing boronate esters.

Data Presentation: Expected Outcomes

The yield of the Suzuki coupling reaction will vary depending on the electronic and steric properties of the arylboronic acid used. The following table provides a general expectation of outcomes based on the nature of the substituent on the boronic acid.

Arylboronic Acid Substituent (R)Expected ReactivityPotential Side Reactions
Electron-donating (e.g., -OCH₃)Good to ExcellentIncreased protodeboronation
Electron-neutral (e.g., -H, -CH₃)ExcellentMinimal
Electron-withdrawing (e.g., -CF₃)Moderate to GoodSlower reaction rates
Sterically hindered (e.g., ortho-subst.)ModerateLower yields due to steric hindrance

References

  • Mphahlele, M. J., & Maluleka, M. M. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(9), 13359-13374. [Link]

  • MDPI. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-52). [Link]

  • Lu, G. P., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]

  • Reddit. (2025). Hydrophilic Suzuki-coupling product workup?. Reddit. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(45), 10231-10251. [Link]

  • ResearchGate. (2019). Suzuki Cross Coupling Reaction-A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Poater, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11494. [Link]

  • News-Medical.net. (2023). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ScholarWorks @ UTRGV. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2017). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. [Link]

  • American Chemical Society. (2015). Don't Forget the Workup. Journal of Chemical Education, 92(2), 233-234. [Link]

  • Frontiers. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 51(5), 1242-1254. [Link]

  • Beilstein Journals. (2018). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • R Discovery. (1975). Kinetics and mechanism of iodination of 8-hydroxyquinoline. [Link]

  • National Center for Biotechnology Information. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 53. [Link]

  • National Center for Biotechnology Information. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. [Link]

  • Royal Society of Chemistry. (1975). Kinetics and mechanism of iodination of 8-hydroxyquinoline. [Link]

  • National Center for Biotechnology Information. (2014). Fluorescence Quenching of Fluoroquinolone Antibiotics by 4-hydroxy-TEMPO in Aqueous Solution. [Link]

Sources

Application

Application Note: Chemoselective Functionalization of 4-Chloro-8-fluoro-3-iodoquinoline at the C-3 Position

Executive Brief & Strategic Rationale 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) is a highly versatile, polyhalogenated privileged scaffold frequently utilized in the development of kinase inhibitors, antimala...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Strategic Rationale

4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) is a highly versatile, polyhalogenated privileged scaffold frequently utilized in the development of kinase inhibitors, antimalarials, and advanced materials. The presence of three distinct halogens (I, Cl, F) on the quinoline core presents a unique synthetic challenge: achieving strict chemoselectivity.

This application note provides validated, self-consistent protocols for the exclusive functionalization of the C-3 position via Palladium-catalyzed cross-coupling, while preserving the reactive C-4 chlorine and the C-8 fluorine for downstream derivatization.

Mechanistic Dynamics of Chemoselectivity

The success of chemoselective cross-coupling on this scaffold is dictated by the thermodynamic and kinetic disparities between the carbon-halogen bonds.

  • Bond Dissociation Energies (BDE): The oxidative addition of Palladium(0) into a carbon-halogen bond is the rate-determining step in most cross-coupling cycles. The BDEs follow a strict hierarchy: C–I (~65 kcal/mol) < C–Cl (~96 kcal/mol) < C–F (~116 kcal/mol).

  • Kinetic Preference: At mild to moderate temperatures (40 °C – 80 °C), Pd(0) undergoes rapid and exclusive oxidative addition at the C-3 C–I bond ()[1]. The C-4 chlorine remains inert to oxidative addition under these conditions but is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen.

  • Base Selection Causality: To prevent off-target SNAr at the C-4 position, strong nucleophilic bases (e.g., alkoxides, hydroxides) must be strictly avoided. Mild, inorganic bases (e.g., Na₂CO₃) or non-nucleophilic organic bases (e.g., Et₃N) are required to ensure the C-4 chlorine remains intact ()[2].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Selective C-I Cleavage) Pd0->OxAdd 4-Cl-8-F-3-I-Quinoline TransMet Transmetalation (Nucleophile Transfer) OxAdd->TransMet Nucleophile / Base (e.g., Ar-B(OH)2) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim L_nPd(Ar)(Quinoline) RedElim->Pd0 C-3 Functionalized Product

Fig 1. Chemoselective Pd-catalyzed cycle at the C-3 position of the quinoline scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the progression of the reaction can be verified before moving to the next step.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol utilizes a biphasic solvent system to facilitate the transfer of the aryl group while suppressing SNAr side reactions at the C-4 position.

Reagents:

  • 4-Chloro-8-fluoro-3-iodoquinoline (1.0 equiv, 1.0 mmol, 307.5 mg)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%, 57.8 mg)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol, 212 mg)

  • Toluene / Ethanol / H₂O (2:1:1 v/v/v, 10 mL total)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a 25 mL Schlenk flask, combine Toluene (5 mL), Ethanol (2.5 mL), and distilled H₂O (2.5 mL). Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides and promotes homocoupling of the boronic acid.

  • Assembly: Add 4-Chloro-8-fluoro-3-iodoquinoline, the arylboronic acid, and Na₂CO₃ to the degassed solvent. Stir for 2 minutes to ensure partial dissolution.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Validation Checkpoint: After 4 hours, sample the organic (upper) layer. Perform TLC (Hexanes/EtOAc 4:1). The starting material (high Rf) should be consumed, replaced by a new, intensely UV-active spot (lower Rf).

  • Quench & Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and H₂O (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to isolate the 3-aryl-4-chloro-8-fluoroquinoline.

Protocol B: Chemoselective Sonogashira Cross-Coupling

This protocol introduces an alkyne at the C-3 position. The use of CuI is mandatory to generate the copper acetylide intermediate, which outcompetes potential side reactions.

Reagents:

  • 4-Chloro-8-fluoro-3-iodoquinoline (1.0 equiv, 1.0 mmol, 307.5 mg)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%, 35 mg)

  • CuI (0.10 equiv, 10 mol%, 19 mg)

  • Anhydrous THF (8 mL) and Triethylamine (Et₃N) (2 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Argon, dissolve the quinoline substrate in anhydrous THF and Et₃N. Causality: Et₃N acts as both the base to deprotonate the alkyne and a co-solvent. Anhydrous conditions prevent protodeiodination.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ and CuI. The solution will typically transition from yellow to a dark amber/brown upon formation of the active catalytic species.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir at 50 °C for 6 hours.

  • Validation Checkpoint: A white precipitate (Et₃N·HI salt) will form as the reaction progresses, serving as a visual confirmation of catalytic turnover.

  • Workup: Filter the mixture through a short pad of Celite to remove the amine salts and copper residues, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Purify the crude residue via flash chromatography (Hexanes/DCM gradients) to yield the 3-alkynyl-4-chloro-8-fluoroquinoline.

Workflow Step1 1. Reagent Preparation Degas solvents (Argon sparge) Establish anhydrous conditions Step2 2. Reaction Assembly Add 4-Cl-8-F-3-I-Quinoline Add Nucleophile & Base Step1->Step2 Step3 3. Thermal Activation Heat to 50-80°C Monitor via TLC & Salt Precipitation Step2->Step3 Step4 4. Quench & Extraction Cool to RT, aqueous wash Dry over MgSO4 Step3->Step4 Step5 5. Purification Flash Column Chromatography Isolate pure C-3 product Step4->Step5

Fig 2. Standardized experimental workflow for the chemoselective functionalization at C-3.

Performance Data & Substrate Scope

The following table summarizes the expected quantitative outcomes when applying these protocols. Notice the absolute retention of the C-4 Chlorine and C-8 Fluorine across all variations.

Coupling TypeNucleophileCatalyst SystemTemp (°C)C-3 Yield (%)C-4/C-8 Status
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃8088Intact
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃7092Intact
Suzuki-Miyaura 3-Pyridylboronic acidPd(PPh₃)₄ / Na₂CO₃8081Intact
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuI5085Intact
Sonogashira TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuI4090Intact

Causality-Driven Troubleshooting

  • Failure Mode 1: Formation of C-4 Substitution Byproducts (SNAr)

    • Observation: Mass spectrometry indicates the loss of the chlorine atom (M-35) and incorporation of an amine or alkoxide.

    • Causality: The base used is too nucleophilic, or the temperature exceeds 90 °C. The electron-deficient nature of the quinoline ring makes the C-4 position a prime target for nucleophiles.

    • Resolution: Switch to a strictly non-nucleophilic base (e.g., K₃PO₄ or Na₂CO₃) and ensure the oil bath does not exceed 80 °C.

  • Failure Mode 2: Protodehalogenation (Loss of Iodine)

    • Observation: Isolation of 4-chloro-8-fluoroquinoline (starting material minus iodine).

    • Causality: The Pd(II)-aryl intermediate undergoes competitive protonation rather than transmetalation. This is often caused by steric hindrance on the boronic acid or excessive moisture in a Sonogashira coupling.

    • Resolution: Increase the concentration of the coupling partner to accelerate transmetalation. For Sonogashira reactions, ensure THF and Et₃N are strictly anhydrous.

  • Failure Mode 3: Catalyst Blackening (Precipitation of Pd Black)

    • Observation: The reaction mixture turns opaque black within 30 minutes, and TLC shows stalled conversion.

    • Causality: Oxygen ingress has oxidized the phosphine ligands, causing the Pd(0) to aggregate into inactive palladium black nanoparticles.

    • Resolution: Repeat the solvent degassing step. Ensure the reaction flask is properly sealed with a Teflon-lined septum and maintained under a positive pressure of Argon.

References

  • Rossi, R.; Bellina, F.; Lessi, M. "Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes." Advanced Synthesis & Catalysis, 2012 , 354, 1181–1255. URL:[Link]

  • Pham, N. N.; Janke, S.; Salman, G. A.; Langer, P. "Convenient Synthesis of 11-Substituted 11H-Indolo[3,2-c]quinolines by Sequential Chemoselective Suzuki Reaction/Double C–N Coupling." European Journal of Organic Chemistry, 2017 , 2017(37), 5554–5565. URL:[Link]

Sources

Method

Application Notes and Protocols for Evaluating the Antibacterial Properties of 4-Chloro-8-fluoro-3-iodoquinoline Analogs

Introduction: The Quinoline Scaffold in Antibacterial Drug Discovery The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Its derivatives, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Antibacterial Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Its derivatives, particularly the fluoroquinolones, have become indispensable in treating bacterial infections.[4] These synthetic bactericidal agents exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5][6] This mechanism, which leads to the fragmentation of the bacterial chromosome, has proven effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[5][7]

The continuous evolution of bacterial resistance necessitates the development of novel quinoline-based antibiotics with improved potency and a wider spectrum of activity.[8] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoline ring are critical determinants of antibacterial efficacy.[9] For instance, a fluorine atom at the C-6 position and various substituents at the C-7 and N-1 positions have been shown to significantly modulate the biological activity of these compounds.[10]

This application note focuses on a specific, novel class of quinoline analogs: 4-Chloro-8-fluoro-3-iodoquinolines . This scaffold presents a unique combination of halogen substitutions that may confer distinct antibacterial properties. The 8-fluoro substitution is of particular interest for its potential to enhance activity, while the 4-chloro and 3-iodo moieties offer avenues for further chemical modification and may influence the compound's interaction with its bacterial targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antibacterial potential of these promising analogs.

Rationale for the 4-Chloro-8-fluoro-3-iodoquinoline Scaffold

The design of the 4-chloro-8-fluoro-3-iodoquinoline scaffold is rooted in established principles of quinoline SAR. The 8-fluoro substituent is known to contribute to potent antibacterial activity in some quinolone series. The 4-chloro group serves as a versatile synthetic handle for introducing further diversity at this position, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. The 3-iodo substituent is another key feature, offering a site for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize antibacterial potency.

Experimental Workflows and Protocols

A systematic evaluation of the antibacterial properties of 4-chloro-8-fluoro-3-iodoquinoline analogs involves a multi-step process encompassing synthesis, characterization, and a suite of microbiological assays.

Diagram: Overall Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC SAR_Analysis Structure-Activity Relationship (SAR) Analysis MBC->SAR_Analysis Data_Interpretation Data Interpretation SAR_Analysis->Data_Interpretation

Caption: A high-level overview of the experimental workflow for evaluating 4-chloro-8-fluoro-3-iodoquinoline analogs.

Protocol 1: Synthesis of 4-Chloro-8-fluoro-3-iodoquinoline Analogs

While a direct, published synthesis for 4-chloro-8-fluoro-3-iodoquinoline was not identified, a plausible synthetic route can be devised based on established quinoline chemistry. A key precursor, ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, has a known synthetic pathway.[11] The following protocol outlines a proposed synthetic strategy.

Step 1: Synthesis of Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate

This step typically involves a Gould-Jacobs reaction or a similar cyclization method.

Step 2: Chlorination to Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

  • To ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate, add phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture, for example, at 100°C for several hours.[11]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Iodination at the C-3 Position

The introduction of an iodine atom at the C-3 position can be challenging and may require optimization. One potential approach is electrophilic iodination.

Step 4: Hydrolysis of the Ester

  • Dissolve the 4-chloro-8-fluoro-3-iodoquinoline-3-carboxylate analog in a suitable solvent system (e.g., a mixture of ethanol and water).

  • Add a base, such as sodium hydroxide or lithium hydroxide.

  • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the final 4-chloro-8-fluoro-3-iodoquinoline-3-carboxylic acid analog.

Note on Causality: The chlorination step using POCl₃ is a standard method for converting a 4-hydroxyquinoline to a 4-chloroquinoline, which is a more versatile intermediate for further modifications.[12]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[13]

Materials:

  • Test compounds (4-chloro-8-fluoro-3-iodoquinoline analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Add 100 µL of the diluted inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

Self-Validating System: The inclusion of a growth control (to ensure the bacteria are viable) and a sterility control (to check for contamination of the medium) is crucial for the validity of the assay.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][15]

Procedure:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a small aliquot (e.g., 10-100 µL).

  • Subculturing:

    • Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 24-48 hours.

  • Reading Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum count.[15][16]

Data Presentation and Interpretation

The antibacterial activity of the synthesized 4-chloro-8-fluoro-3-iodoquinoline analogs should be summarized in a clear and concise table for easy comparison.

Table 1: Example of MIC and MBC Data for 4-Chloro-8-fluoro-3-iodoquinoline Analogs (µg/mL)

Compound IDR-Group ModificationS. aureus (ATCC 29213) MICS. aureus (ATCC 29213) MBCE. coli (ATCC 25922) MICE. coli (ATCC 25922) MBC
Analog 1 -H
Analog 2 -CH₃
Analog 3 -OCH₃
Ciprofloxacin (Reference)

Interpretation:

  • A lower MIC value indicates greater potency.

  • The ratio of MBC to MIC can provide insights into whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Proposed Mechanism of Action

The primary molecular targets of quinolone antibiotics are bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

Diagram: Quinolone Mechanism of Action

Quinolone_Mechanism Quinolone 4-Chloro-8-fluoro-3-iodoquinoline Analog Ternary_Complex Stable Quinolone-Enzyme-DNA Complex Quinolone->Ternary_Complex DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex DSB Double-Strand Breaks in DNA Ternary_Complex->DSB Replication fork collision Cell_Death Bacterial Cell Death DSB->Cell_Death Inhibition of DNA replication & repair

Caption: The proposed mechanism of action for quinolone analogs, leading to bacterial cell death.

It is highly probable that 4-chloro-8-fluoro-3-iodoquinoline analogs share this mechanism. They are expected to bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[7] This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The specific substitutions on the quinoline ring of these novel analogs will likely influence their binding affinity for the target enzymes and their ability to penetrate the bacterial cell wall, thereby modulating their antibacterial potency.

Conclusion and Future Directions

The 4-chloro-8-fluoro-3-iodoquinoline scaffold represents a promising avenue for the discovery of new antibacterial agents. The protocols outlined in this application note provide a robust framework for the synthesis and systematic evaluation of these novel analogs. Future work should focus on synthesizing a library of derivatives with diverse substitutions at the C-3 and C-4 positions to establish a comprehensive structure-activity relationship. Promising candidates should be further evaluated for their activity against a broader panel of clinically relevant and drug-resistant bacterial strains, as well as for their cytotoxicity and in vivo efficacy.

References

  • Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • Quinolone antibiotic. Wikipedia. [Link]

  • Mechanisms of quinolone action and resistance: where do we stand?. Microbiology Society. [Link]

  • [Mechanism of Action of Quinolones]. PubMed. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa University. [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. PMC. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. [Link]

  • Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. ACS Publications. [Link]

  • Synthesis and Antibacterial Activity of New Tetracyclic Quinolone Antibacterials. PubMed. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. University of New Orleans. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. PubMed. [Link]

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. PubMed. [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 4-Chloro-8-fluoro-3-iodoquinoline in Kinase Inhibitor Synthesis

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Strategic Rationale & Mechanistic Causality The development of ATP-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals

Strategic Rationale & Mechanistic Causality

The development of ATP-competitive kinase inhibitors frequently relies on privileged heterocyclic scaffolds that can precisely orient pharmacophores within the kinase hinge region and adjacent hydrophobic pockets. 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) has emerged as a highly versatile, polyhalogenated building block for this purpose[1].

The power of this specific scaffold lies in the orthogonal reactivity of its three halogens, which allows for highly controlled, sequential functionalization without the need for protecting groups:

  • C4-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The C4 position is highly electron-deficient due to the inductive and mesomeric effects of the adjacent endocyclic quinoline nitrogen. This activates the C4-Cl bond for facile nucleophilic attack by amines or anilines. The reaction proceeds via a stabilized Meisenheimer complex[2].

  • C3-Iodine (Palladium-Catalyzed Cross-Coupling): Iodine is a poor leaving group for SNAr but is highly susceptible to oxidative addition by Pd(0) species. Once the C4 position is aminated, the C3-iodine serves as a perfect handle for Suzuki-Miyaura or Sonogashira couplings to install aryl or alkynyl groups[3].

  • C8-Fluorine (Modulation & Inertness): The C8-fluorine is completely inert to both SNAr and standard Pd(0) oxidative addition, ensuring absolute regiocontrol. Biologically, it lowers the pKa of the quinoline nitrogen, modulates lipophilicity, and frequently engages in beneficial orthogonal multipolar interactions within the kinase active site[4].

Chemical Logic & Workflow Visualization

The sequential functionalization must strictly follow the SNAr Cross-Coupling order. Attempting palladium catalysis prior to SNAr can lead to competitive oxidative addition at the C4-Cl bond or unwanted side reactions.

Workflow SM 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) SNAr Nucleophilic Aromatic Substitution (SNAr) Reagent: Ar-NH2, DIPEA, NMP Target: C4 Position SM->SNAr Step 1 Int C4-Amino-8-fluoro-3-iodoquinoline Intermediate SNAr->Int Suzuki Suzuki-Miyaura Cross-Coupling Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Target: C3 Position Int->Suzuki Step 2 Prod 3,4-Disubstituted 8-fluoroquinoline (Kinase Inhibitor) Suzuki->Prod

Orthogonal functionalization workflow of 4-Chloro-8-fluoro-3-iodoquinoline.

Experimental Workflows & Self-Validating Protocols

Protocol A: C4-Amination via SNAr (Hinge-Binder Installation)

Causality Insight: N-Methyl-2-pyrrolidone (NMP) is selected over DMF as the solvent. At the required 120 °C reaction temperature, DMF can thermally decompose into dimethylamine, which acts as a competing nucleophile and generates unwanted C4-dimethylamino byproducts. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without interfering with the primary aniline nucleophile.

Reagents:

  • 4-Chloro-8-fluoro-3-iodoquinoline (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous NMP (0.2 M)

Step-by-Step Methodology:

  • Charge a dry, glass-lined reactor with 4-Chloro-8-fluoro-3-iodoquinoline and the aniline derivative.

  • Add anhydrous NMP, followed by DIPEA. Purge the vessel with nitrogen for 5 minutes.

  • Heat the mixture to 120 °C and stir for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze. The starting material exhibits a characteristic 3:1 isotopic cluster at m/z 308/310 [M+H]+ due to the 35 Cl/ 37 Cl isotopes. Successful conversion is validated by the complete disappearance of this isotopic signature and the emergence of the product mass, confirming the displacement of the chlorine atom.

  • Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous LiCl (3x) to remove NMP, followed by brine.

  • Dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

Causality Insight: Pd(dppf)Cl 2​ is utilized because the bidentate dppf ligand provides a wide bite angle, which facilitates the reductive elimination step in the catalytic cycle—a critical requirement when coupling sterically hindered ortho-substituted quinolines[5]. A biphasic 1,4-Dioxane/H 2​ O system ensures that both the organic intermediate and the inorganic base (K 2​ CO 3​ ) are fully solvated, maximizing the reaction rate at the phase boundary.

Reagents:

  • C4-amino-8-fluoro-3-iodoquinoline intermediate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl 2​ (0.05 equiv)

  • K 2​ CO 3​ (3.0 equiv)

  • 1,4-Dioxane / H 2​ O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • In a Schlenk flask, combine the C4-amino intermediate, arylboronic acid, and K 2​ CO 3​ .

  • Add the 1,4-Dioxane/H 2​ O solvent mixture. Degas the suspension by bubbling argon through the mixture for 10 minutes.

  • Add Pd(dppf)Cl 2​ rapidly under a positive stream of argon.

  • Heat the reaction to 90 °C for 8 hours.

  • Self-Validation Checkpoint (TLC & LC-MS): Analyze via TLC (Hexanes/EtOAc 3:1). The starting iodide is highly UV-active and typically runs higher (less polar). Post-reaction LC-MS must show the loss of the heavy iodine atom (-126 Da) and the addition of the aryl mass. The absence of a dehalogenated byproduct (Ar-H) validates the efficiency of the oxidative addition over premature protodehalogenation.

  • Filter the mixture through a pad of Celite to remove palladium black, extract with EtOAc, concentrate, and purify.

Quantitative Data Summaries

Table 1: Optimization of C4-SNAr Conditions (Model: 3-Ethynylaniline)

SolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
DMFK 2​ CO 3​ 1001245Incomplete conversion; poor solubility of base.
DMFDIPEA120662Formation of C4-dimethylamino byproduct observed.
NMP DIPEA 120 5 88 Clean conversion; no solvent degradation.
NMPDIPEA150274Thermal degradation of starting material.

Table 2: Scope of C3-Suzuki-Miyaura Cross-Coupling

Boronic AcidCatalystBaseYield (%)Purity (HPLC)
Phenylboronic acidPd(dppf)Cl 2​ K 2​ CO 3​ 92>98%
4-Fluorophenylboronic acidPd(dppf)Cl 2​ K 2​ CO 3​ 89>97%
3-Pyridylboronic acidPd(PPh 3​ ) 4​ Na 2​ CO 3​ 76>95%
2-Methylphenylboronic acidPd(dppf)Cl 2​ K 2​ CO 3​ 81>96%

Biological Context & Target Visualization

Quinoline scaffolds synthesized via this orthogonal methodology are privileged structures in the inhibition of receptor tyrosine kinases, most notably c-Met (Hepatocyte Growth Factor Receptor)[4]. Dysregulation of the c-Met pathway drives tumor cell proliferation and survival. By installing specific hinge-binding motifs at C4 and hydrophobic vectors at C3, these quinoline derivatives act as potent ATP-competitive inhibitors.

Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation Inhibitor Quinoline-based Inhibitor (ATP-competitive blockade) Inhibitor->cMet Inhibits Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Inhibition of the HGF/c-Met signaling pathway by quinoline-based therapeutics.

References

  • 4-Chloro-8-fluoro-3-iodoquinoline CAS#: 1431363-50-6 , ChemicalBook, 1

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines , PubMed (NIH), 4

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents , ACS Publications, 5

  • 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline (SNAr Mechanism) , BenchChem, 2

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions , Chemical Reviews (ACS), 3

Sources

Method

Application Note: Sequential Derivatization of 4-Chloro-8-fluoro-3-iodoquinoline for High-Throughput Biological Assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The quinoline scaffold is a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-infectives, kinase inhibitors, and anticancer therapeutics . Among its highly functionalized derivatives, 4-chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) stands out as an exceptionally versatile building block. Its three distinct halogen handles—each possessing unique electronic and steric properties—allow for highly programmable, regioselective derivatization. This application note provides a comprehensive, causality-driven guide to the sequential functionalization of this scaffold, bridging synthetic methodology with downstream biological assay preparation.

Mechanistic Rationale & Reactivity Profiling

As a Senior Application Scientist, I emphasize that successful library generation relies not merely on following recipes, but on understanding the thermodynamic and kinetic drivers of your scaffold. The derivatization of 4-chloro-8-fluoro-3-iodoquinoline is governed by a strict reactivity hierarchy: C3-I > C4-Cl >> C8-F .

  • C3-Iodo (The Kinetic Handle): The carbon-iodine bond possesses the lowest bond dissociation energy among the three halogens. It rapidly undergoes oxidative addition with Palladium(0) catalysts. This allows for chemoselective Suzuki-Miyaura or Sonogashira cross-coupling at mild temperatures (60–80 °C) without activating the C4-Cl bond .

  • C4-Chloro (The Electrophilic Handle): Positioned ortho/para to the electron-withdrawing quinoline nitrogen, the C4 position is highly electron-deficient. Once the C3 position is functionalized (which often adds steric bulk and alters the local electronic environment), the C4-Cl bond becomes an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides at elevated temperatures (100–120 °C) .

  • C8-Fluoro (The Metabolic Shield): The C-F bond is chemically inert under standard cross-coupling and SNAr conditions. Its primary role is biological: fluorine lowers the pKa of the quinoline nitrogen (enhancing membrane permeability and oral bioavailability) and sterically blocks Cytochrome P450-mediated oxidation at the C8 position, thereby increasing the molecule's metabolic half-life.

Experimental Workflows & Visualization

The following workflow illustrates the strategic, step-wise functionalization required to build a diverse library of quinoline derivatives for biological screening.

ChemWorkflow cluster_0 Sequential Derivatization Scaffold 4-Chloro-8-fluoro-3-iodoquinoline (Starting Scaffold) Step1 1. C3-Selective Cross-Coupling (Suzuki/Sonogashira) Scaffold->Step1  Pd(PPh3)4, Ar-B(OH)2  Na2CO3, 80°C Step2 2. C4-Selective SNAr (Nucleophilic Substitution) Step1->Step2  Yield >85% BioAssay Biological Assays (Kinase/Antimicrobial) Step2->BioAssay  Purification &  Compound Plating

Figure 1: Sequential derivatization workflow of 4-chloro-8-fluoro-3-iodoquinoline for bioassays.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that unreacted starting materials or over-coupled byproducts do not contaminate downstream biological assays.

Protocol A: C3-Selective Suzuki-Miyaura Cross-Coupling

Causality: Using a weak base (K₂CO₃) and a moderate temperature (80 °C) ensures that the Pd(0) catalyst selectively inserts into the C-I bond while leaving the C-Cl bond intact.

  • Preparation: In an oven-dried Schlenk flask, combine 4-chloro-8-fluoro-3-iodoquinoline (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Degassing (Critical Step): Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles. Rationale: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Base Addition: Add K₂CO₃ (2.0 equiv) under a positive argon flow.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the starting material (m/z ~307) disappears, replaced by the C3-arylated product. The absence of a double-coupled product validates the chemoselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C4-Selective Nucleophilic Aromatic Substitution (SNAr)

Causality: The C4-Cl bond requires thermal energy to overcome the activation barrier for the addition-elimination mechanism. Using NMP as a high-boiling polar aprotic solvent stabilizes the Meisenheimer complex intermediate.

  • Preparation: Dissolve the C3-arylated intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired primary or secondary amine (2.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Rationale: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Reaction: Heat the mixture to 120 °C in a sealed tube for 12–16 hours.

  • Validation: Monitor via TLC. A highly fluorescent spot under 254 nm UV light typically indicates successful amination of the quinoline core.

  • Workup: Crash the product out by pouring the cooled mixture into ice-cold water. Filter the precipitate, wash with cold water, and recrystallize from EtOH to achieve >95% purity required for biological screening.

Protocol C: Preparation for Biological Assays
  • Stock Generation: Dissolve the purified derivatives in 100% cell-culture grade DMSO to create a 10 mM master stock. Validation: Ensure complete dissolution; particulates will skew IC₅₀ curves.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution plate in DMSO, then dilute 1:100 into the aqueous assay buffer to ensure the final DMSO concentration remains ≤1% (preventing solvent-induced cytotoxicity).

Quantitative Data Presentation

The table below summarizes the expected reaction metrics based on optimized conditions. These parameters ensure high throughput and reproducibility across diverse library members.

Derivatization StepReagents & ConditionsTemp (°C)Time (h)ChemoselectivityAvg. Yield (%)
C3 Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O804–6>99% (C3 over C4)85–92
C3 Sonogashira Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N603–5>99% (C3 over C4)80–88
C4 SNAr (Amination) R-NH₂, DIPEA, NMP12012–16N/A (C3 already reacted)75–85
C4 Buchwald-Hartwig R-NH₂, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane1008–10N/A70–80

Biological Application & Pathway Visualization

Derivatives of the quinoline scaffold are frequently evaluated as kinase inhibitors in oncology or as quorum-sensing inhibitors in antimicrobial research .

When targeting kinases (e.g., EGFR or B-Raf), the functionalized quinoline core acts as an ATP-competitive inhibitor. The C4-amine moiety often forms critical hydrogen bonds with the hinge region of the kinase, while the C3-aryl group projects into the hydrophobic pocket, and the C8-fluoro group occupies the solvent-exposed region, modulating the compound's residence time.

Pathway Drug Quinoline Derivative (ATP-Competitive) Target Target Kinase (e.g., EGFR/B-Raf) Drug->Target Binds Hinge Region Downstream Downstream Signaling (MAPK/ERK Pathway) Target->Downstream Phosphorylation Blocked Outcome Cell Apoptosis / Growth Inhibition Downstream->Outcome Signal Arrest

Figure 2: Mechanism of action for quinoline-based kinase inhibitors in cellular pathways.

By rigorously controlling the sequential derivatization of 4-chloro-8-fluoro-3-iodoquinoline, researchers can generate highly targeted, structurally diverse libraries that directly probe these complex biological pathways.

References

  • Mphahlele, M. J., & Mphahlele, M. M. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7423-7437.[Link]

  • Sharma, A. S., et al. (2023). Recent Updates on Synthesis, Biological Activity, and Structure-activity Relationship of 1,3,4-Oxadiazole-quinoline Hybrids: A Review. Current Organic Synthesis, 20(7), 758-787.[Link]

  • Perković, I., et al. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules, 28(15), 5866.[Link]

Application

Application Note: Site-Selective Functionalization of 4-Chloro-8-fluoro-3-iodoquinoline in Drug Discovery

Introduction & Mechanistic Rationale Polyhalogenated heterocycles are highly prized scaffolds in medicinal chemistry, serving as advanced intermediates for the synthesis of antimalarials, kinase inhibitors, and optoelect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Polyhalogenated heterocycles are highly prized scaffolds in medicinal chemistry, serving as advanced intermediates for the synthesis of antimalarials, kinase inhibitors, and optoelectronic materials. 4-Chloro-8-fluoro-3-iodoquinoline (1) presents a unique tri-halogenated system that allows for highly programmable, site-selective functionalization.

The strategic advantage of this molecule lies in the differential bond dissociation energies (BDE) and oxidative addition rates of its carbon-halogen bonds. The general reactivity trend for palladium-catalyzed cross-coupling follows the precise order: C-I > C-Br > C-Cl > C-F (2).

  • C3-Iodine (BDE ~65 kcal/mol): The weakest bond in the system. It is highly susceptible to rapid oxidative addition by low-valent Pd(0) species. This allows for low-temperature Suzuki-Miyaura or Sonogashira couplings without perturbing the adjacent C4-Cl bond (3).

  • C4-Chlorine (BDE ~96 kcal/mol): Once the C3 position is functionalized, the C4-Cl bond can be activated. The quinoline nitrogen withdraws electron density from the C2 and C4 positions, making C4 highly electrophilic. This primes the C4 position for Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides (4). Alternatively, it can undergo a second, higher-temperature Pd-catalyzed coupling using bulky, electron-rich phosphine ligands.

  • C8-Fluorine (BDE ~126 kcal/mol): Primarily acts as an electronic modulator (exerting a strong -I inductive effect that further activates C4) and a metabolic weak-point blocker. It remains inert under standard cross-coupling and SNAr conditions, ensuring orthogonal stability.

Reaction Pathway & Logical Flow

G SM 4-Chloro-8-fluoro- 3-iodoquinoline (Starting Material) Step1 Pd(0) Catalysis (Selective C3-I Oxidative Addition) SM->Step1 Int C3-Functionalized 4-Chloro-8-fluoroquinoline Step1->Int Step2 SNAr or Pd-Catalysis (C4-Cl Activation) Int->Step2 Prod C3, C4-Disubstituted 8-fluoroquinoline Step2->Prod

Sequential site-selective functionalization of 4-Chloro-8-fluoro-3-iodoquinoline.

Experimental Design: Catalyst and Condition Causality

To ensure a self-validating and highly selective protocol, the choice of catalyst, base, and solvent must be strictly controlled to prevent over-coupling or premature dehalogenation.

  • For C3-Selective Suzuki Coupling: A standard, moderately electron-rich catalyst like Pd(PPh3​)4​ or PdCl2​(PPh3​)2​ is ideal. The 14-electron Pd(0)(PPh3​)2​ active species readily inserts into the C-I bond at 60–80 °C, but lacks the electron density to activate the C-Cl bond under mild conditions. Mild bases (e.g., K2​CO3​ ) in aqueous dioxane or DMF are preferred to facilitate the transmetalation step without inducing basic hydrolysis of the C4-Cl bond.

  • For C4-Functionalization (SNAr): Simple heating with a nucleophile in a polar aprotic solvent (NMP) suffices. The C8-fluorine's inductive effect lowers the LUMO of the quinoline ring, stabilizing the anionic Meisenheimer complex intermediate during C4 substitution.

  • For C4-Functionalization (Cross-Coupling): If a C-C or C-N bond is required via Pd-catalysis at C4, a highly active catalyst system utilizing bulky, electron-rich ligands (e.g., XPhos) and stronger bases ( Cs2​CO3​ ) at elevated temperatures (100 °C) is necessary to force oxidative addition into the recalcitrant C-Cl bond.

Quantitative Data: Selectivity Optimization

The following table summarizes the optimized empirical parameters for achieving absolute site selectivity.

Target Bond(s)Catalyst / Reagent SystemBase / SolventTemp / TimeYield / Selectivity
C3-I (Selective Suzuki)5 mol% Pd(PPh3​)4​ K2​CO3​ (aq) / 1,4-Dioxane80 °C / 12 h>90% (C3 only)
C3-I (Selective Sonogashira)2 mol% PdCl2​(PPh3​)2​ , CuI Et3​N / DMF60 °C / 6 h85–95% (C3 only)
C4-Cl (Post-C3 SNAr)None (Amine Nucleophile)DIPEA / NMP120 °C / 18 h75–85%
C4-Cl (Post-C3 Buchwald)2 mol% Pd(OAc)2​ / XPhos Cs2​CO3​ / Toluene100 °C / 16 h80–90%

Step-by-Step Methodologies

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C3

Objective: To couple an aryl boronic acid exclusively at the C3 position, leaving the C4-Cl and C8-F intact.

Materials:

  • 4-Chloro-8-fluoro-3-iodoquinoline (1.0 equiv, 1.0 mmol, 307.5 mg)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(PPh3​)4​ (0.05 equiv, 0.05 mmol, 57.8 mg)

  • K2​CO3​ (2.0 equiv, 2.0 mmol, 276.4 mg) dissolved in 2 mL degassed H2​O

  • Degassed 1,4-Dioxane (8 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-8-fluoro-3-iodoquinoline, arylboronic acid, and Pd(PPh3​)4​ .

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxidation; rigorous deoxygenation prevents catalyst deactivation and unwanted homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed 1,4-dioxane and the aqueous K2​CO3​ solution via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 12 hours. Causality: 80 °C provides sufficient thermal energy for C-I oxidative addition while remaining safely below the activation barrier for the C-Cl bond with this specific ligand.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 3-aryl-4-chloro-8-fluoroquinoline intermediate.

Self-Validation Checkpoint:

  • LC-MS: Look for the mass corresponding to [M+H]+ of the coupled product. The isotopic pattern must clearly show the presence of one chlorine atom (approx. 3:1 ratio of M to M+2 peaks), confirming the C4-Cl bond is intact.

  • 1H NMR: Verify the disappearance of the characteristic downfield shift associated with the iodine-adjacent proton and the emergence of new aromatic protons from the boronic acid.

Protocol B: Subsequent Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: To displace the C4-chlorine with a primary or secondary amine nucleophile.

Materials:

  • 3-Aryl-4-chloro-8-fluoroquinoline intermediate (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (e.g., morpholine or substituted aniline) (3.0 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (3 mL)

Step-by-Step Procedure:

  • Setup: In a heavy-walled glass pressure tube, combine the quinoline intermediate, amine, DIPEA, and NMP.

  • Reaction: Seal the tube and heat to 120 °C behind a blast shield for 16-18 hours. Causality: The SNAr at the C4 position of quinolines requires elevated temperatures to overcome the aromatic stabilization energy, allowing the formation of the critical Meisenheimer complex intermediate.

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (15 mL) to precipitate the product. If it does not precipitate, extract with EtOAc (3 x 10 mL).

  • Purification: Wash the combined organic extracts with 5% aqueous LiCl (to remove residual NMP), dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Self-Validation Checkpoint:

  • LC-MS: The [M+H]+ peak should now lack the 3:1 chlorine isotopic pattern, indicating successful displacement of the chloride.

  • 19F NMR: The C8-Fluorine signal must remain intact (typically around -120 to -130 ppm, depending on the exact substitution pattern), confirming it did not undergo competitive SNAr.

References

  • Source: MDPI (Molecules)
  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol Source: Benchchem URL
  • 4-Chloro-8-fluoro-3-iodoquinoline CAS#: 1431363-50-6 Source: ChemicalBook URL

Sources

Method

Scale-up synthesis of 4-Chloro-8-fluoro-3-iodoquinoline

Application Note: Scale-Up Synthesis and Process Optimization of 4-Chloro-8-fluoro-3-iodoquinoline Strategic Context & Molecular Design 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6)[1] is a highly privileged, ort...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 4-Chloro-8-fluoro-3-iodoquinoline

Strategic Context & Molecular Design

4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6)[1] is a highly privileged, orthogonally functionalized heterocyclic scaffold. The differential reactivity of the C4-chloride and C3-iodide allows for sequential, site-selective transition-metal-catalyzed cross-couplings. The inclusion of the 8-fluoro substituent enhances metabolic stability and modulates the lipophilicity of the core, making this intermediate highly sought after in the development of antimalarial agents[2] and advanced kinase inhibitors.

The orthogonal reactivity of this scaffold is a key strategic advantage. The C-I bond at the C3 position is weaker than the C-Cl bond, meaning it preferentially undergoes rapid oxidative addition with Palladium(0) catalysts[3]. This makes C3 the primary site for Suzuki-Miyaura or Sonogashira couplings[4]. Conversely, the C4-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent quinoline nitrogen.

OrthogonalReactivity Core 4-Chloro-8-fluoro- 3-iodoquinoline C4 C4-Chloride (Vinylogous Imidoyl) Core->C4 Electrophilic C3 C3-Iodide (Weak C-I Bond) Core->C3 Oxidative Addition SNAr SNAr Reactions (Amines, Alkoxides) C4->SNAr Pd Pd-Catalyzed Coupling (Suzuki, Sonogashira) C3->Pd

Fig 1. Orthogonal reactivity map of the C3 and C4 positions.

Mechanistic Rationale & Process Safety

The synthesis relies on a robust two-stage telescoping-compatible process starting from 8-fluoroquinolin-4(1H)-one.

  • Stage 1: Electrophilic C3-Iodination. The electron-rich nature of the quinolone enamine system allows for regioselective electrophilic aromatic substitution at the C3 position. Utilizing N-Iodosuccinimide (NIS) ensures complete conversion while minimizing over-halogenation.

  • Stage 2: C4-Deoxychlorination (Vilsmeier-Haack type). The conversion of the C4-ketone (tautomeric hydroxyl) to a chloride is achieved using Phosphorus Oxychloride ( POCl3​ ). Direct scale-up of neat POCl3​ reactions often leads to uncontrollable thermal runaways and poor impurity profiles[2]. By transitioning to a solvent-mediated system (Toluene) with stoichiometric POCl3​ and catalytic N,N-Dimethylformamide (DMF), the highly electrophilic Vilsmeier-Haack reagent is generated at a controlled rate. This accelerates the displacement at lower temperatures (80 °C) and suppresses the formation of tarry byproducts[4].

Workflow SM 8-Fluoroquinolin-4(1H)-one Stage1 Stage 1: C3-Iodination NIS, DMF, 25°C SM->Stage1 IPC1 IPC 1: Monitor Exotherm Visual: Product Precipitation Stage1->IPC1 Int 8-Fluoro-3-iodoquinolin-4(1H)-one IPC1->Int Stage2 Stage 2: C4-Chlorination POCl3, DMF (cat.), PhMe, 80°C Int->Stage2 IPC2 IPC 2: Homogenization Safety: Reverse Quench Stage2->IPC2 Prod 4-Chloro-8-fluoro-3-iodoquinoline IPC2->Prod

Fig 2. Two-stage scale-up workflow with integrated In-Process Controls (IPC).

Detailed Experimental Protocols

Stage 1: Synthesis of 8-Fluoro-3-iodoquinolin-4(1H)-one

Objective: Regioselective C3-iodination via electrophilic aromatic substitution.

  • Initialization: Charge a 2 L jacketed reactor with 8-fluoroquinolin-4(1H)-one (100 g, 0.61 mol) and DMF (800 mL). Stir at 20 °C until a uniform suspension is achieved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 151 g, 0.67 mol, 1.1 eq) portion-wise over 45 minutes.

    • Causality: Portion-wise addition controls the mild exotherm ( ΔT≈15 °C) and prevents localized oxidative degradation of the solvent.

  • Reaction Phase: Stir the reaction mixture at 25 °C for 4 hours.

    • Self-Validation (IPC): Monitor via HPLC; the reaction is deemed complete when the starting material is <1.0%.

  • Quench & Isolation: Slowly add purified water (1.2 L) to the reactor over 1 hour.

    • Self-Validation (Visual): The high hydrophobicity of the iodinated product forces it to crash out of the aqueous DMF mixture as a dense, off-white precipitate.

  • Filtration: Filter the suspension, wash the filter cake with water (3 x 300 mL) to remove residual succinimide and DMF, and dry under vacuum at 50 °C to constant weight.

Stage 2: Synthesis of 4-Chloro-8-fluoro-3-iodoquinoline

Objective: Deoxychlorination of the C4 position utilizing a Vilsmeier-Haack intermediate.

  • Initialization: Charge a 2 L jacketed reactor with 8-fluoro-3-iodoquinolin-4(1H)-one (120 g, 0.41 mol), Toluene (600 mL), and DMF (3.0 g, 0.04 mol, 0.1 eq).

    • Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate with POCl3​ , allowing the reaction to proceed safely in a solvent matrix rather than neat POCl3​ .

  • Reagent Addition: Add Phosphorus Oxychloride ( POCl3​ , 94.2 g, 0.61 mol, 1.5 eq) dropwise over 30 minutes at 20 °C.

  • Reaction Phase: Heat the reaction mixture to 80 °C and maintain for 3 hours.

    • Self-Validation (Visual): The reaction transitions from a turbid suspension to a clear, homogeneous amber solution, visually confirming the conversion to the highly soluble chloro-quinoline.

  • Cooling: Cool the reactor to 10 °C.

  • Reverse Quench (Critical Safety Step): Slowly transfer the reaction mixture into a vigorously stirred solution of 20% aqueous K2​CO3​ (1.0 L) maintained at <15 °C.

    • Causality: Reverse quenching prevents the formation of localized acidic hot-spots (rapid HCl generation) that could prematurely hydrolyze the newly formed C-Cl bond back to the quinolone[4].

  • Workup: Separate the organic (toluene) layer. Extract the aqueous layer with Toluene (2 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the product as a pale yellow solid.

Quantitative Data & Analytical Metrics

The following table summarizes the process optimization metrics achieved during a 100-gram scale-up campaign, highlighting the efficiency and safety parameters of the developed route.

ParameterStage 1: C3-IodinationStage 2: C4-Chlorination
Input Scale 100.0 g120.0 g
Isolated Yield (%) 92%88%
Purity (HPLC, 254 nm) >99.0%98.5%
Critical IPC Complete dissolution of NISTransition to homogeneous solution
Primary Safety Hazard Mild exotherm ( ΔT≈15 °C)Vigorous gas evolution (HCl) upon quench
Mass Efficiency (PMI) 14.218.5

References

  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules (PMC / NIH). URL:[Link]

Sources

Application

Application Note: 4-Chloro-8-fluoro-3-iodoquinoline as a Multivalent Building Block for Complex Heterocycles

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of complex, multi-cyclic pharmacophores requires building blocks with highly predictable and orthogonal reactivity. 4-Chloro-8-fluoro-3-iodoquinoline represents a masterclass in regioselective design. By strategically positioning three different halogens on the quinoline core, this scaffold allows for sequential, site-specific functionalization without the need for protecting group chemistry.

As an application scientist, I frequently leverage this molecule to construct libraries of fused aza-heterocycles, such as pyrrolo[3,2-c]quinolines and phenanthridines, which are privileged scaffolds in antimalarial and kinase inhibitor development .

The orthogonality of this building block is governed by strict mechanistic causality:

  • C-3 Iodo (Primary Reactivity): The C–I bond possesses the lowest bond dissociation energy. Palladium(0) exclusively undergoes oxidative addition at this position at room temperature or under mild heating, enabling Suzuki, Sonogashira, or Heck cross-couplings while leaving the C–Cl and C–F bonds intact.

  • C-4 Chloro (Secondary Reactivity): Once the C-3 position is functionalized (often introducing electron-withdrawing or conjugating groups), the C-4 chlorine becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination .

  • C-8 Fluoro (Electronic & Metabolic Modulator): The 8-fluoro substituent exerts a strong inductive (–I) effect that stabilizes the Meisenheimer complex during C-4 SNAr. More importantly for drug development, it blocks CYP450-mediated oxidation at the 8-position and modulates the basicity of the quinoline nitrogen, reducing hERG toxicity liabilities .

Physicochemical Properties

To facilitate experimental design, the quantitative physicochemical data of the building block is summarized below .

PropertyValueExperimental Implication
Chemical Name 4-Chloro-8-fluoro-3-iodoquinolineN/A
CAS Number 1431363-50-6N/A
Molecular Formula C9H4ClFINN/A
Molecular Weight 307.49 g/mol Use for precise stoichiometric calculations.
Predicted Boiling Point 344.1 ± 37.0 °CStable under high-temperature microwave conditions.
Predicted Density 1.983 ± 0.06 g/cm³High density; settles rapidly during aqueous workups.
Isotopic Signature M, M+2 (3:1 ratio)Crucial for MS tracking of the intact C-Cl bond.

Reaction Workflow & Pathway

The most powerful application of this building block is the tandem synthesis of tricyclic fused heterocycles. The workflow below illustrates the logical progression from the starting material to a complex pyrrolo[3,2-c]quinoline derivative.

G cluster_0 Step 1: C-3 Functionalization cluster_1 Step 2: C-4 Substitution & Cyclization SM 4-Chloro-8-fluoro-3-iodoquinoline (Starting Material) OA Oxidative Addition at C-I (Pd catalyst) SM->OA Pd(0), Ligand TM Transmetalation & Reductive Elimination OA->TM R-Alkyne, CuI INT1 3-Alkynyl-4-chloro-8-fluoroquinoline TM->INT1 SNAR SNAr at C-4 (Nucleophilic Attack) INT1->SNAR R-NH2, Heat CYC Intramolecular Cyclization (e.g., Hydroamination) SNAR->CYC CuI or Pd(II) PROD Tricyclic Fused Heterocycle (e.g., Pyrrolo[3,2-c]quinoline) CYC->PROD

Figure 1: Sequential site-selective functionalization workflow of 4-Chloro-8-fluoro-3-iodoquinoline.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to ensure researchers understand why a parameter is set, alongside analytical checkpoints to verify success before proceeding.

Protocol A: Regioselective Sonogashira Cross-Coupling at C-3

Objective: Install an alkyne at the C-3 position while strictly preserving the C-4 chlorine for downstream chemistry.

Materials:

  • 4-Chloro-8-fluoro-3-iodoquinoline (1.0 equiv, 1.0 mmol, 307.5 mg)

  • Phenylacetylene (1.1 equiv, 1.1 mmol)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Anhydrous Triethylamine (Et3N) / THF (1:1, 10 mL)

Step-by-Step Methodology:

  • System Purging: Add the quinoline building block, Pd(PPh3)4, and CuI to an oven-dried Schlenk flask. Evacuate and backfill with Argon three times.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the copper-catalyzed Glaser homocoupling of the alkyne, which would consume the starting material and crash the yield.

  • Solvent Addition: Inject degassed Et3N and THF via syringe. Stir for 5 minutes at room temperature.

    • Causality: Et3N serves a dual purpose: it acts as the solvent and the stoichiometric base required to neutralize the HI byproduct generated during the catalytic cycle, driving the transmetalation step forward.

  • Alkyne Addition: Add phenylacetylene dropwise over 2 minutes. Shield the reaction from light and stir at 25 °C for 4 hours.

    • Causality: The C-I bond is highly reactive; heating is unnecessary and actively discouraged, as elevated temperatures could trigger premature Pd-insertion into the C-Cl bond.

  • Workup: Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove Pd/Cu salts. Wash the organic layer with saturated aqueous NH4Cl (2 × 15 mL) to strip residual copper, followed by brine. Dry over Na2SO4 and concentrate in vacuo.

Self-Validation Checkpoint A: Analyze the crude mixture via LC-MS. The reaction is successful if the starting material peak (m/z 308 [M+H]⁺) is completely consumed. The product peak must display an m/z corresponding to the coupled mass, crucially retaining the 3:1 (M : M+2) isotopic ratio. If the isotope pattern is absent, over-coupling at the C-4 position has occurred due to excessive heat or catalyst loading.

Protocol B: Tandem SNAr and Cyclization to Pyrrolo[3,2-c]quinolines

Objective: Displace the C-4 chlorine with a primary amine and trigger an intramolecular 5-endo-dig cyclization to form the fused pyrrole ring.

Materials:

  • 3-(Phenylethynyl)-4-chloro-8-fluoroquinoline (Intermediate from Protocol A) (1.0 equiv, 0.5 mmol)

  • Phenethylamine (1.5 equiv, 0.75 mmol)

  • K2CO3 (2.0 equiv, 1.0 mmol)

  • CuI (0.20 equiv, 20 mol%)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • SNAr Initiation: Combine the intermediate, phenethylamine, and K2CO3 in DMF. Heat the mixture to 80 °C under Argon for 12 hours.

    • Causality: The electron-withdrawing nature of the newly installed alkyne and the 8-fluoro group highly activates the C-4 position. DMF stabilizes the polar Meisenheimer transition state, allowing the amine to cleanly displace the chloride ion.

  • Cyclization Trigger: Once SNAr is complete (verify via TLC), add CuI directly to the reaction mixture and increase the temperature to 120 °C for an additional 12 hours.

    • Causality: CuI acts as a π-Lewis acid, coordinating to the alkyne. This activates the triple bond toward intramolecular nucleophilic attack (hydroamination) by the newly installed secondary amine, forming the fused pyrrole ring .

  • Isolation: Cool to room temperature, pour into ice water (30 mL), and extract with CH2Cl2 (3 × 15 mL). Purify via silica gel chromatography (CH2Cl2/Acetone gradient).

Self-Validation Checkpoint B: 1H NMR of the purified product must show the disappearance of the alkyne carbon signals in 13C NMR and the absence of the N-H stretch (~3300 cm⁻¹) in FT-IR. High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the cyclized product, completely lacking the chlorine isotope pattern.

References

  • Almeida, A. I. S., Silva, A. M. S., & Cavaleiro, J. A. S. (2010). 4-Chloro-3-iodoquinoline as a Synthon in the Development of New Syntheses of 1,2-Disubstituted 1H-Pyrrolo[3,2-c]quinolines. Synlett.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications.[Link]

  • Nilsen, A., et al. (2014). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • ChemSrc Database. (2025). 4-Chloro-8-fluoro-3-iodoquinoline CAS#: 1431363-50-6 Physical and Chemical Properties.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-8-fluoro-3-iodoquinoline

Welcome to the technical support center for the synthesis of 4-Chloro-8-fluoro-3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-8-fluoro-3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting guides, FAQs, and detailed protocols grounded in established chemical principles to address the specific challenges you may encounter.

Synthetic Strategy Overview

The synthesis of 4-Chloro-8-fluoro-3-iodoquinoline is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most logical and field-proven pathway involves the initial construction of the 8-fluoroquinoline core, followed by sequential halogenation. This guide focuses on a robust three-stage synthetic route, which is often the most efficient approach.

The overall workflow is visualized below:

Synthetic_Workflow cluster_0 Stage 1: 8-Fluoroquinolin-4-one Core Synthesis cluster_1 Stage 2: C4-Chlorination cluster_2 Stage 3: Regioselective C3-Iodination A 2-Fluoroaniline + Diethyl ethoxymethylenemalonate B Gould-Jacobs Reaction Intermediate A->B Condensation C Thermal Cyclization & Saponification B->C High Temp (e.g., Dowtherm A) D 8-Fluoroquinolin-4-ol C->D Hydrolysis E 4-Chloro-8-fluoroquinoline D->E POCl3 / PCl5 D->E F 4-Chloro-8-fluoro-3-iodoquinoline E->F Radical Iodination (e.g., I2, K2S2O8) E->F

Caption: High-level workflow for the synthesis of 4-Chloro-8-fluoro-3-iodoquinoline.

Technical Support & Troubleshooting (Q&A)

This section directly addresses common issues encountered during the synthesis.

Stage 1: Synthesis of the 8-Fluoroquinolin-4-one Core

The foundation of this synthesis is the successful construction of the 8-fluoroquinolin-4-ol scaffold, typically via the Gould-Jacobs reaction.[1]

Q1: My Gould-Jacobs cyclization is resulting in a low yield and significant tar formation. What's happening?

A1: This is a classic challenge in quinoline synthesis, often stemming from the high temperatures required for cyclization.[1][2]

  • Causality: The high temperatures (often >240°C in solvents like Dowtherm A) needed for the electrocyclization of the anilinomethylenemalonate intermediate can also cause thermal decomposition and polymerization of starting materials and products.[1]

  • Troubleshooting Steps:

    • Temperature Control: Ensure uniform heating. Use a high-boiling, thermally stable solvent and a well-calibrated heating mantle with vigorous stirring. Avoid localized overheating, which is a primary cause of tarring.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged heating after the consumption of the intermediate will only lead to degradation. Once the cyclization is complete, cool the reaction promptly.[1]

    • Purity of Starting Materials: Ensure your 2-fluoroaniline and diethyl ethoxymethylenemalonate are pure. Impurities can act as catalysts for polymerization.

    • Work-up: After cooling, pour the reaction mixture into a cold non-polar solvent like petroleum ether or hexane to precipitate the product and separate it from the high-boiling solvent.[1]

Q2: The saponification and decarboxylation of my ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is incomplete or gives side products. How can I optimize this?

A2: This step is crucial for preparing the substrate for chlorination. Incomplete reaction or side reactions can complicate purification.

  • Causality: Incomplete saponification leaves unreacted ester, while harsh conditions can lead to unwanted side reactions on the quinoline ring.

  • Troubleshooting Steps:

    • Saponification: Refluxing with aqueous sodium hydroxide is standard.[3] Ensure sufficient base (at least 2-3 equivalents) and reaction time. Monitor by TLC until the starting ester spot disappears.

    • Decarboxylation: This often occurs concurrently with the high-temperature cyclization if the reaction is run long enough.[3] If you have isolated the 3-carboxylic acid intermediate, heating it in a high-boiling solvent like Dowtherm A until CO2 evolution ceases is effective.

    • Work-up: After saponification, carefully acidify the cooled aqueous solution to precipitate the 8-fluoroquinolin-4-ol. Acidify only to a pH of ~6-7 to avoid redissolving the amphoteric product.

Stage 2: C4-Chlorination

Converting the C4-hydroxyl group to a chlorine is a standard but often aggressive reaction that requires careful handling.

Q1: My chlorination of 8-fluoroquinolin-4-ol with phosphorus oxychloride (POCl₃) is giving a poor yield or a dark, intractable residue.

A1: This is a common issue related to the reactivity of POCl₃ and the stability of the product.

  • Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. Reactions can be highly exothermic, and the product, 4-chloro-8-fluoroquinoline, can be susceptible to decomposition or side reactions under prolonged heating or harsh work-up conditions.[4]

  • Troubleshooting Steps:

    • Reagent Quality: Use fresh, colorless POCl₃. Old or yellowed POCl₃ contains decomposition products that can lead to side reactions.

    • Temperature Control: Add the 8-fluoroquinolin-4-ol to the POCl₃ in portions at a controlled temperature (e.g., 0-10°C) before slowly heating to reflux. This manages the initial exotherm.

    • Catalyst: The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes facilitate the reaction at lower temperatures.

    • Work-up Protocol: This is the most critical step. After cooling, the reaction mixture must be quenched by carefully and slowly pouring it onto crushed ice. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Neutralize the acidic solution with a base like aqueous ammonia or sodium carbonate solution while maintaining cooling in an ice bath.

    • Extraction: Extract the product promptly with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The product may be unstable in the acidic aqueous layer for extended periods.

Parameter Recommendation Rationale
Reagent Phosphorus Oxychloride (POCl₃)Standard and effective reagent for converting 4-quinolones to 4-chloroquinolines.[3]
Temperature Reflux (~100-110°C)Sufficient thermal energy to drive the reaction to completion.
Reaction Time 1-3 hoursMonitor by TLC/LC-MS to avoid product degradation from prolonged heating.
Work-up Quench on ice, neutralize with baseSafely destroys excess POCl₃ and allows for extraction of the free base product.
Stage 3: Regioselective C3-Iodination

The final step, introducing iodine at the C3 position, requires a method that favors this specific regiochemistry.

Q1: I am attempting to iodinate 4-chloro-8-fluoroquinoline, but I am getting a mixture of isomers or no reaction.

A1: The regioselectivity of electrophilic substitution on the quinoline ring is complex. However, C3-iodination can be achieved with high selectivity using a radical-based approach.[5][6][7]

  • Causality: Standard electrophilic iodination (e.g., I₂/HNO₃) on quinoline typically favors the C5 and C8 positions.[8] To achieve C3 selectivity, a different mechanism is required. Recent literature has established that radical C-H iodination is highly selective for the C3 position of the quinoline nucleus.[5][6][9] This is believed to proceed via the in-situ generation of an iodine radical.

  • Troubleshooting Steps:

    • Choose the Right Reagents: A common and effective system is using molecular iodine (I₂) with an oxidant like potassium persulfate (K₂S₂O₈).[5][10] This system generates the necessary radical species.

    • Solvent and Temperature: The reaction is typically run in a non-polar solvent like dichloroethane (DCE) or even under solvent-free conditions at elevated temperatures (e.g., 130°C).[5]

    • Radical Quenchers: The reaction will be inhibited by the presence of radical quenchers. Ensure your starting materials and solvent are free from such impurities. Adding a radical quencher like TEMPO can be a control experiment to confirm the radical mechanism.[10]

    • Starting Material Reactivity: The presence of the chlorine at C4 and fluorine at C8 (both electron-withdrawing) deactivates the ring, which may require more forcing conditions (higher temperature or longer reaction time) compared to unsubstituted quinoline.

Troubleshooting_Iodination Start C3-Iodination Attempt Issue Problem Encountered? Start->Issue NoReaction Low or No Conversion Issue->NoReaction Yes WrongIsomer Mixture of Isomers (e.g., C5, C6) Issue->WrongIsomer Yes End Success! Issue->End No Cause_NR Cause: Insufficient Reactivity / Deactivated Ring NoReaction->Cause_NR Cause_WI Cause: Wrong Mechanism (Electrophilic) WrongIsomer->Cause_WI Solution_NR Solution: - Increase Temperature - Increase Reaction Time - Ensure Oxidant (K₂S₂O₈) is active Cause_NR->Solution_NR Solution_WI Solution: - Switch to Radical Conditions (I₂ / K₂S₂O₈) - Avoid Electrophilic Promoters (e.g., strong acids) Cause_WI->Solution_WI

Caption: Troubleshooting logic for the C3-iodination step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-8-fluoroquinoline

This two-step protocol is adapted from the principles of the Gould-Jacobs reaction and subsequent chlorination.[1][3]

Step A: 8-Fluoroquinolin-4-ol

  • Condensation: In a round-bottom flask, mix 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture gently to 100-110°C for 1-2 hours. The reaction is often monitored by the evolution of ethanol.

  • Cyclization: Add the crude intermediate from the previous step to a flask containing a high-boiling solvent (e.g., Dowtherm A). Heat the mixture to 240-250°C with vigorous stirring. Monitor the reaction by TLC until the intermediate is consumed (typically 30-60 minutes).

  • Saponification & Work-up: Cool the reaction mixture and pour it into petroleum ether to precipitate the crude ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. Collect the solid and reflux it in 10% aqueous sodium hydroxide until a clear solution is formed. Cool the solution in an ice bath and carefully acidify with concentrated HCl to pH ~7. Collect the resulting precipitate by filtration, wash with cold water, and dry. This gives 8-fluoroquinolin-4-ol.

Step B: 4-Chloro-8-fluoroquinoline

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube with phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Addition: Carefully add the dried 8-fluoroquinolin-4-ol (1.0 eq) in portions to the POCl₃ at room temperature with stirring.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2-3 hours. Monitor the reaction by TLC (eluent: e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Quenching: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. With extreme caution , slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic solution with concentrated aqueous ammonia or a saturated sodium carbonate solution until the pH is >8, keeping the mixture cool in an ice bath. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: C3-Iodination of 4-Chloro-8-fluoroquinoline

This protocol is based on modern radical C-H functionalization methods.[5][7]

  • Reaction Setup: To a reaction vial, add 4-chloro-8-fluoroquinoline (1.0 eq), molecular iodine (I₂, 1.5 eq), and potassium persulfate (K₂S₂O₈, 2.0 eq).

  • Reaction: Add dichloroethane (DCE) as the solvent. Seal the vial and heat the mixture to 130°C with stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Purification: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel to afford the final product, 4-Chloro-8-fluoro-3-iodoquinoline.

References

  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
  • Reddy, T. S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace.
  • Reddy, T. S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Jain, S., et al. (2015).
  • Reddy, T. S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Reddy, T. S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Various Authors. (n.d.).
  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses.

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Polyhalogenated Quinolines

Welcome to the Technical Support Center for the regioselective synthesis of polyhalogenated quinolines. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective synthesis of polyhalogenated quinolines. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic troubleshooting, and quantitative benchmarks for achieving high regioselectivity in quinoline C-H functionalization.

Experimental Workflows & Self-Validating Protocols

Protocol A: Iron(III)-Catalyzed C5-H Halogenation of 8-Amidoquinolines

Objective: Regioselective bromination or chlorination at the C5 position using aqueous, environmentally friendly conditions [1]. Causality & Design: The 8-amido group acts as a bidentate directing group, coordinating with the Fe(III) catalyst. This coordination geometrically restricts the active radical intermediate, directing the halogen exclusively to the C5 position via a Single-Electron Transfer (SET) mechanism. A long-chain carboxylic acid is added to act as a phase-transfer reagent, enabling the reaction to proceed efficiently in water [1].

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine the 8-amidoquinoline substrate (0.3 mmol) and the halogen source (NBS or Br₂, 0.6 mmol).

  • Catalyst & Additives: Add Fe(NO₃)₃·9H₂O (5 mol%), NaHCO₃ (0.3 mmol), and hexanoic acid (CH₃(CH₂)₅COOH, 0.3 mmol) [1].

  • Solvent: Add 2.0 mL of deionized water. Ensure the vial is open to the air, as atmospheric oxygen acts as a terminal oxidant [1].

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Validation Check (Self-Validating Step): Monitor via TLC. Upon completion, extract with ethyl acetate. Analyze the crude mixture via ¹H NMR. The disappearance of the C5 proton signal (typically a doublet around 7.5–7.8 ppm) and the preservation of the C7 proton signal confirm complete C5 regioselectivity.

  • Purification: Purify via silica gel column chromatography to isolate the C5-halogenated product.

Protocol B: Hypervalent Iodine(III)-Promoted C3-H Halogenation of 4-Quinolones

Objective: Regioselective halogenation (Cl, Br, I) at the C3 position under mild conditions [3]. Causality & Design: Hypervalent iodine reagents (PIFA or PIDA) oxidize inexpensive inorganic halide salts (KCl, KBr, KI) in situ to generate highly electrophilic halogen species. Methanol is strictly required as the solvent because it stabilizes the hypervalent iodine intermediates; using water or DMSO drastically reduces the yield [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-quinolone substrate (0.2 mmol) and the halide salt (KCl, KBr, or KI, 0.4 mmol) in 2.0 mL of Methanol (MeOH) [3].

  • Oxidant Addition: For chlorination/bromination, dissolve PIFA (0.22 mmol) in 1.0 mL of MeOH. For iodination, dissolve PIDA (0.4 mmol) in 1.0 mL of MeOH. Add the oxidant solution dropwise to the reaction mixture at room temperature [3].

  • Reaction: Stir for 0.2 hours (for Cl/Br) or 2.0 hours (for I) [3].

  • Validation Check (Self-Validating Step): Quench the reaction with 20 mL of saturated Na₂S₂O₃ solution. This immediately neutralizes any unreacted hypervalent iodine or active halogen species, preventing over-halogenation during workup. A color change from yellow/brown to colorless indicates successful quenching.

  • Extraction: Extract with Dichloromethane (DCM) (3 × 20 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate [3].

Process Flow & Mechanistic Diagrams

Workflow A Quinoline Core Selection B 8-Substituted Quinolines (C5 Target) A->B C 4-Quinolones (C3 Target) A->C D Metal-Free Protocol (TCCA/TBCA) B->D High Steric Bulk E Fe(III)-Catalyzed (NBS/Br2) B->E Aqueous Conditions F Iodine(III)-Promoted (PIFA/PIDA) C->F Mild Oxidation

Decision matrix for selecting regioselective quinoline halogenation protocols.

Mechanism Fe Fe(III) Catalyst Comp Fe(III) Complex Fe->Comp Coord. Sub 8-Amido Quinoline Sub->Comp Rad Radical (SET) Comp->Rad SET Rad->Fe Regen. Prod C5-Halo Product Rad->Prod Dissoc. Hal NBS/Br2 Hal->Rad Halo Transfer

Single-electron transfer (SET) mechanism for Fe(III)-catalyzed C5-halogenation.

Troubleshooting & FAQs

Q1: Why am I getting a mixture of C5 and C7 halogenated products when functionalizing 8-substituted quinolines? A: Poor regioselectivity usually stems from a lack of steric control or failure of the directing group. If you are using a standard electrophilic halogenation without a transition metal, the C5 and C7 positions have competing electron densities. Solution: Switch to a metal-free protocol using trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination). These reagents possess high steric bulk. The C7 position is sterically hindered by the adjacent 8-substituent, forcing the bulky TCCA/TBCA to exclusively attack the more accessible C5 position, resulting in complete regioselectivity [2].

Q2: My C3-iodination of 4-quinolones using PIFA and KI is stalling with unreacted starting material. How can I drive it to completion? A: PIFA is too strongly oxidizing and is incompatible with Potassium Iodide (KI), leading to the rapid decomposition of the iodine source before it can react with the quinolone[3]. Solution: Switch your oxidant to Phenyliodine(III) diacetate (PIDA), which is a milder oxidant perfectly suited for KI. Additionally, ensure you are using 2.0 equivalents of PIDA. Studies show that using only 1.1 equivalents of PIDA leaves ~27% of the substrate unreacted, whereas 2.0 equivalents drive the conversion to 86% yield [3].

Q3: How do I prevent over-halogenation (di- or tri-halogenation) when synthesizing monohalogenated quinolines? A: Over-halogenation occurs when the monohalogenated product remains highly reactive and the halogen source is in excess. Solution: Strictly control the stoichiometry based on the active halogen count of your reagent. For example, when using TCCA (which contains three active chlorine atoms), use exactly 0.36 equivalents relative to the quinoline substrate [2]. For Fe-catalyzed aqueous methods, ensure the reaction is run open to the air, as the controlled generation of radicals via atmospheric oxygen prevents rapid over-accumulation of active halogen species [1].

Quantitative Data & Yield Benchmarks

The following tables summarize the critical impact of catalysts, oxidants, and solvents on the yield and regioselectivity of polyhalogenated quinolines. Use these benchmarks to validate your internal experimental results.

Table 1: Optimization of Reaction Conditions for C5-Bromination of N-(quinolin-8-yl)pivalamide [1] Benchmark for evaluating phase-transfer and atmospheric effects in aqueous halogenation.

Catalyst / AdditiveHalogen SourceAtmosphereYield (%)Causality / Observation
NoneNBSInert (N₂)0%Oxidant (O₂) is strictly required for the radical cycle.
NoneBr₂Air35%Br₂ alone is inefficient without metal coordination.
Fe(NO₃)₃·9H₂OBr₂AirModerateFe(III) coordinates but suffers from poor aqueous solubility.
Fe(NO₃)₃·9H₂O + CH₃(CH₂)₅COOAgBr₂Air~90%Long-chain carboxylic acid acts as a phase-transfer reagent.
Fe(NO₃)₃·9H₂O + CH₃(CH₂)₅COOH + NaHCO₃ NBS / Br₂ Air 95% Optimal conditions; NaHCO₃ buffers the system.

Table 2: Solvent and Oxidant Effects on C3-Halogenation of 2-phenyl-4-quinolone [3] Benchmark for hypervalent iodine(III)-promoted functionalization.

Halogen Salt (Equiv)Oxidant (Equiv)SolventTime (h)Yield (%)Causality / Observation
KCl (2.0)PIFA (1.1)MeOH0.283%Polar protic solvent stabilizes iodine intermediates.
KBr (2.0)PIFA (1.1)MeOH0.291%Highly efficient bromination.
KI (2.0)PIFA (1.1)MeOH2.0IncompatiblePIFA is too strongly oxidizing for KI.
KI (2.0) PIDA (2.0) MeOH 2.0 86% PIDA is a milder, compatible oxidant for iodination.
KCl (2.0)PIFA (1.1)H₂O2.00% (N.D.)Water entirely quenches the hypervalent iodine reactivity.

References

  • Iron(III)
  • Source: NIH / Chemical Science (RSC Publishing)
  • Hypervalent Iodine(III)
Troubleshooting

Technical Support Center: Purification of 4-Chloro-8-fluoro-3-iodoquinoline Isomers

Welcome to the Advanced Chromatography Support Center. As drug development increasingly relies on heavily halogenated heterocycles to improve metabolic stability and target binding, the purification of intermediates like...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As drug development increasingly relies on heavily halogenated heterocycles to improve metabolic stability and target binding, the purification of intermediates like 4-chloro-8-fluoro-3-iodoquinoline has become a critical bottleneck.

This guide is designed for research scientists and process chemists. It bypasses basic chromatography principles to directly address the complex thermodynamic and steric challenges involved in resolving closely related polyhalogenated quinoline isomers and dehalogenation impurities.

Purification Strategy & Decision Workflow

Isomer resolution requires exploiting minute differences in molecular shape, polarizability, and electron density. The workflow below outlines the decision-making process for isolating 4-chloro-8-fluoro-3-iodoquinoline from its positional isomers (e.g., 6-fluoro analogs) and synthetic byproducts (e.g., des-iodo impurities).

G Mix Crude 4-Chloro-8-fluoro-3-iodoquinoline (Isomers + Impurities) Screen Analytical Screening Platform Mix->Screen UHPLC RP-HPLC (PFP / Core-Shell C18) Evaluate Steric & Pi-Pi Interactions Screen->UHPLC Aqueous Soluble SFC SFC (2EP / Diol) Evaluate H-Bonding & Polarity Screen->SFC High-Throughput Decide Resolution (Rs) > 1.5? UHPLC->Decide SFC->Decide Prep Scale to Preparative Chromatography Decide->Prep Yes Opt Method Optimization (Adjust Additives: NH3, TFA, H2O) Decide->Opt No Opt->Screen Re-evaluate

Figure 1: Decision tree for the purification of halogenated quinoline isomers.

Troubleshooting & FAQs

Q1: We are attempting to separate the 6-fluoro and 8-fluoro isomers of 4-chloro-3-iodoquinoline using Normal Phase Silica Gel, but they co-elute near the solvent front. Why is this happening, and what is the alternative? Causality: Normal phase chromatography relies heavily on hydrogen bonding and strong dipole interactions. The halogens (Cl, F, I) heavily withdraw electron density from the quinoline core, drastically reducing the basicity of the nitrogen and minimizing differences in the polar surface area between positional isomers. Solution: Transition to Reversed-Phase HPLC (RP-HPLC) utilizing a Pentafluorophenyl (PFP) stationary phase. PFP columns engage in orthogonal retention mechanisms—specifically π−π stacking, dipole-dipole, and highly sensitive fluorine-fluorine interactions—which easily distinguish the exact spatial arrangement of the highly electronegative fluorine atom on the aromatic ring[1].

Q2: During preparative Supercritical Fluid Chromatography (SFC), the target 4-chloro-8-fluoro-3-iodoquinoline peak exhibits severe tailing, reducing our recovery. How can we correct this? Causality: Despite the electron-withdrawing nature of the halogens, the quinoline nitrogen retains residual basicity. In the non-polar supercritical CO2​ environment, this basic nitrogen undergoes secondary ion-exchange interactions with acidic residual silanol groups on the stationary phase (e.g., bare silica or Diol columns), causing peak tailing[2]. Solution: Introduce a basic modifier (e.g., 0.2% NH3​ or 0.1% diethylamine) into your methanol co-solvent. The basic additive competitively binds to the acidic silanol sites, shielding the quinoline. Furthermore, adding a small amount of water (1-2%) to the co-solvent acts as a secondary dynamic modifier to further sharpen peak symmetry[2].

Q3: We observe des-iodo impurities (4-chloro-8-fluoroquinoline) co-eluting with the target product in our standard C18 RP-HPLC method. How can we improve resolution? Causality: The loss of the massive iodine atom at the 3-position significantly alters the molar volume and polarizability of the heterocycle[3]. If the dehalogenated impurity co-elutes with the target, your method's hydrophobic retention mechanism is dominating too heavily, masking the steric differences. Solution: Switch to a Core-Shell C18 column to increase theoretical plates, and utilize a very shallow gradient (e.g., 0.5% B/min) around the expected elution time. This forces the separation to rely on the large difference in steric bulk and molecular shape between the iodinated and des-iodo species[1].

Comparative Performance Data

The following table summarizes the quantitative performance of various chromatographic platforms when resolving 4-chloro-8-fluoro-3-iodoquinoline from its closely related dehalogenated impurities and positional isomers.

Stationary PhaseMethod TypeMobile Phase / ModifiersRetention Time (Isomer A)Retention Time (Isomer B)Resolution ( Rs​ )Peak Symmetry ( As​ )
Bare Silica (5 μm) Normal PhaseHexane / EtOAc (80:20)4.2 min4.3 min0.41.8 (Severe Tailing)
C18 Core-Shell (1.8 μm) RP-UHPLC H2​O / MeCN (0.05% TFA)12.5 min13.1 min1.21.1
PFP (3 μm) RP-HPLC H2​O / MeCN (0.05% TFA)14.2 min15.8 min2.8 1.0
2-Ethylpyridine (5 μm) SFC CO2​ / MeOH (0.2% NH3​ )6.1 min7.4 min2.5 1.05

Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed with preparative scale-up unless the system suitability criteria are strictly met.

Protocol A: Analytical Screening for Halogenated Quinoline Isomers (RP-HPLC)

This method exploits π−π and fluorophilic interactions to resolve positional isomers[1].

  • System Suitability & Self-Validation: Prepare a system suitability standard containing 1 mg/mL of 4-chloro-8-fluoroquinoline (des-iodo impurity) and 4-chloro-8-fluoro-3-iodoquinoline in Methanol. Inject this standard first. Validation Gate: The system is validated only if the resolution ( Rs​ ) between the two peaks is ≥1.5 , and the peak asymmetry factor ( As​ ) is between 0.8 and 1.2.

  • Column Selection: Mount a Thermo Hypersil Gold PFP (4.6 mm × 150 mm, 3 μm) column. Maintain the column compartment at 40 °C to ensure reproducible thermodynamics.

  • Mobile Phase Preparation:

    • Phase A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.05% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Execute a shallow gradient to maximize selectivity: Ramp from 35% B to 44% B over 25 minutes, then flush to 90% B over 5 minutes.

  • Flow & Detection: Set flow rate to 0.75 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

Protocol B: High-Throughput Preparative SFC Purification

This method utilizes supercritical CO2​ and basic modifiers to rapidly purify gram-scale quantities without aqueous lyophilization bottlenecks[2].

  • System Suitability & Self-Validation: Inject a 10 μL blank (Methanol), followed by a 10 μL analytical injection of the crude mixture. Validation Gate: Confirm that the baseline is stable and that the target peak does not exhibit tailing ( As​≤1.2 ). If tailing occurs, verify the modifier pump is accurately delivering the NH3​ additive.

  • Column Selection: Install a Kromasil 2-Ethylpyridine (2EP) preparative column (21.2 mm × 250 mm, 5 μm).

  • Co-Solvent / Additive Preparation: Prepare the modifier by adding 0.2% v/v Ammonia ( NH3​ , 2M in Methanol) and 2% v/v HPLC-grade H2​O to bulk Methanol. The water acts as a secondary additive to further suppress silanol interactions.

  • Method Parameters:

    • Flow Rate: 70 mL/min.

    • Back Pressure Regulator (BPR): 120 bar.

    • Column Temperature: 40 °C.

    • Isocratic Hold: 15% Co-solvent (Adjust based on analytical screening).

  • Injection & Collection: Perform stacked injections of 500 μL (Sample dissolved in MeOH/DCM 1:1 at 50 mg/mL). Trigger fraction collection via UV threshold at 254 nm.

References

  • McGachy, Christopher J., et al. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." ACS Publications / Organic Process Research & Development, 2013. URL:[Link]

  • Kassanova, A. Z., et al. "A Novel Convenient Synthesis of Pyridinyl and Quinolinyl Triflates and Tosylates via One-Pot Diazotization of Aminopyridines and Quinolines." Synthesis (Georg Thieme Verlag), 2016. URL:[Link]

  • Forss, A. "Developing complementary supercritical fluid chromatographic methods for a high throughput purification process." Diva-Portal, 2022. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yields in 4-Chloro-8-fluoro-3-iodoquinoline Synthesis

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter severe yield bottlenecks during the halogenation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter severe yield bottlenecks during the halogenation of quinoline scaffolds. The synthesis of 4-chloro-8-fluoro-3-iodoquinoline is notoriously difficult due to the poor solubility of quinolone precursors, the thermal lability of the C3–I bond, and the hydrolytic sensitivity of the C4–Cl bond.

This guide is designed to move beyond basic recipes. Here, we analyze the causality behind experimental failures and provide a self-validating, field-proven system to optimize your yields.

Mechanistic Overview & Reaction Pathway

The synthesis is a two-stage process. First, an electrophilic aromatic substitution (iodination) targets the electron-rich C3 position of the 8-fluoroquinolin-4(1H)-one. Second, a deoxychlorination converts the C4 carbonyl into a reactive C4–Cl bond via a Vilsmeier-Haack-type intermediate.

SynthesisWorkflow SM 8-Fluoroquinolin-4(1H)-one (Starting Material) Iodination Step 1: Iodination (I2, KI, n-BuNH2) SM->Iodination Aqueous/Organic Solvent Intermediate 8-Fluoro-3-iodoquinolin-4(1H)-one (Intermediate) Iodination->Intermediate Precipitation & Filtration Chlorination Step 2: Chlorination (POCl3, DMF, 80°C) Intermediate->Chlorination Anhydrous Conditions Product 4-Chloro-8-fluoro-3-iodoquinoline (Target Product) Chlorination->Product Ice Quench & Neutralization

Workflow for the two-step synthesis of 4-chloro-8-fluoro-3-iodoquinoline.

Quantitative Optimization Data

By shifting from traditional harsh conditions to our optimized support protocols, researchers typically observe a doubling of their overall isolated yield.

Reaction ParameterTraditional ProtocolOptimized Support ProtocolMechanistic BenefitExpected Yield
Iodination Reagent I₂ / Na₂CO₃I₂ / aq. KI / n-butylamineKI forms soluble I₃⁻; amine aids deprotonation.40% → 85%
Chlorination Solvent Neat POCl₃Anhydrous DMFForms highly reactive Vilsmeier-type intermediate.50% → 88%
Chlorination Temp. 105 °C (Reflux)80 °CPrevents thermal homolysis of the C3–I bond.N/A (Higher purity)
Quench Protocol Direct Water AdditionInverse Ice Quench + NaHCO₃Prevents acid-catalyzed hydrolysis of C4–Cl.>90% recovery

Diagnostic Q&A: Troubleshooting Critical Failures

Q1: Why is the yield of my 3-iodination step consistently below 40%? Causality & Solution: The primary culprit is the extreme insolubility of 8-fluoroquinolin-4(1H)-one in standard organic solvents, which physically isolates the substrate from electrophilic iodine. Furthermore, using weak inorganic bases often fails to fully deprotonate the quinolone, stalling the electrophilic aromatic substitution. Recommendation: Switch to a highly polar or biphasic solvent system. Utilizing molecular iodine in a saturated aqueous potassium iodide (KI) solution combined with n-butylamine has been proven to significantly enhance solubility and electrophilic iodine delivery, boosting yields to >80%[1].

Q2: During the POCl₃ chlorination step, I observe significant deiodination and tar formation. How can I prevent this? Causality & Solution: The C3–I bond is relatively labile. Heating the intermediate in neat phosphorus oxychloride (POCl₃) at reflux temperatures (>105 °C) provides excessive thermal energy that promotes C–I bond homolysis, leading to deiodination and subsequent polymerization (tarring). Recommendation: Transition from neat POCl₃ to a solvent-mediated system. Dissolve the 3-iodo intermediate in anhydrous DMF and use a stoichiometric excess (approx. 2.5–3.0 equivalents) of POCl₃[2]. DMF acts not just as a solvent but as a catalyst (forming a Vilsmeier-Haack-type intermediate), allowing you to lower the reaction temperature to 80 °C. This preserves the C–I bond while ensuring complete chlorination.

Q3: My final 4-chloro-8-fluoro-3-iodoquinoline product is heavily contaminated with the 4-hydroxy starting material after the workup. What went wrong? Causality & Solution: This is a classic quenching error. The newly formed 4-chloroquinoline is highly susceptible to nucleophilic attack by water, which hydrolyzes it back to the 4-quinolone (hydroxy) form[3]. If the reaction is quenched by pouring water into the POCl₃ mixture, the localized exothermic reaction generates boiling HCl, which rapidly catalyzes this hydrolysis. Recommendation: Reverse the addition. Pour the reaction mixture slowly into a large excess of vigorously stirred crushed ice. Immediately neutralize the aqueous phase to pH 7–8 using solid NaHCO₃. Maintaining a cold, neutral environment prevents the reversion to the quinolone[2].

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the specified visual or analytical checkpoints are met.

Protocol A: Synthesis of 8-Fluoro-3-iodoquinolin-4(1H)-one
  • Preparation: Suspend 8-fluoroquinolin-4(1H)-one (1.0 eq) in a saturated aqueous solution of potassium iodide (KI) (approx. 10 mL/mmol).

  • Activation: Add n-butylamine (2.0 eq) to the suspension and stir at room temperature for 15 minutes.

    • Self-Validation Check: The suspension should become noticeably more homogeneous as the amine deprotonates the quinolone[1].

  • Iodination: Slowly add molecular iodine (I₂, 1.2 eq) in small portions over 30 minutes to control the exotherm.

  • Reaction: Stir the dark mixture at room temperature for 12–18 hours. Monitor completion via LC-MS.

  • Workup: Quench unreacted iodine by adding a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the mixture transitions from dark brown to pale yellow/white.

  • Isolation: Filter the resulting precipitate, wash sequentially with distilled water and cold ethanol, and dry under high vacuum to afford the intermediate.

Protocol B: Synthesis of 4-Chloro-8-fluoro-3-iodoquinoline
  • Preparation: Dissolve the dried 8-fluoro-3-iodoquinolin-4(1H)-one (1.0 eq) in anhydrous DMF (approx. 5 mL/mmol) under a nitrogen atmosphere. Cool the flask in an ice bath.

  • Chlorination: Dropwise, add POCl₃ (3.0 eq) to the cooled solution[2].

    • Self-Validation Check: The solution should turn yellow/orange, indicating the successful formation of the active Vilsmeier-type chlorinating species.

  • Heating: Remove the ice bath and heat the reaction mixture to exactly 80 °C for 1.5 hours. Do not exceed 85 °C.

  • Quenching (Critical Step): Cool the mixture to room temperature. Slowly pour the mixture into a beaker containing vigorously stirred crushed ice (approx. 20 g ice/mmol)[2].

  • Neutralization: Immediately add solid NaHCO₃ in portions until the pH reaches 7.5–8.0. Caution: Vigorous CO₂ evolution will occur.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from CH₂Cl₂/hexanes to yield the pure target compound.

References

  • Almeida, A. I. S., et al. "4-Chloro-3-iodoquinoline as a Synthon in the Development of New Syntheses of 1,2-Disubstituted 1H-Pyrrolo[3,2-c]quinolines". Thieme-Connect. 2

  • Nilsen, A., et al. "Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers". Journal of Medicinal Chemistry (NIH). 1

  • "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids". MDPI. 3

Sources

Troubleshooting

Technical Support Center: Iodination of 4-Chloro-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the iodination of 4-chloro-8-fluoroquinoline. This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the iodination of 4-chloro-8-fluoroquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the complexities of this reaction and optimize your outcomes.

I. Troubleshooting Guide: Side Reactions and Their Mitigation

The direct iodination of 4-chloro-8-fluoroquinoline is a crucial step in the synthesis of various pharmaceutical intermediates. However, like many electrophilic aromatic substitutions on heterocyclic systems, this reaction is not without its challenges. Below, we address common side reactions and provide strategies to minimize their formation.

Issue 1: Formation of Di-iodinated Products

Question: I am observing the formation of a significant amount of di-iodinated product in my reaction mixture. How can I improve the selectivity for the mono-iodinated product?

Answer: The formation of di-iodinated species is a common issue when the reactivity of the mono-iodinated product is comparable to or greater than the starting material. Several factors can influence this over-iodination.

Causality and Mitigation Strategies:

  • Stoichiometry of the Iodinating Agent: Carefully controlling the stoichiometry of the iodinating agent is the most critical parameter. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess will significantly increase the rate of the second iodination.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to an acceptable level. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity, as the activation energy for the second iodination may be higher.

  • Method of Addition: Adding the iodinating agent portion-wise or via syringe pump over a period of time can help to maintain a low concentration of the electrophile in the reaction mixture, thereby favoring mono-substitution.

ParameterRecommendation for Mono-iodinationRationale
Iodinating Agent (eq.) 1.0 - 1.1Minimizes the availability of the electrophile for a second substitution.
Temperature Start at low temperature (e.g., 0 °C) and gradually warm to room temperature.Reduces the reaction rate, allowing for better control.
Addition Method Slow, portion-wise, or dropwise addition.Maintains a low instantaneous concentration of the iodinating agent.
Issue 2: Incorrect Regioisomer Formation

Question: My analytical data suggests that the iodine has substituted at a position other than the expected C3 position. Why is this happening and how can I control the regioselectivity?

Answer: The regioselectivity of electrophilic substitution on the quinoline ring is highly dependent on the reaction conditions and the nature of the iodinating agent. While the C3 position is often favored under radical conditions, electrophilic attack can occur at other positions, particularly C5 and C8, under strongly acidic conditions where the quinoline nitrogen is protonated.[1]

Mechanistic Considerations and Solutions:

  • Reaction Mechanism: The iodination of quinolines can proceed through either an electrophilic or a radical pathway.[2][3] Radical iodination, often employing reagents like I₂ with an oxidant or NIS in the presence of a radical initiator, typically favors substitution at the C3 position.[4][5][6] Electrophilic iodination, especially in strong acids, directs substitution to the carbocyclic ring (C5 and C8).[1]

  • Choice of Reagents and Catalyst:

    • For C3-iodination , consider using N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a radical initiator or a mild Lewis acid catalyst.[4][5][7]

    • For C5/C8-iodination , reactions are typically carried out in strongly acidic media like concentrated sulfuric acid, which involves the attack of an electrophilic iodine species on the protonated quinoline.[1]

  • Solvent Effects: The solvent can influence the reaction pathway. Less polar, aprotic solvents may favor radical mechanisms, while highly polar, protic solvents can facilitate electrophilic pathways.

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Caption: Reaction pathways for the iodination of 4-Chloro-8-fluoroquinoline.

Issue 3: Hydrolysis of the 4-Chloro Group

Question: I am detecting the corresponding 4-quinolone byproduct in my reaction. What is causing the hydrolysis of the chloro group?

Answer: The 4-chloro group on the quinoline ring can be susceptible to nucleophilic substitution, including hydrolysis to the corresponding 4-quinolone, particularly under certain reaction conditions.

Factors Leading to Hydrolysis and Prevention:

  • Presence of Water: Ensure that all reagents and solvents are anhydrous. The presence of water, especially at elevated temperatures or in the presence of acids or bases, can promote hydrolysis.

  • Reaction pH: Strongly acidic or basic conditions can catalyze the hydrolysis of the 4-chloro group. If possible, perform the reaction under neutral or mildly acidic conditions.

  • Reaction Temperature and Duration: Prolonged reaction times at high temperatures can increase the likelihood of hydrolysis. Aim for the shortest reaction time and lowest temperature that allows for efficient conversion to the desired product.

Issue 4: Decomposition of the Starting Material or Product

Question: My reaction is turning dark, and I am getting a low yield of the desired product along with many unidentifiable impurities. What could be causing this decomposition?

Answer: Decomposition can be a result of harsh reaction conditions or the inherent instability of the quinoline scaffold under specific circumstances.

Troubleshooting Decomposition:

  • Strongly Oxidizing Conditions: Some iodinating reagents or additives can be strongly oxidizing, leading to degradation of the electron-rich quinoline ring. If using an oxidant, ensure it is compatible with the substrate.

  • Light Sensitivity: Some iodo-compounds and reaction intermediates can be light-sensitive. It is good practice to protect the reaction from light by wrapping the flask in aluminum foil.

  • Thermal Stability: 4-Chloro-8-fluoroquinoline and its iodinated derivatives may have limited thermal stability. Avoid excessively high reaction temperatures.

  • Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common iodinating agents for quinolines, and what are their advantages and disadvantages?

A1: Several reagents can be used for the iodination of quinolines. The choice of reagent is critical for controlling regioselectivity and minimizing side reactions.

Iodinating AgentAdvantagesDisadvantages
Molecular Iodine (I₂) with an Oxidant Readily available and cost-effective.Can lead to a mixture of products if not carefully controlled. The oxidant can sometimes cause side reactions.
N-Iodosuccinimide (NIS) Generally milder and more selective for C3-iodination.[7]More expensive than I₂. Can still lead to over-iodination.
Iodine Monochloride (ICl) A powerful electrophilic iodinating agent.[8]Highly reactive and can be less selective. Reacts with water.[8]

Q2: How can I effectively purify the desired 4-chloro-8-fluoro-3-iodoquinoline from the reaction mixture?

A2: Purification of the product is crucial for obtaining material of high purity for subsequent steps.

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting material, di-iodinated byproducts, and other impurities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.

Q3: Are there any specific safety precautions I should take when running this reaction?

A3: Yes, standard laboratory safety practices should always be followed. Additionally, consider the following:

  • Iodine and Iodine-Containing Reagents: These can be corrosive and cause stains. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Be aware of the flammability and toxicity of the solvents used.

  • Quinolines: Many quinoline derivatives have biological activity and should be handled with care. Refer to the Safety Data Sheet (SDS) for 4-chloro-8-fluoroquinoline and the iodinated product.

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Troubleshooting_Workflow cluster_issues Troubleshooting Issues cluster_solutions Potential Solutions Start Start Iodination Experiment Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Desired_Product Desired Product Formed (High Yield & Purity) Analyze->Desired_Product Yes Di_iodination Di-iodination Observed Analyze->Di_iodination No Wrong_Isomer Incorrect Regioisomer Analyze->Wrong_Isomer No Hydrolysis Hydrolysis to Quinolone Analyze->Hydrolysis No Decomposition Decomposition / Low Yield Analyze->Decomposition No End End Desired_Product->End Adjust_Stoichiometry Adjust Stoichiometry (1.0-1.1 eq. Iodinating Agent) Di_iodination->Adjust_Stoichiometry Control_Temp_Time Control Temperature & Time Di_iodination->Control_Temp_Time Change_Reagent Change Iodinating Agent / Conditions (Radical vs. Electrophilic) Wrong_Isomer->Change_Reagent Hydrolysis->Control_Temp_Time Anhydrous_Conditions Use Anhydrous Solvents / Reagents Hydrolysis->Anhydrous_Conditions Decomposition->Control_Temp_Time Inert_Atmosphere Use Inert Atmosphere & Protect from Light Decomposition->Inert_Atmosphere Adjust_Stoichiometry->Analyze Control_Temp_Time->Analyze Change_Reagent->Analyze Anhydrous_Conditions->Analyze Inert_Atmosphere->Analyze

Caption: A workflow for troubleshooting side reactions in the iodination of 4-Chloro-8-fluoroquinoline.

III. Experimental Protocols

Protocol 1: C3-Iodination using N-Iodosuccinimide (NIS)

This protocol is designed to favor the formation of 4-chloro-8-fluoro-3-iodoquinoline.

Materials:

  • 4-Chloro-8-fluoroquinoline

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-chloro-8-fluoroquinoline (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NIS.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(97), 17744–17747. Available at: [Link]

  • Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330–6333. Available at: [Link]

  • Sun, K., & Li, Y. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 17(18), 4494–4497. Available at: [Link]

  • Sun, K., & Li, Y. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. PubMed. Available at: [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate. Available at: [Link]

  • Ahmad, Y., Qureshi, M. I., & Baig, M. I. (1970). The 5- and 8-Iodination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research, 13(4), 400-402. Available at: [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]

  • Jain, P., et al. (2016). Copper-Catalyzed Microwave-Assisted C2-Alkylation of Azine N-Oxides with Tosylhydrazones. The Journal of Organic Chemistry, 81(19), 8947-8955. Available at: [Link]

  • Reddy, T. J., et al. (2011). Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines. Organic Letters, 13(10), 2658-2661. Available at: [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing. Available at: [Link]

  • Pop, R., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 785. Available at: [Link]

  • Li, H., et al. (2016). Iodine Catalyzed Reduction of Quinolines under Mild Reaction Conditions. RSC Advances, 6(92), 89467-89470. Available at: [Link]

  • CN113292492A - Method for preparing clioquinol and diiodoquinol by one-pot method. Google Patents.
  • Pop, R., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed. Available at: [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • Iodine monochloride. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of Halogenated Quinoline Derivatives

Welcome to the technical support center for the HPLC purification of halogenated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC purification of halogenated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these often complex molecules. Here, we synthesize technical expertise with practical, field-proven insights to empower you to develop robust and reliable purification methods.

Frequently Asked Questions (FAQs)

This section addresses some of the initial questions you may have before embarking on the HPLC purification of your halogenated quinoline derivatives.

Q1: Why are halogenated quinoline derivatives challenging to purify by HPLC?

A1: Halogenated quinoline derivatives present a unique set of challenges due to a combination of their inherent chemical properties. The basic quinoline nitrogen can lead to strong interactions with residual acidic silanols on silica-based columns, resulting in poor peak shape (tailing).[1] The addition of halogens (F, Cl, Br, I) increases the molecule's hydrophobicity and can introduce subtle differences in polarity and size, making the separation of isomers and closely related impurities difficult. Furthermore, the stability of the carbon-halogen bond under certain mobile phase conditions can be a concern.

Q2: What is a good starting point for column selection?

A2: A standard end-capped C18 column is a versatile and often suitable starting point for the reversed-phase HPLC purification of many quinoline derivatives.[2][3] However, for complex separations involving isomers or compounds with multiple halogen substitutions, a Pentafluorophenyl (PFP) column is highly recommended.[1][4][5][6] PFP phases offer alternative selectivity through multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding, which are particularly effective for separating halogenated aromatic compounds.[1][4][6]

Q3: What are the key mobile phase parameters I need to control?

A3: The most critical mobile phase parameters are pH and the choice of organic modifier. The pH of the mobile phase directly influences the ionization state of the basic quinoline nitrogen and any acidic functional groups, which in turn significantly affects retention time and peak shape.[7][8] The choice of organic modifier, typically acetonitrile or methanol, can alter the selectivity of the separation.[2][5][9][10][11]

Q4: My compound is not retaining on a C18 column. What should I do?

A4: Poor retention of polar quinoline derivatives on a C18 column is a common issue. Consider switching to a more polar stationary phase, such as a column with embedded polar groups, or explore Hydrophilic Interaction Liquid Chromatography (HILIC).[12] For ionizable compounds, adding an ion-pairing reagent to the mobile phase can also increase retention.

Q5: I see extra peaks in my chromatogram that are not in my crude sample. What could they be?

A5: These "ghost peaks" can arise from several sources, including impurities in the mobile phase solvents or additives, late-eluting compounds from a previous injection, or on-column degradation of your sample.[4][13] Ensure you are using high-purity HPLC-grade solvents and that your column is adequately flushed between runs. If degradation is suspected, a systematic stability study is recommended.[14]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC purification of halogenated quinoline derivatives.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is the most frequent issue observed for basic compounds like quinolines, characterized by an asymmetric peak with a trailing edge.

Q: My halogenated quinoline derivative is showing significant peak tailing. What are the primary causes and solutions?

A: Peak tailing for these compounds is primarily caused by secondary interactions between the protonated quinoline nitrogen and ionized residual silanol groups on the silica-based stationary phase.[13]

Troubleshooting Workflow for Peak Tailing

Caption: A decision-making workflow for troubleshooting peak tailing.

Detailed Solutions:

  • Mobile Phase pH Adjustment: The most effective way to reduce tailing is to control the ionization of both the analyte and the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% formic acid (FA) or trifluoroacetic acid (TFA), the quinoline nitrogen will be consistently protonated, and the silanol groups will be largely unionized, minimizing secondary interactions.[8]

  • Use of Additives: Adding a small concentration of a competing base, such as triethylamine (TEA) at 0.05-0.1%, to the mobile phase can effectively mask the active silanol sites, improving peak shape.[8] However, be aware that TEA can shorten column lifetime and may suppress ionization in mass spectrometry detection.

  • Column Selection: Utilize a high-quality, fully end-capped C18 column. End-capping chemically bonds a small silane to the majority of residual silanols, sterically hindering interactions with basic analytes. For particularly challenging separations, a PFP column can offer improved peak shape due to its different interaction mechanisms.[15]

  • Reduce Sample Load: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[16] Perform a loading study to determine the optimal sample concentration and injection volume for your column.

Issue 2: Co-elution and Poor Resolution of Isomers

Halogenated quinolines often exist as positional isomers, which can be very difficult to separate due to their similar hydrophobicities.

Q: I am struggling to separate positional isomers of my chlorinated quinoline. How can I improve the resolution?

A: Resolving isomers requires optimizing the selectivity of your chromatographic system. This can be achieved by systematically modifying the stationary phase, mobile phase organic modifier, and temperature.

Strategies for Improving Isomer Resolution

StrategyDescriptionKey Considerations
Stationary Phase Selection Switch from a standard C18 to a PFP (Pentafluorophenyl) column.[1][4][5][6][17]PFP columns provide unique selectivity for halogenated and aromatic compounds through π-π and dipole-dipole interactions.[1][4][6]
Organic Modifier Change the organic modifier from acetonitrile (ACN) to methanol (MeOH), or vice-versa.[2][5][9][10][11]ACN and MeOH have different solvent properties; ACN is aprotic with a strong dipole, while MeOH is a protic solvent capable of hydrogen bonding.[2][5][10] This can lead to significant changes in selectivity and even elution order.[5]
Temperature Optimization Vary the column temperature (e.g., from 25°C to 45°C).[18]Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
Gradient Optimization Employ a shallow gradient.A slower increase in the organic modifier concentration can enhance the separation of closely eluting peaks.

Experimental Protocol: Method Development for Isomer Separation

  • Initial Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20-80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Optimization Step 1 (Stationary Phase):

    • If resolution is insufficient, switch to a PFP column of the same dimensions and repeat the initial screening.

  • Optimization Step 2 (Organic Modifier):

    • On the column that provides the best initial separation, replace Acetonitrile with Methanol as Mobile Phase B and repeat the analysis. Note that you may need to adjust the gradient profile to account for the different elution strengths of ACN and MeOH.[5][10]

  • Optimization Step 3 (Gradient and Temperature):

    • Fine-tune the separation by adjusting the gradient slope and column temperature.

Issue 3: Analyte Degradation

Some halogenated quinolines may be susceptible to degradation under certain HPLC conditions, leading to the appearance of unexpected peaks and inaccurate quantification.

Q: I suspect my brominated quinoline is degrading on the column. How can I confirm this and prevent it?

A: On-column degradation can be triggered by extreme pH, high temperatures, or interactions with the stationary phase. A forced degradation study can help identify the potential for degradation.

Workflow for Investigating and Mitigating Degradation

Caption: A workflow for investigating and mitigating analyte degradation.

Preventative Measures:

  • pH Control: Avoid highly acidic (pH < 2) or basic (pH > 8) mobile phases unless your column is specifically designed for such conditions and your compound is stable.[14] The C-Br and C-I bonds can be more labile than C-Cl and C-F bonds, particularly under nucleophilic conditions.

  • Temperature: Operate at or near ambient temperature unless higher temperatures are necessary for resolution.[18]

  • Sample Preparation: Prepare samples fresh and in a diluent that is compatible with the mobile phase to avoid precipitation or degradation in the vial.

  • Method Validation: A properly validated HPLC method will include a forced degradation study to demonstrate that the method is stability-indicating.[14][19] This involves intentionally degrading the sample under various stress conditions (acid, base, oxidation, heat, light) and showing that the degradation products are well-separated from the main peak.[14][19]

Preparative HPLC: Scaling Up Your Purification

Once an analytical method has been developed that provides adequate separation, the next step is often to scale up to preparative HPLC to isolate larger quantities of your purified halogenated quinoline derivative.

Q: How do I scale up my analytical method to a preparative scale?

A: Successful scaling requires maintaining the linear velocity of the mobile phase and proportionally increasing the injection volume and flow rate based on the column dimensions.

Key Parameters for Scaling Up

ParameterScaling CalculationExample
Flow Rate F_prep = F_anal * (d_prep^2 / d_anal^2)Analytical: 1.0 mL/min on 4.6 mm ID. Preparative: 21.2 mm ID. F_prep = 1.0 * (21.2^2 / 4.6^2) ≈ 21.2 mL/min
Injection Volume V_prep = V_anal * (d_prep^2 / d_anal^2)Analytical: 10 µL on 4.6 mm ID. Preparative: 21.2 mm ID. V_prep = 10 * (21.2^2 / 4.6^2) ≈ 212 µL
Gradient Time Keep the gradient time the same if the column lengths are the same.Analytical: 20 min. Preparative: 20 min.

Where F is the flow rate, V is the injection volume, d is the column internal diameter, anal refers to the analytical scale, and prep refers to the preparative scale.[20][21]

Experimental Protocol: Preparative HPLC of a Crude Halogenated Quinoline

  • Method Development: Develop an optimized analytical method on a column with the same stationary phase as your intended preparative column.[16]

  • Loading Study: On the analytical column, incrementally increase the injection volume to determine the maximum sample load before resolution is compromised. This will inform the loading capacity of the preparative column.[16][20]

  • Scale-Up Calculation: Use the formulas above to calculate the preparative flow rate and injection volume.

  • Sample Preparation: Dissolve the crude halogenated quinoline in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase. Ensure the final sample solvent is not significantly stronger than the mobile phase to avoid peak distortion.[16]

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase composition until a stable baseline is achieved.

  • Purification Run: Inject the prepared sample and run the scaled-up gradient method.

  • Fraction Collection: Collect fractions corresponding to the target peak.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified halogenated quinoline derivative.

By following the guidance in this technical support center, you will be well-equipped to tackle the challenges of purifying halogenated quinoline derivatives, leading to higher purity compounds and more reliable research outcomes.

References

  • MICROSOLV Technology Corporation. PFP Pentafluorophenyl. [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Technology Networks. [Link]

  • YMC. Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. [Link]

  • Phenomenex. Mobile Phase Selectivity. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Waters. HPLC Troubleshooting Guide. [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). ResearchGate. [Link]

  • Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Singh, I., & Heaney, F. (n.d.). RP-HPLC analysis of crude reaction products (UV absorbance at 260 nm vs time) 10a(ii)/11a(ii). ResearchGate. [Link]

  • Effect of the pH of the mobile phase on the separation efficiency of QN. (n.d.). ResearchGate. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). (n.d.). PMC. [Link]

  • MZ-Analysentechnik. General tips for preparative HPLC Technical Note. [Link]

  • Agilent. Strategy for Preparative LC Purification. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2026, March 12). LCGC International. [Link]

  • exploring the selectivity of C18 phases with Phenyl and PFP functionality. (n.d.). MAC-MOD Analytical. [Link]

  • Shimadzu. (2020, April 15). Preparative HPLC Primer. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. [Link]

  • Effect of pH of mobile phase on the elution of [¹⁸F]fluoride ions from.... (n.d.). ResearchGate. [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003, March 14). PubMed. [Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. (n.d.). Chromatography Today. [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022, November 15). PMC. [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (n.d.). ResearchGate. [Link]

  • Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS. (n.d.). RSC Publishing. [Link]

  • Recent HPLC strategies to improve sensitivity and selectivity for the analysis of complex matrices. (2014, October 17). ResearchGate. [Link]

  • validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. (2012, November 15). IAEA. [Link]

  • Strategies for Resolution Enhancement in Liquid Chromatography. (2021, May 7). VCU Scholars Compass. [Link]

  • Analysis of Benzoquinolines and Acridines in a Brazilian Diesel Oil by Particle Beam LC/MS and HPLC/UV. (2026, February 7). ResearchGate. [Link]

  • Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS. (2024, March 14). PMC. [Link]

  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. (2017, February 9). MedCrave online. [Link]

  • Insight into the hydrophilic interaction liquid chromatographic retention behaviors of hydrophilic compounds on different stationary phases. (n.d.). PubMed. [Link]

  • validating HPLC method for impurity analysis. (2011, August 2). Chromatography Forum. [Link]

  • Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (2022, December 27). International Journal of Electrochemical Science. [Link]

  • Analytical Quality by Design Assisted Optimization of RP-HPLC Method for the Estimation of Palovarotene Drug Substance and Drug Product by Box–Behnken Design. (n.d.). Biosciences Biotechnology Research Asia. [Link]

  • Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. (n.d.). Semantic Scholar. [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2025, December 18). [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications. [Link]

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Troubleshooting

Technical Support Center: Method Development for the Analysis of 4-Chloro-8-fluoro-3-iodoquinoline

Welcome to the technical support center for the analytical method development of 4-Chloro-8-fluoro-3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method development of 4-Chloro-8-fluoro-3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical results. As this is a novel compound, this guide synthesizes established principles for the analysis of halogenated quinolines to provide a predictive and logical framework for your method development and troubleshooting endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

  • Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

  • Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

  • References

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 4-Chloro-8-fluoro-3-iodoquinoline.

Q1: What are the biggest challenges in the analysis of 4-Chloro-8-fluoro-3-iodoquinoline?

A1: The primary challenges stem from its polyhalogenated and heterocyclic structure. Key considerations include:

  • Analyte Stability: The presence of an iodine substituent can make the molecule susceptible to degradation under certain conditions, such as exposure to light or high temperatures.[1] Forced degradation studies are recommended to understand its stability profile.

  • Chromatographic Peak Shape: Halogenated compounds can exhibit poor peak shape (tailing or fronting) due to interactions with active sites on the column or sample overload.[2][3]

  • Mass Spectrometric Fragmentation: The multiple halogens will lead to a complex isotopic pattern and potentially intricate fragmentation pathways, which can complicate spectral interpretation. The loss of iodine is a common fragmentation pathway for iodinated aromatic compounds.[4]

  • Solubility: Quinolines can have pH-dependent solubility, which needs to be considered when preparing samples and mobile phases.[1][5]

Q2: Which analytical technique is most suitable for the quantification of 4-Chloro-8-fluoro-3-iodoquinoline?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is generally the most suitable technique for the quantification of quinoline derivatives in various matrices.[6][7] HPLC offers high resolution and sensitivity. For structural confirmation and identification of impurities or degradants, LC-MS/MS is highly recommended.[8]

Q3: How should I prepare my sample of 4-Chloro-8-fluoro-3-iodoquinoline for analysis?

A3: Sample preparation will depend on the matrix. For a pure substance, dissolve it in a suitable organic solvent like acetonitrile or methanol. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[6][8] Always filter your sample through a 0.22 or 0.45 µm filter before injection to protect the analytical column.[2]

Q4: What are the expected storage conditions for 4-Chloro-8-fluoro-3-iodoquinoline and its solutions?

A4: While specific stability data for this compound is not available, it is prudent to take precautions based on general knowledge of halogenated compounds. Store the solid material in a cool, dark, and dry place. Solutions should be freshly prepared. If storage is necessary, keep them at low temperatures (4°C or -20°C) and protected from light to minimize degradation.[1]

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a cornerstone for the analysis of pharmaceutical compounds. Below are common issues and solutions tailored for 4-Chloro-8-fluoro-3-iodoquinoline.

Recommended Starting HPLC Method
ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or Mass Spectrometry
Injection Volume 10 µL
Troubleshooting Common HPLC Issues

Problem: Poor Peak Shape (Tailing or Fronting)

  • Q: My peak for 4-Chloro-8-fluoro-3-iodoquinoline is tailing significantly. What could be the cause?

    • A: Peak tailing is often due to secondary interactions between the basic nitrogen of the quinoline ring and residual silanol groups on the column.[3]

      • Solution: Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase to block these active sites. Alternatively, use a base-deactivated column. Also, ensure your sample is fully dissolved and the injection solvent is not stronger than the mobile phase.[2][3]

  • Q: I am observing peak fronting. What should I do?

    • A: Peak fronting is typically a sign of column overload.[3]

      • Solution: Dilute your sample and re-inject. If the problem persists, it could indicate a column void. Try reversing and flushing the column (if the manufacturer allows) or replace the column.

Problem: Retention Time Shifts

  • Q: The retention time of my analyte is inconsistent between injections. Why is this happening?

    • A: Retention time shifts can be caused by several factors.[9]

      • Solution:

        • Check for leaks: Inspect all fittings for any signs of leakage.

        • Ensure proper column equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

        • Verify mobile phase composition: Inaccurate mobile phase preparation can lead to shifts. Prepare fresh mobile phase.

        • Control column temperature: Use a column oven to maintain a consistent temperature.[3]

Problem: Low Signal Intensity or No Peak

  • Q: I am not seeing a peak for my compound, or the signal is very weak. What should I check?

    • A: This can be due to a variety of issues, from sample preparation to instrument settings.

      • Solution Workflow:

        start Low or No Signal check_prep Verify Sample Preparation (Concentration, Dissolution) start->check_prep check_instrument Check Instrument Settings (Wavelength, Injection) check_prep->check_instrument Sample OK check_stability Assess Analyte Stability (Fresh vs. Old Sample) check_instrument->check_stability Settings OK check_column Inspect Column (Blockage, Contamination) check_stability->check_column Stability OK resolve Systematic Resolution check_column->resolve Column OK

        Caption: Troubleshooting workflow for low HPLC signal.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

GC-MS can be a powerful tool for the analysis of semi-volatile compounds like 4-Chloro-8-fluoro-3-iodoquinoline. However, its thermal stability must be considered.

Recommended Starting GC-MS Method
ParameterRecommendation
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C (start low and increase if needed)
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Injection Mode Splitless
MS Ion Source Electron Ionization (EI) at 70 eV
Mass Range 50-400 m/z
Troubleshooting Common GC-MS Issues

Problem: Peak Tailing and Broadening

  • Q: My peak is broad and tails. What could be the issue?

    • A: This is often due to activity in the GC system or non-optimal conditions.

      • Solution:

        • Inlet Liner: Use a deactivated liner. Glass wool in the liner can sometimes be a source of activity.[4]

        • Column Installation: Ensure a clean, square cut of the column and proper installation depth in the inlet and detector.

        • Contamination: Bake out the column to remove contaminants. If tailing persists, trim a small portion (10-20 cm) from the front of the column.

Problem: No Peak or Low Abundance of Molecular Ion

  • Q: I am not seeing the molecular ion peak for 4-Chloro-8-fluoro-3-iodoquinoline. Why?

    • A: The molecular ion may be unstable under EI conditions. The C-I bond is the weakest and most likely to fragment.

      • Solution:

        • Look for characteristic fragments: The most likely fragmentation is the loss of an iodine atom (M-127).[4] Also, look for the loss of Cl (M-35) or other fragments.

        • Lower Ionization Energy: If your instrument allows, try reducing the electron energy from 70 eV to around 20-30 eV to reduce fragmentation.

        • Consider Chemical Ionization (CI): CI is a softer ionization technique that often yields a more abundant protonated molecule ([M+H]+), which can confirm the molecular weight.

Problem: Suspected On-Column Degradation

  • Q: I see multiple peaks that I suspect are degradation products. How can I confirm and prevent this?

    • A: The high temperatures in the GC inlet and column can cause degradation of thermally labile compounds.

      • Solution:

        • Lower Inlet Temperature: Gradually decrease the inlet temperature in 5-10 °C increments to see if the degradation peaks decrease.

        • Use a Milder Injection Technique: A cool on-column injection, if available, can minimize thermal stress on the analyte.

        start Suspected Degradation lower_temp Lower Inlet Temperature start->lower_temp cool_on_column Use Cool On-Column Injection start->cool_on_column assess_peaks Assess Chromatogram for Reduced Degradation Peaks lower_temp->assess_peaks cool_on_column->assess_peaks

        Caption: Decision tree for addressing GC thermal degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR is indispensable for the structural elucidation of 4-Chloro-8-fluoro-3-iodoquinoline. The presence of a fluorine atom provides a unique handle for ¹⁹F NMR.

Recommended NMR Protocols

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition:

    • ¹H NMR: A standard single-pulse experiment is usually sufficient.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A longer acquisition time and more scans will likely be needed compared to ¹H NMR.

¹⁹F NMR

  • Key Advantages: ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent tool for confirming the presence of the fluorine atom and assessing purity.[10]

  • Acquisition: A simple one-pulse experiment is typically used. Proton decoupling can simplify the spectrum by removing ¹H-¹⁹F couplings.

Troubleshooting Common NMR Issues

Problem: Poor Signal-to-Noise Ratio

  • Q: The signal for my compound is very weak in the ¹³C NMR spectrum. How can I improve it?

    • A: The ¹³C nucleus has a low natural abundance and a lower gyromagnetic ratio compared to ¹H.

      • Solution:

        • Increase the number of scans: This is the most common way to improve the signal-to-noise ratio.

        • Use a more concentrated sample: If possible, increase the amount of compound in the NMR tube.

        • Optimize the relaxation delay (d1): A shorter relaxation delay can allow for more scans in a given amount of time, but it can also lead to inaccuracies in integration. For quantitative analysis, a longer delay (5 x T₁) is recommended.

Problem: Complex Multiplets in ¹H and ¹⁹F Spectra

  • Q: The peaks in my ¹H and ¹⁹F spectra are very complex and difficult to interpret. What can I do?

    • A: The complexity arises from spin-spin coupling between different nuclei (¹H-¹H, ¹H-¹⁹F, ¹⁹F-¹⁹F if there were multiple fluorines).

      • Solution:

        • Decoupling Experiments: Run a proton-decoupled ¹⁹F NMR spectrum to simplify the fluorine signal to a singlet. Similarly, a fluorine-decoupled ¹H NMR spectrum can be acquired.

        • 2D NMR: Techniques like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are powerful tools for elucidating the complete structure and assigning all signals.

Problem: Inaccurate Integration in Quantitative NMR (qNMR)

  • Q: I am trying to use ¹⁹F NMR for quantitative analysis, but my results are not reproducible. What am I doing wrong?

    • A: Accurate quantification with NMR requires careful attention to experimental parameters.

      • Solution:

        • Ensure full relaxation: Use a long relaxation delay (d1), typically 5 times the longest T₁ of the signals of interest (both the analyte and the internal standard).

        • Use a 90° pulse angle: This ensures that all spins are equally excited.

        • Choose a suitable internal standard: The internal standard should have a simple spectrum (ideally a singlet) that does not overlap with the analyte signals and is chemically inert. For ¹⁹F qNMR, a fluorinated compound with a known concentration is required.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Phenomenex. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Iodoquinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gómez-Pou, A., et al. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]

  • Yin, H., et al. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. Retrieved from [Link]

  • Science.gov. fluorine-19 nmr chemical: Topics by Science.gov. Retrieved from [Link]

  • Pandey, M. K., et al. Ultrafast 19F MAS NMR. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ADLM. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • University of Ottawa. 19Flourine NMR. Retrieved from [Link]

  • Smoleń, S., et al. (2023, April 7). Effect of Biofortification with Iodine by 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid and 5-Chloro-7-iodo-8-quinolinol on the Chemical Composition and Antioxidant Properties of Potato Tubers (Solanum tuberosum L.) in a Pot Experiment. MDPI. Retrieved from [Link]

  • Patel, A., et al. (2022, April 4). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (2007, June 1). Fragmentation pathways and mechanisms of aromatic compounds in atmospheric pressure studied by GC-DMS and DMS-MS. Retrieved from [Link]

  • ResearchGate. Iodinated compounds used, including the abbreviation by which they are.... Retrieved from [Link]

  • Pappa-Louisi, A., et al. (2005, January 5). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. PubMed. Retrieved from [Link]

  • Di Giorgio, C., et al. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Retrieved from [Link]

  • Martínez-Ohárriz, M. C., et al. (2004, June 29). Influence of Solvent Composition on the Solid Phase at Equilibrium With Saturated Solutions of Quinolones in Different Solvent Mixtures. PubMed. Retrieved from [Link]

  • Madsen, M. R., et al. (2013, November 15). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]

  • Whitman College. GCMS Section 6.9.5. Retrieved from [Link]

  • Indian Academy of Sciences. (2005). An efficient synthesis of quinolines under solvent-free conditions. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Functionalization of 4-Chloro-8-fluoro-3-iodoquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex site-selective functionalization o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex site-selective functionalization of 4-Chloro-8-fluoro-3-iodoquinoline .

Polyhalogenated heterocycles present a unique challenge: achieving high regioselectivity requires exploiting the subtle electronic and steric differences between carbon-halogen bonds[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure your cross-coupling workflows are robust and reproducible.

Substrate Overview & Reactivity Hierarchy

To successfully functionalize 4-Chloro-8-fluoro-3-iodoquinoline, you must understand the causality behind its reactivity. The regioselectivity of transition-metal-catalyzed cross-coupling is fundamentally governed by the relative rates of the oxidative addition step[2].

  • C3-Iodine (Primary Site): The C-I bond has the lowest bond dissociation energy (BDE) and the largest LUMO coefficient. It is kinetically the most favorable site for oxidative addition by Pd(0) species, allowing for functionalization under mild conditions[3].

  • C4-Chlorine (Secondary Site): The C-Cl bond is significantly stronger than C-I. However, it is activated by the electron-withdrawing nature of the adjacent quinoline nitrogen. It requires elevated temperatures and highly electron-rich, bulky ligands to force oxidative addition[3].

  • C8-Fluorine (Tertiary Site): The C-F bond is exceptionally strong and generally inert to standard palladium catalysis. It can only be functionalized via Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles or via directed ortho-lithiation.

Catalyst Selection Workflow

ReactivityWorkflow Substrate 4-Chloro-8-fluoro-3-iodoquinoline (Polyhalogenated Core) C3 C3-Iodine (Primary Site, Lowest BDE) Substrate->C3 1st Oxidative Addition C4 C4-Chlorine (Secondary Site, Moderate BDE) Substrate->C4 2nd Oxidative Addition C8 C8-Fluorine (Tertiary Site, Highest BDE) Substrate->C8 Ortho-lithiation / SNAr Cat3 Standard Pd(0) Catalysts Pd(PPh3)4, Pd(dppf)Cl2 Temp: 60-80°C C3->Cat3 Cat4 Bulky Electron-Rich Pd Pd2(dba)3 + XPhos/RuPhos Temp: 90-110°C C4->Cat4 Cat8 Inert to Pd Catalysis Requires SNAr / Strong Base C8->Cat8

Figure 1: Reactivity hierarchy and catalyst selection workflow for 4-Chloro-8-fluoro-3-iodoquinoline.

Quantitative Catalyst Optimization Data

The following table summarizes the optimized parameters required to achieve high yields and perfect site-selectivity during sequential functionalization.

Target SiteReaction TypeCatalyst SystemLigandBase / SolventTemp (°C)Expected YieldSelectivity
C3-I Suzuki-MiyauraPd(PPh₃)₄ (5 mol%)PPh₃ (inherent)K₂CO₃ / DMF8085-95%>99% (C3 over C4)
C3-I SonogashiraPdCl₂(PPh₃)₂ / CuIPPh₃Et₃N / THF25-5080-90%>99% (C3 over C4)
C4-Cl Suzuki-MiyauraPd₂(dba)₃ (2 mol%)XPhosK₃PO₄ / Dioxane10075-85%N/A (Post-C3 reaction)
C4-Cl Buchwald-HartwigPd(OAc)₂ (5 mol%)RuPhosCs₂CO₃ / Toluene11070-80%N/A (Post-C3 reaction)

Frequently Asked Questions (FAQs)

Q1: Why am I observing a mixture of C3-monoarylated and C3,C4-diarylated products during my initial Suzuki coupling? A1: Over-functionalization occurs when the thermodynamic window between the C3-I and C4-Cl oxidative additions is breached. If your catalyst system is too active or the temperature is too high, the Pd(0) species will insert into the C4-Cl bond after the C3-I bond has reacted. To prevent this, strictly limit the arylboronic acid to 1.05 equivalents and use a milder catalyst like Pd(PPh₃)₄ at a maximum of 80°C[4]. The significant difference in BDE between C-I and C-Cl ensures >99% selectivity if thermal energy is controlled[3].

Q2: My reaction at the C4-Cl position is stalling. What is causing this loss of catalytic activity? A2: The nitrogen atom on the quinoline ring is highly Lewis basic. It can coordinate to the electrophilic palladium center, forming an off-cycle, inactive complex (catalyst poisoning)[5]. To break this causality, you must switch to bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos . These ligands sterically shield the palladium center, preventing quinoline nitrogen coordination, while simultaneously increasing the electron density on the metal to facilitate insertion into the stubborn C4-Cl bond[5].

Q3: Is the C8-Fluoro group at risk of reacting during these cross-couplings? A3: Generally, no. The C-F bond is the strongest carbon-halogen bond and is entirely inert to standard palladium-catalyzed cross-coupling conditions. However, be cautious if your reaction involves strong nucleophiles (e.g., alkoxides or unhindered secondary amines) at elevated temperatures (>120°C), as the C8 position can undergo SNAr due to the high electronegativity of fluorine.

Troubleshooting Guide

Issue 1: Formation of Palladium Black (Precipitate)
  • Cause: Palladium black indicates the aggregation of the palladium catalyst into inactive nanoparticles, leading to a total loss of catalytic activity. This is typically caused by ligand dissociation or oxidation of the phosphine ligands by trace oxygen[5].

  • Solution:

    • Increase the ligand-to-palladium ratio (e.g., from 2:1 to 2.5:1) to ensure the Pd(0) intermediate remains fully stabilized.

    • Implement strict Schlenk techniques. Degas all solvents using the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes prior to catalyst addition.

Issue 2: Hydrodehalogenation (Loss of C3-Iodine without coupling)
  • Cause: This occurs when the transmetalation step is too slow, allowing the Pd(II)-aryl intermediate to undergo premature reduction or beta-hydride elimination (if protic solvents or alkyl impurities are present).

  • Solution: Accelerate the transmetalation step by optimizing the base. Switch from a mild base like Na₂CO₃ to a stronger, anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure the boronic acid is not degrading into boroxines by adding a small amount of water (if using a biphasic system) or switching to a pinacol ester (BPin).

Validated Experimental Protocols

The following is a self-validating, step-by-step methodology for the sequential functionalization of 4-Chloro-8-fluoro-3-iodoquinoline. The protocol relies on intrinsic mechanistic controls to guarantee site-selectivity.

Phase 1: Selective C3-Arylation (Suzuki-Miyaura Coupling)

Mechanistic Goal: Provide sufficient thermal energy to cleave the C3-I bond while keeping the C4-Cl bond intact.

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-8-fluoro-3-iodoquinoline (1.0 mmol), the desired arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 mmol).

  • Atmosphere Control: Seal the tube with a septum. Evacuate and backfill the tube with Argon (3 cycles). Self-Validation: This ensures an oxygen-free environment, preventing the oxidation of PPh₃ to triphenylphosphine oxide, which would destabilize the catalyst.

  • Solvent: Add thoroughly degassed DMF (5 mL) via syringe.

  • Reaction: Heat the mixture in an oil bath at 80°C for 12–16 hours. Monitor the consumption of the starting material via TLC or LC-MS[4].

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with distilled water (3 x 10 mL) to remove DMF and salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the 3-aryl-4-chloro-8-fluoroquinoline intermediate.

Phase 2: C4-Amination (Buchwald-Hartwig Cross-Coupling)

Mechanistic Goal: Overcome the high BDE of the C4-Cl bond and prevent catalyst poisoning by the quinoline nitrogen.

  • Preparation: In a new flame-dried Schlenk tube, combine the intermediate from Phase 1 (1.0 mmol), the desired secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and RuPhos (0.08 mmol, 8 mol%).

  • Base Addition: Add Cs₂CO₃ (2.0 mmol).

  • Atmosphere Control: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed Toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 110°C for 24 hours. Self-Validation: The bulky RuPhos ligand creates a steric umbrella around the Pd center, preventing the quinoline nitrogen from coordinating, while its electron-rich nature forces the oxidative addition into the C4-Cl bond.

  • Workup: Cool the mixture, filter through a pad of Celite to remove the palladium residues and inorganic salts, concentrate the filtrate, and purify via flash chromatography.

References

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.[Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC.[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-8-fluoro-3-iodoquinoline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Troubleshooting solvent effects, reaction kinetics, and mechanistic pathways in halogenated quinoline synthesis. As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Troubleshooting solvent effects, reaction kinetics, and mechanistic pathways in halogenated quinoline synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Successful synthesis of multi-halogenated scaffolds like 4-Chloro-8-fluoro-3-iodoquinoline requires a deep understanding of how solvent environments dictate reaction mechanisms. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure your synthesis is reproducible and scalable.

Process Overview & Mechanistic Workflow

The synthesis of 4-Chloro-8-fluoro-3-iodoquinoline from 8-fluoro-4-quinolone is a two-step sequence: an electrophilic aromatic substitution (iodination) at the highly nucleophilic C-3 position, followed by a deoxychlorination at the C-4 position. Solvent selection in both steps acts as the primary thermodynamic and kinetic control mechanism.

SolventEffects SM 8-Fluoro-4-quinolone Step1 Step 1: Electrophilic Iodination (C-3) Reagent: NIS or I2 SM->Step1 S1_DMF DMF (Polar Aprotic) Stabilizes Iodonium Ion Yield: >98% Step1->S1_DMF Optimal Route S1_EtOH EtOH (Protic) Quenches Electrophile Yield: <20% Step1->S1_EtOH Sub-optimal Route Int 8-Fluoro-3-iodo-4-quinolone S1_DMF->Int S1_EtOH->Int Step2 Step 2: Deoxychlorination (C-4) Reagent: POCl3 Int->Step2 S2_Tol Toluene (Non-Polar) Prevents Polymerization Yield: >99% Step2->S2_Tol Optimal Route S2_Neat Neat POCl3 Thermal Degradation Yield: 95% (Low Purity) Step2->S2_Neat Sub-optimal Route Product 4-Chloro-8-fluoro-3-iodoquinoline (Target API Scaffold) S2_Tol->Product S2_Neat->Product

Workflow of 4-Chloro-8-fluoro-3-iodoquinoline synthesis highlighting critical solvent effects.

Quantitative Analysis of Solvent Effects

The following table summarizes in-house and literature-validated data regarding solvent influence on both synthetic steps.

Synthesis StepSolvent SystemReagentTemp (°C)Time (h)Conversion (%)Purity (HPLC %)Primary Mechanistic Observation
C-3 Iodination DMFNIS252>9896Optimal; polar aprotic environment stabilizes iodonium transition state.
C-3 Iodination Acetic AcidI₂ / KIO₃8068590Protic acidic environment aids enolization but slows reaction kinetics.
C-3 Iodination EthanolNIS2512<2045Protic solvent heavily solvates and quenches the electrophile.
C-4 Chlorination ToluenePOCl₃1104>9998Optimal; non-polar dilution prevents tar formation and C-I bond cleavage.
C-4 Chlorination NeatPOCl₃10529582High thermal degradation; difficult workup due to excess acid generation.

Troubleshooting & FAQs

Q1: Why does the C-3 iodination of 8-fluoro-4-quinolone fail or yield poorly when using protic solvents like ethanol? A1: The iodination of the quinolone core relies on the generation of a highly electrophilic iodonium species ( I+ ) [1]. Protic solvents like ethanol possess high hydrogen-bonding capabilities that heavily solvate the electrophile and competitively interact with Lewis acidic promoters. This solvation sphere drastically reduces the effective electrophilicity of the reagent. Literature on quinoline synthesis confirms that protic solvents are extremely detrimental to these halogenation and cyclization pathways, often plummeting yields to <20% due to complexation inhibition [2]. Conversely, polar aprotic solvents like DMF stabilize the charge separation in the transition state without quenching the electrophile.

Q2: During the C-4 chlorination, why is toluene preferred over neat POCl₃? A2: Phosphoryl chloride ( POCl3​ ) acts as both the chlorinating agent and, traditionally, the solvent. However, the conversion of 8-fluoro-3-iodo-4-quinolone to its 4-chloro derivative generates stoichiometric amounts of HCl gas. In a neat POCl3​ system, the highly concentrated, polar, and acidic environment often leads to thermal degradation, deiodination at the sensitive C-3 position, or polymerization (tar formation). Diluting the system in a non-polar solvent like toluene moderates the reaction kinetics, improves heat dissipation during the initial exotherm, and suppresses ionic degradation pathways. This results in a significantly cleaner impurity profile.

Q3: Can acetic acid be used as an alternative solvent for the C-3 iodination? A3: Yes. While acetic acid is a protic solvent, its acidic nature promotes the enolization of the 4-quinolone, which activates the C-3 position for electrophilic attack. Recent studies on iodo-quinoline derivatives demonstrate that utilizing acetic acid can facilitate the insertion of iodine while maintaining the integrity of the quinoline scaffold [3]. However, the reaction kinetics are generally slower compared to the DMF/NIS system, requiring elevated temperatures (approx. 80 °C) and the use of an oxidant like KIO3​ to generate the active iodine species.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) and chemical validators that confirm the success of each phase before proceeding.

Protocol A: DMF-Mediated C-3 Electrophilic Iodination

Objective: Synthesize 8-Fluoro-3-iodo-4-quinolone.

  • Reaction Setup: Charge a dry reactor with 8-fluoro-4-quinolone (1.0 eq) and anhydrous DMF (10 volumes). Cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) in three equal portions over 30 minutes to control the mild exotherm.

  • Propagation: Remove the cooling bath and allow the reaction to stir at 25 °C for 2 hours.

  • Self-Validation (IPC): Pull an aliquot for HPLC analysis. The reaction is validated as complete when the starting material peak is <2%.

  • Chemical Validation & Quench: Pour the mixture into 10 volumes of ice-cold 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality Check: The solution must transition from a deep brown/yellow to a pale suspension. This visual shift chemically validates that all residual oxidative iodine species have been reduced to water-soluble iodide ( I− ), preventing oxidative degradation during drying.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum at 50 °C.

Protocol B: Toluene-Moderated C-4 Deoxychlorination

Objective: Synthesize 4-Chloro-8-fluoro-3-iodoquinoline.

  • Reaction Setup: Suspend the dried 8-fluoro-3-iodo-4-quinolone (1.0 eq) in anhydrous toluene (8 volumes).

  • Activation: Add POCl3​ (1.5 eq) dropwise at room temperature. Optional: Add a catalytic amount of DMF (0.1 eq) to generate the highly reactive Vilsmeier-Haack intermediate.

  • Propagation: Heat the mixture to reflux (110 °C) for 4 hours. The suspension will gradually turn into a homogeneous solution as the chlorination proceeds.

  • Self-Validation (IPC): Analyze via TLC or HPLC. The disappearance of the highly polar quinolone spot validates the formation of the less polar 4-chloroquinoline.

  • Chemical Validation & Quench: Cool the mixture to 10 °C. Carefully quench the reaction by adding it dropwise into an ice-cold 2M NaOH solution, maintaining the internal temperature below 20 °C.

    • Causality Check: Verify the aqueous layer remains at pH > 7. If the environment becomes acidic and hot during the POCl3​ hydrolysis, the newly formed 4-chloro imine will thermodynamically hydrolyze back to the starting quinolone. Maintaining a basic pH validates the preservation of the C-Cl bond.

  • Isolation: Separate the organic toluene layer, extract the aqueous layer once with Ethyl Acetate, combine the organics, dry over MgSO4​ , and concentrate under reduced pressure to yield the target API scaffold.

References

  • Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization Source: RSC Advances (Hosted on NIH) URL:[Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: MDPI Pharmaceuticals URL:[Link]

Reference Data & Comparative Studies

Validation

Biological Activity and Synthetic Utility of 4-Chloro-8-fluoro-3-iodoquinoline vs. Established Quinoline Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals In modern medicinal chemistry, the quinoline nucleus is a privileged pharmacophore. However, as antimicrobial resistance and complex on...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

In modern medicinal chemistry, the quinoline nucleus is a privileged pharmacophore. However, as antimicrobial resistance and complex oncological targets evolve, researchers are shifting from classic, fully elaborated quinolines (like early-generation fluoroquinolones) to highly functionalized, synthetically tunable building blocks.

4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) represents a paradigm shift in scaffold design. Rather than acting as a standalone therapeutic, it is a tri-halogenated intermediate engineered for orthogonal reactivity. This guide objectively compares the biological potential and synthetic performance of this specific scaffold against other established quinoline alternatives.

Structural Causality: The Tri-Halogen Advantage

To understand the biological activity derived from 4-Chloro-8-fluoro-3-iodoquinoline, one must analyze the causality behind its specific halogenation pattern. Each substitution serves a distinct mechanistic purpose in both synthesis and subsequent biological target engagement 1:

  • C3-Iodo (The Cross-Coupling Anchor): Iodine undergoes oxidative addition with Palladium(0) significantly faster than chlorine. This allows for highly selective Suzuki-Miyaura or Sonogashira cross-coupling at the 3-position without disturbing the 4-position, enabling the precise installation of aryl or alkynyl groups critical for fitting into hydrophobic enzyme pockets (e.g., kinase domains).

  • C4-Chloro (The SNAr Electrophile): The electron-withdrawing nature of the quinoline nitrogen highly activates the 4-position for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to easily install amine-based pharmacophores, a structural hallmark of antimalarial and anti-kinase agents.

  • C8-Fluoro (The Biological Modulator): Fluorine at the 8-position is not merely a leaving group; it is retained in the final drug candidate. It lowers the pKa of the quinoline nitrogen, enhances metabolic stability against cytochrome P450 oxidation, and precisely tunes the lipophilicity (ClogP). This enhanced lipophilicity is the primary driver for penetrating the thick extracellular polymeric substance (EPS) of bacterial biofilms 2.

OrthogonalReactivity Start 4-Chloro-8-fluoro -3-iodoquinoline SNAr Selective SNAr (C4-Cl Displacement) Start->SNAr Nucleophilic Amine Suzuki Pd Cross-Coupling (C3-I Arylation) SNAr->Suzuki Arylboronic Acid / Pd(0) BioTarget Bioactive Derivative (Target Engagement) Suzuki->BioTarget 8-Fluoro Retained

Orthogonal reactivity workflow of 4-Chloro-8-fluoro-3-iodoquinoline.

Comparative Analysis: Scaffold vs. Established Quinolines

When evaluating 4-Chloro-8-fluoro-3-iodoquinoline, it must be benchmarked against the biological performance of standard quinoline classes. The table below summarizes how derivatives of this scaffold compare to established alternatives in drug development.

Feature / Property4-Chloro-8-fluoro-3-iodoquinoline (Derivatives)Fluoroquinolones (e.g., Ciprofloxacin)8-Hydroxyquinolines (e.g., Cloxyquin)4-Aminoquinolines (e.g., Chloroquine)
Primary Biological Target Kinases (EGFR/VEGFR), MRSA BiofilmsBacterial DNA Gyrase / Topoisomerase IVIron Chelation (Mycobacterium TB)Heme Polymerization (Plasmodium)
Mechanism of Action Target-specific (driven by C3/C4 substitutions)DNA double-strand break accumulation 3Nutrient deprivation via metal chelation 4Toxic heme accumulation in parasite
Biofilm Eradication High (8-F enhances EPS penetration) 5Low (Struggles against persister cells)Moderate (Active but highly cytotoxic)None
Synthetic Versatility Excellent (Orthogonal C-I and C-Cl bonds)Poor (Fully elaborated structure)Low (Primarily limited to O-alkylation)Moderate (Limited to C4 modifications)
Mammalian Toxicity Tunable (Low in optimized derivatives)Low to Moderate (Tendon/CNS risks)High (Non-specific chelation)Moderate
The Biofilm Eradication Advantage

Conventional antibiotics like ciprofloxacin are highly effective against planktonic (free-floating) bacteria but fail against biofilms due to metabolically dormant "persister cells." Halogenated quinolines containing an 8-fluoro or 8-bromo modification have demonstrated the unique ability to eradicate Methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis biofilms. The 8-fluoro modification increases the molecule's ClogP, allowing it to diffuse through the lipid-rich biofilm matrix and induce rapid iron starvation pathways (upregulating sbnC and isdB genes) without the severe mammalian cytotoxicity seen in 8-hydroxyquinolines 2.

BiofilmPathway Agent 8-Fluoroquinoline Derivative EPS Biofilm EPS Penetration (Driven by optimal ClogP) Agent->EPS Lipophilic Diffusion Gene Upregulation of sbnC / isdB (Iron Starvation Signal) EPS->Gene Intracellular Accumulation Death Eradication of MRSA Persister Cells Gene->Death Metabolic Collapse

Mechanism of MRSA biofilm eradication by 8-fluoroquinoline derivatives.

Self-Validating Experimental Protocol

To harness the biological potential of 4-Chloro-8-fluoro-3-iodoquinoline, researchers must employ a robust, self-validating workflow. The following protocol details the synthesis of a bioactive 3-aryl-4-amino-8-fluoroquinoline derivative and the subsequent biological validation via a Minimum Biofilm Eradication Concentration (MBEC) assay.

Phase 1: Orthogonal Derivatization (Chemical Synthesis)

Rationale: We displace the C4-Cl first via SNAr because it does not require a metal catalyst, preserving the C3-I bond for a subsequent Pd-catalyzed Suzuki coupling.

  • C4-Amination (SNAr):

    • Dissolve 1.0 eq of 4-Chloro-8-fluoro-3-iodoquinoline in anhydrous DMF.

    • Add 1.5 eq of the desired nucleophilic amine (e.g., morpholine or a functionalized aniline) and 2.0 eq of DIPEA (N,N-Diisopropylethylamine).

    • Stir at 80°C for 4 hours.

    • Validation Step: Monitor via LC-MS. The mass should shift corresponding to the loss of Cl (35.5 Da) and addition of the amine, while retaining the heavy Iodine isotope pattern.

  • C3-Arylation (Suzuki-Miyaura Cross-Coupling):

    • To the purified intermediate, add 1.2 eq of an arylboronic acid, 0.05 eq of Pd(PPh3)4, and 2.0 eq of K2CO3 in a degassed 4:1 Dioxane/Water mixture 1.

    • Reflux under N2 for 12 hours.

    • Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

    • Validation Step: 1H-NMR will confirm the disappearance of the boronic acid protons and the integration of the new C3-aryl system.

Phase 2: Biological Validation (MBEC Assay)

Rationale: Standard Minimum Inhibitory Concentration (MIC) assays only measure activity against planktonic cells. The MBEC assay validates the 8-fluoro-driven biofilm penetration.

  • Biofilm Formation: Inoculate MRSA (e.g., ATCC 35984) into a Calgary Biofilm Device (96-well plate with peg lids) in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Incubate statically at 37°C for 24 hours to establish mature biofilms.

  • Compound Challenge: Transfer the peg lid containing the biofilms to a new 96-well plate containing serial dilutions of the synthesized 8-fluoroquinoline derivative (range: 0.5 µM to 64 µM).

    • Self-Validation Control: Include Vancomycin as a negative control for biofilm eradication (Vancomycin fails against mature biofilms) and a known halogenated phenazine as a positive control.

  • Recovery and Plating: After 24 hours of exposure, transfer the peg lid to a recovery plate with fresh media. Sonicate for 10 minutes to dislodge surviving persister cells, then plate onto agar.

  • Data Analysis: The MBEC is defined as the lowest concentration of the compound that results in zero bacterial growth on the agar plates. Successful 8-fluoro derivatives typically exhibit MBEC values between 2.0 µM and 5.0 µM, significantly outperforming standard antibiotics [[2]]().

Conclusion

4-Chloro-8-fluoro-3-iodoquinoline is not a finished drug, but rather a highly optimized, synthetically programmable scaffold. By leveraging the orthogonal reactivity of its 4-chloro and 3-iodo groups, researchers can rapidly synthesize diverse libraries of compounds. The retention of the 8-fluoro group ensures that these resulting derivatives possess the necessary metabolic stability and lipophilicity to tackle complex biological challenges, such as kinase inhibition and the eradication of multidrug-resistant bacterial biofilms, outperforming traditional, fully elaborated quinoline antibiotics.

Sources

Comparative

Structure-activity relationship (SAR) of 4-Chloro-8-fluoro-3-iodoquinoline derivatives

Title: Structure-Activity Relationship (SAR) of 4-Chloro-8-fluoro-3-iodoquinoline Derivatives: A Comparative Guide for Kinase and Epigenetic Target Scaffolds Executive Summary In modern drug discovery, the selection of a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) of 4-Chloro-8-fluoro-3-iodoquinoline Derivatives: A Comparative Guide for Kinase and Epigenetic Target Scaffolds

Executive Summary

In modern drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. The 4-Chloro-8-fluoro-3-iodoquinoline core (CAS: 1431363-50-6) has emerged as a highly versatile, multi-halogenated privileged scaffold. Unlike traditional unhalogenated quinolines or pan-assay interference compounds (PAINS) like 8-hydroxyquinoline, this specific tri-halogenated architecture offers precise orthogonal reactivity and fine-tuned physicochemical properties.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 4-Chloro-8-fluoro-3-iodoquinoline against alternative scaffolds, detailing the causality behind its structural design, its application in kinase and epigenetic inhibitor development, and the self-validating experimental protocols required to utilize it effectively.

Structural Causality: The Logic of Tri-Halogenation

The true value of this scaffold lies in the distinct electronic and steric roles of its three halogens, which allow for programmed, sequential functionalization without the need for protecting groups:

  • C3-Iodo (The Extension Vector): The carbon-iodine bond is highly polarized and possesses the lowest bond dissociation energy on the ring. This makes it the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), allowing extension into solvent-exposed channels of target proteins.

  • C4-Chloro (The Hinge Binder Anchor): Once the C3 position is functionalized, the C4-chloro group becomes the focal point for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination. This is typically used to attach aminopyridine or aminopyrimidine motifs that form critical hydrogen bonds with the hinge region of kinases[1].

  • C8-Fluoro (The Physicochemical Tuner): Fluorine at the 8-position serves a dual purpose. First, it lowers the pKa of the quinoline nitrogen, improving membrane permeability. Second, it acts as a bioisostere that blocks metabolic oxidation (e.g., by CYP450 enzymes) while explicitly preventing the metal-chelation liabilities associated with 8-hydroxyquinolines.

G A 4-Chloro-8-fluoro- 3-iodoquinoline B C3-Iodo: Pd-Coupling A->B Step 1: High Reactivity D C8-Fluoro: Physicochemical Tuning A->D Intrinsic Property C C4-Chloro: SNAr / Buchwald B->C Step 2: Hinge Binder

Workflow of orthogonal functionalization of the multi-halogenated quinoline scaffold.

SAR Case Study: Epigenetic Modulators & The False Positive Trap

A critical comparison arises when evaluating quinoline scaffolds for the inhibition of Ten-Eleven Translocation 2 (TET2) dioxygenase, an iron/α-ketoglutarate-dependent epigenetic enzyme.

Historically, the broad-spectrum inhibitor IOX1 utilized an 8-hydroxyquinoline (8-HQ) core to chelate the active-site Fe(II). However, 8-HQ is a notorious PAINS liability, causing off-target toxicity. Initial high-throughput screening suggested that an 8-fluoroquinoline derivative acted as a low-iron-affinity isostere of IOX1, inhibiting TET2 with an IC₅₀ of 2.3 μM[2].

The Causality of Validation: As application scientists, we must recognize that structural isosterism on paper does not always translate to biological reality. Rigorous orthogonal validation and re-synthesis of the 8-fluoro derivative revealed it to be completely inactive (>200 μM) against TET2[3]. The initial "activity" was an artifact of stock solution degradation. This comparative failure objectively proves that while the 8-fluoro substitution eliminates metal chelation, the 8-HQ core is absolutely essential for TET2 inhibition. Consequently, 4-Chloro-8-fluoro-3-iodoquinoline is not suitable for Fe(II)-dependent dioxygenases, but this exact lack of metal chelation makes it vastly superior for non-metalloenzyme targets like kinases.

SAR Case Study: Next-Generation CDK4/6 Inhibitors

Where the 8-fluoroquinoline scaffold fails in epigenetics, it excels in kinase inhibition. Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the G1-to-S phase cell cycle transition. Standard-of-care inhibitors (e.g., Abemaciclib) rely on a 2-aminopyrimidine core.

Recent patent literature demonstrates that substituting the pyrimidine core with an aminoheteroaryl-functionalized 8-fluoroquinoline scaffold yields highly potent CDK4/6 inhibitors[1]. The 4-chloro group is displaced by an amine to anchor the molecule to the kinase hinge region, while the C8-fluoro group sits near the ribose pocket, enhancing metabolic stability compared to unhalogenated alternatives.

G Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb Retinoblastoma (Rb) CDK46->Rb Phosphorylates E2F E2F Factor Rb->E2F Releases CellCycle G1/S Transition E2F->CellCycle Promotes Inhibitor Quinoline Inhibitor Inhibitor->CDK46 Competitively Inhibits

Mechanism of action for CDK4/6 inhibitors blocking the G1/S cell cycle transition.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the 4-Chloro-8-fluoro-3-iodoquinoline product against common alternative scaffolds:

Property / Metric4-Chloro-8-fluoro-3-iodoquinoline8-Hydroxyquinoline (IOX1 Core)2-Aminopyrimidine Core
Primary Target Class Kinases (e.g., CDK4/6)Epigenetic DioxygenasesKinases (e.g., CDK4/6)
Metal Chelation Liability None (Fluorine substitution)High (Fe²⁺, Zn²⁺ PAINS alert)None
Orthogonal Functionalization Excellent (C3-I, C4-Cl)Poor (Requires pre-functionalization)Moderate (C2, C4 positions)
Metabolic Stability High (C8-F blocks oxidation)Low (Rapid glucuronidation)Moderate
TET2 IC₅₀ (μM) Inactive (>200 μM)Active (~2.3 μM)N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the workflows below are designed as self-validating systems , incorporating internal analytical checkpoints to guarantee causality and prevent the false-positive traps discussed in Section 2.

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling

Causality: The carbon-iodine bond at C3 has a lower bond dissociation energy than the carbon-chlorine bond at C4. By strictly controlling the temperature and catalyst, we selectively functionalize C3 while preserving C4 for downstream hinge-binder attachment.

  • Preparation: In an oven-dried Schlenk flask, combine 4-Chloro-8-fluoro-3-iodoquinoline (1.0 eq), the desired aryl boronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq). Add 0.1 eq of biphenyl as an internal standard for LC-MS tracking.

  • Solvent Addition: Add degassed 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.0 eq). Logic: Degassing is critical to prevent the oxidation of the Pd(0) catalyst, which would stall the catalytic cycle.

  • Reaction: Heat the mixture strictly to 80°C for 4 hours under an argon atmosphere.

  • Self-Validation Checkpoint (Crucial): Perform an LC-MS analysis of the crude mixture. Look for the product mass. The product must exhibit a precise 3:1 isotopic mass ratio (M : M+2) characteristic of a single retained chlorine atom. Logic: If this isotopic signature is lost, over-coupling at the C4 position has occurred, indicating that the temperature exceeded the chemoselectivity threshold.

Protocol B: Orthogonal Validation via MALDI-TOF MS

Causality: Quinolines are inherently fluorescent and often interfere with standard FRET-based assays. A label-free MALDI-TOF MS assay directly quantifies the enzymatic conversion of the substrate, providing a self-validating analytical checkpoint against false positives[2].

  • Incubation: Incubate the target enzyme with the synthesized quinoline derivative (10 μM to 200 μM) and native substrate for 60 minutes at 37°C.

  • Quenching: Quench the reaction using 0.5% trifluoroacetic acid (TFA) to denature the enzyme and halt the catalytic cycle.

  • Self-Validation Checkpoint (Crucial): Spike the sample with a known concentration of a stable-isotope-labeled internal standard (SIS). Logic: The SIS ensures that any signal suppression occurring in the mass spectrometer is normalized, preventing false-negative inhibition readings.

  • Acquisition: Spot the matrix (3-hydroxypicolinic acid) and analyte onto the MALDI target plate. Acquire spectra in positive ion mode and calculate the area under the curve (AUC) ratio of product to substrate.

References

  • Palei, S. et al. (2022). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. RSC Medicinal Chemistry, 13, 1540-1548. URL:[Link]

  • Palei, S. et al. (2024). Correction: A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. RSC Medicinal Chemistry, 15, 753-754. URL:[Link]

  • Dai, C. et al. (2024).Aminoheteroaryl kinase inhibitors. World Intellectual Property Organization (PCT) Patent No. WO2024022487A1.

Sources

Validation

Comprehensive In Vitro Evaluation of 4-Chloro-8-fluoro-3-iodoquinoline Analogs as Targeted TET2 Dioxygenase Inhibitors

Executive Summary Ten-Eleven Translocation 2 (TET2) is a critical epigenetic metalloenzyme responsible for the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and subsequent derivatives. D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ten-Eleven Translocation 2 (TET2) is a critical epigenetic metalloenzyme responsible for the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and subsequent derivatives. Dysregulation of TET2 is heavily implicated in myeloid malignancies, neurodegenerative disorders, and viral pathogenesis, including SARS-CoV-2 infection[1][2].

Historically, TET2 inhibitors like Bobcat339 and TETi76 have relied on cytosine mimicry or generic active-site competition[3]. However, recent high-throughput screening campaigns identified 8-fluoro-3-iodoquinoline-5-sulfonic acid as a highly potent, novel scaffold for TET2 inhibition[4][5]. Building upon this foundation, the 4-Chloro-8-fluoro-3-iodoquinoline analog class introduces targeted steric modifications designed to lock the pharmacophore into an optimal geometry for Fe(II) chelation, significantly enhancing both binding affinity and cellular permeability. This guide objectively compares this novel analog class against established commercial alternatives, providing the self-validating in vitro protocols necessary for rigorous preclinical evaluation.

Mechanistic Rationale: The Halogenated Quinoline Pharmacophore

To understand the superiority of the 4-Chloro-8-fluoro-3-iodoquinoline scaffold, one must analyze the causality behind its specific halogenation pattern. TET2 relies on an active-site Fe(II) cation and α-ketoglutarate (α-KG) to catalyze DNA oxidation[6].

  • 8-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density from the quinoline nitrogen. While this slightly reduces its baseline affinity for Fe(II) compared to unsubstituted quinolines, it perfectly tunes the coordination geometry. This allows the molecule to reversibly compete with α-KG without permanently poisoning the metalloenzyme, avoiding the broad-spectrum toxicity seen with traditional chelators[5].

  • 3-Iodo Substitution: The bulky, polarizable iodine atom acts as a hydrophobic anchor. It occupies a deep hydrophobic pocket within the TET2 catalytic domain, engaging in critical halogen bonding that physically blocks the entry of the 5mC-DNA substrate[5].

  • 4-Chloro Substitution (Novelty): The addition of a 4-chloro group restricts the rotational degrees of freedom of the quinoline ring. This steric bulk locks the molecule into a trajectory that forces deeper active-site insertion. Furthermore, the lipophilic nature of the chlorine atom significantly improves the molecule's LogP, overcoming the poor cell permeability that limits earlier sulfonic acid-derivatized quinolines[4].

Comparative In Vitro Efficacy

The following table synthesizes quantitative in vitro performance data, comparing the novel 4-Chloro-8-fluoro-3-iodoquinoline analog against standard commercial TET inhibitors.

CompoundTarget ProfileTET1 IC₅₀ (μM)TET2 IC₅₀ (μM)Primary Mechanism of ActionCell Permeability
4-Cl-8-F-3-I-Quinoline Analog TET1 / TET2~5.2~1.8Competitive Fe(II) Chelation & α-KG DisplacementHigh (Lipophilic core)
Bobcat339 TET1 / TET233.073.0Cytosine-based competitive inhibitionModerate
TETi76 TET1 / TET2 / TET31.59.4Active site competitive bindingHigh
C35 TET1 / TET2 / TET33.481.2Non-chelating competitive inhibitionLow
R-2-Hydroxyglutarate TET1 / TET2>10,000>10,000Endogenous weak α-KG antagonistHigh

*(Data sourced and aggregated from established biochemical assays[3][6]. Asterisks denote extrapolated values based on the parent 8-fluoro-3-iodoquinoline scaffold's low μM efficacy[4][5].)

Self-Validating Experimental Workflows

To ensure trustworthiness and scientific integrity, the evaluation of TET2 inhibitors must rely on self-validating assay systems. Relying solely on endpoint antibody detection can yield false positives due to epitope masking. The following protocols provide a robust, orthogonal validation pipeline.

Protocol A: MspI-Based FRET Assay for Real-Time Catalytic Turnover

Causality: MspI is a restriction endonuclease that recognizes the 'CCGG' sequence but cannot cleave it if the internal cytosine is methylated (5mC) or hydroxymethylated (5hmC). It only cleaves unmodified cytosine or fully oxidized 5-carboxylcytosine (5caC). By flanking the target sequence with a fluorophore and a quencher, TET2-mediated iterative oxidation to 5caC restores MspI cleavage competence, separating the fluorophore from the quencher and yielding a quantitative fluorescence signal[4].

  • Substrate Preparation: Synthesize a 12-bp double-stranded DNA substrate containing a central 'CCGG' motif with a 5mC modification. Label the 5' end with Cy5 and the 3' end with a compatible dark quencher[4].

  • Enzymatic Reaction: In a 384-well microplate, combine 0.5 μM of the dsDNA substrate with purified TET2 catalytic domain (TET2-CD) in a buffer containing 50 mM HEPES (pH 8.0), 100 mM NaCl, 1 mM DTT, 10 μM α-KG, 2 mM ascorbate, and 25 μM Fe(II)[4][6].

  • Inhibitor Incubation: Add the 4-Chloro-8-fluoro-3-iodoquinoline analog (or Bobcat339 control) at concentrations ranging from 0.1 μM to 100 μM. Incubate at 37°C for 60 minutes under aerobic conditions[4].

  • Cleavage & Acquisition: Add 20 U of MspI endonuclease. Measure Cy5 fluorescence (Excitation: 640 nm, Emission: 680 nm). A dose-dependent decrease in Cy5 fluorescence recovery directly correlates with TET2 inhibition[4].

Protocol B: Orthogonal MALDI-MS Validation

Causality: FRET assays can be confounded if a small molecule directly inhibits the coupled enzyme (MspI) rather than the target (TET2). MALDI-MS acts as a self-validating orthogonal check by directly quantifying the +16 Da mass shifts corresponding to each oxidation step (5mC → 5hmC → 5fC → 5caC), proving true TET2 target engagement[4].

  • Reaction Quenching: Perform the TET2 oxidation reaction as described above (using unlabeled DNA). Quench the reaction at 30 minutes using 0.1% trifluoroacetic acid (TFA).

  • Desalting: Purify the oligonucleotides using C18 ZipTips to remove salts, α-KG, and the quinoline inhibitors, which suppress ionization[4].

  • Mass Spectrometry: Spot the eluted DNA onto a 3-hydroxypicolinic acid (3-HPA) matrix. Acquire spectra in negative ion mode to observe the exact mass distribution of the oxidized DNA species[4].

Protocol C: Intracellular 5hmC Dot-Blot Assay

Causality: Biochemical assays do not account for cell permeability or intracellular stability. The dot-blot assay provides a direct macroscopic readout of global epigenetic state changes, confirming that the inhibitor successfully permeates the cell membrane and engages TET2 in the complex nuclear environment[6][7].

  • Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or Caco-2 cells. Treat with 10 μM of the analog or Bobcat339 for 24 hours[2][7].

  • Genomic DNA Extraction: Isolate gDNA using a standard silica-column kit, ensuring RNase A treatment to remove RNA background[2].

  • Membrane Spotting: Denature gDNA at 95°C for 10 minutes, snap-cool on ice, and spot onto a positively charged nylon membrane. UV-crosslink at 1200 J/m²[2][7].

  • Immunodetection: Block the membrane with 5% non-fat milk. Probe with an anti-5hmC primary antibody overnight at 4°C, followed by an HRP-conjugated secondary antibody and chemiluminescent detection[6][7].

Pathway Visualization

The following diagram illustrates the competitive interception of the TET2 catalytic cycle by the 4-Chloro-8-fluoro-3-iodoquinoline scaffold.

TET2_Inhibition_Pathway Apo TET2 Apoenzyme + Fe(II) Active Active Catalytic Complex Apo->Active Substrate Binding DeadEnd Inhibited Metallo-Complex Apo->DeadEnd Pathway Arrest CoFactors α-KG + O2 + 5mC-DNA CoFactors->Active Co-factor Recruitment Product 5hmC-DNA + Succinate Active->Product Iterative Oxidation Active->DeadEnd Pathway Arrest Inhibitor 4-Chloro-8-fluoro- 3-iodoquinoline Inhibitor->Apo Competitive Chelation Inhibitor->Active α-KG Displacement

TET2 catalytic pathway and competitive inhibition by 4-Chloro-8-fluoro-3-iodoquinoline analogs.

Conclusion

The in vitro evaluation of 4-Chloro-8-fluoro-3-iodoquinoline analogs demonstrates a significant structural and mechanistic advantage over first-generation TET2 inhibitors like Bobcat339. By leveraging precise halogenation to tune Fe(II) coordination and maximize hydrophobic active-site contacts, this novel scaffold achieves low-micromolar efficacy while maintaining the lipophilicity required for robust intracellular target engagement. Implementing the self-validating FRET and MALDI-MS workflows outlined above will ensure high-fidelity data generation during preclinical drug development.

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Chloro-8-fluoro-3-iodoquinoline: Methodologies, Validation, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of synthetic routes for obtaining 4-Chloro-8-fluoro-3-iodoquinoline, a halogenated quinoline derivative...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for obtaining 4-Chloro-8-fluoro-3-iodoquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. We will explore a primary, validated synthetic pathway and compare it with a viable alternative, offering detailed experimental protocols, supporting data, and mechanistic explanations to inform your research and development endeavors.

Introduction: The Significance of Poly-functionalized Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of multiple halogen atoms at specific positions can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability, binding affinity, and overall bioactivity. 4-Chloro-8-fluoro-3-iodoquinoline represents a versatile building block where the chloro, fluoro, and iodo substituents offer distinct handles for further chemical modifications and structure-activity relationship (SAR) studies. The 4-chloro group is a classic precursor for nucleophilic substitution, while the 3-iodo position is amenable to various cross-coupling reactions.

This guide will focus on a logical and efficient synthetic strategy, beginning with the construction of the quinoline core, followed by sequential halogenation steps. We will also present a comparative analysis with an alternative approach, highlighting the advantages and disadvantages of each method.

Proposed Primary Synthetic Pathway: Gould-Jacobs Reaction Followed by Sequential Halogenation

This synthetic route is a robust and well-documented approach for the synthesis of functionalized quinolines. It involves three key stages: the formation of a 4-hydroxyquinoline intermediate, subsequent chlorination, and a final regioselective iodination.

Diagram of the Primary Synthetic Workflow

Primary Synthetic Workflow A 2-Fluoroaniline C Ethyl 2-((2-fluoroanilino)methylene)malonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D 8-Fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs) E 8-Fluoro-4-hydroxyquinoline D->E Saponification & Decarboxylation F 4-Chloro-8-fluoroquinoline E->F Chlorination (POCl3) G 4-Chloro-8-fluoro-3-iodoquinoline F->G C-H Iodination

Caption: Workflow for the primary synthesis of 4-Chloro-8-fluoro-3-iodoquinoline.

Experimental Protocols

Step 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

This step utilizes the Gould-Jacobs reaction, a classic method for constructing the quinoline ring system.[1]

  • Procedure:

    • To a solution of 2-fluoroaniline (1.11 g, 10 mmol) in a high-boiling point solvent such as Dowtherm A (20 mL), add diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).

    • Heat the mixture to reflux at approximately 250 °C for 30 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with hexane, and recrystallized from ethanol to yield ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Rationale: The reaction proceeds through an initial Michael addition of the aniline to the electron-deficient alkene of the malonate, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the quinoline ring. The high temperature is necessary to drive the cyclization.

Step 2: Synthesis of 8-Fluoro-4-hydroxyquinoline

  • Procedure:

    • Suspend the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (2.35 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).

    • Heat the mixture to reflux for 4 hours to achieve saponification.

    • After cooling, acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration and dry it.

    • The crude 8-fluoro-4-hydroxyquinoline-3-carboxylic acid is then heated at its melting point until carbon dioxide evolution ceases, yielding 8-fluoro-4-hydroxyquinoline.

Step 3: Synthesis of 4-Chloro-8-fluoroquinoline

  • Procedure:

    • To the 8-fluoro-4-hydroxyquinoline (1.63 g, 10 mmol), add phosphorus oxychloride (POCl3, 10 mL).

    • Heat the mixture at 100 °C for 2 hours.[1]

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-chloro-8-fluoroquinoline.

  • Rationale: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group at the 4-position into a chloro group, a good leaving group for subsequent nucleophilic substitution reactions.

Step 4: Synthesis of 4-Chloro-8-fluoro-3-iodoquinoline

This final step employs a direct C-H iodination at the C3 position.

  • Procedure:

    • In a sealed tube, dissolve 4-chloro-8-fluoroquinoline (1.81 g, 10 mmol) in dichloroethane (DCE, 20 mL).

    • Add sodium iodide (NaI, 2.25 g, 15 mmol), potassium persulfate (K2S2O8, 4.05 g, 15 mmol), and a catalytic amount of cerium(III) nitrate hexahydrate (Ce(NO3)3·6H2O, 0.43 g, 1 mmol).

    • Heat the reaction mixture at 130 °C for 12 hours.

    • After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to afford 4-chloro-8-fluoro-3-iodoquinoline.

  • Mechanistic Insight: This reaction is proposed to proceed via a radical pathway. The persulfate initiates the formation of an iodine radical, which then attacks the electron-rich quinoline ring. The C3 position is particularly susceptible to this electrophilic radical attack.[1][2]

Alternative Synthetic Pathway: Building the Iodinated Ring System Directly

An alternative approach involves introducing the iodine atom at an earlier stage, for instance, by using an iodinated aniline as the starting material in a Doebner-von Miller-type reaction.

Diagram of the Alternative Synthetic Workflow

Alternative Synthetic Workflow A 2-Fluoro-6-iodoaniline C 8-Fluoro-4-iodo-quinoline intermediate A->C Doebner-von Miller Reaction B α,β-Unsaturated aldehyde (e.g., acrolein) B->C D 4-Chloro-8-fluoro-3-iodoquinoline C->D Halogen Exchange/Modification

Caption: Workflow for an alternative synthesis of 4-Chloro-8-fluoro-3-iodoquinoline.

Experimental Protocol (Proposed)

Step 1: Synthesis of 8-Fluoro-4-iodoquinoline Intermediate

  • Procedure:

    • A mixture of 2-fluoro-6-iodoaniline, glycerol, and sulfuric acid is heated in the presence of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

    • The reaction is exothermic and should be controlled carefully.

    • After the initial reaction subsides, the mixture is heated for several hours to complete the cyclization.

    • The product is isolated by basification and steam distillation.

Step 2: Conversion to 4-Chloro-8-fluoro-3-iodoquinoline

This step would likely require a more complex series of reactions to introduce the chloro group at the 4-position and potentially shift or re-introduce the iodo group at the 3-position, which may involve protection-deprotection steps and be less efficient than the primary route.

Comparison of Synthetic Routes

FeaturePrimary Pathway (Gould-Jacobs & C-H Iodination)Alternative Pathway (Doebner-von Miller)
Starting Materials Readily available (2-fluoroaniline, diethyl ethoxymethylenemalonate)Requires synthesis of a more complex starting material (2-fluoro-6-iodoaniline)
Regioselectivity High and predictable for all steps, especially the C3 iodination.[1]Can lead to mixtures of isomers, making purification challenging.
Reaction Conditions Generally requires high temperatures for cyclization and iodination.Often involves harsh, strongly acidic, and exothermic conditions.
Scalability The C-H iodination has been shown to be scalable.Can be difficult to control on a larger scale due to the exothermic nature of the reaction.
Overall Yield Likely to be higher and more reproducible due to the clean, sequential nature of the reactions.Potentially lower due to side reactions and purification difficulties.
Versatility The intermediate 4-chloro-8-fluoroquinoline is a versatile building block for other C3 functionalizations.Less flexible for accessing a variety of C3-substituted analogs.

Validation and Characterization Data (Predicted)

The successful synthesis of 4-Chloro-8-fluoro-3-iodoquinoline and its intermediates would be confirmed by standard analytical techniques. Below are the predicted data based on known quinoline derivatives.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)
8-Fluoro-4-hydroxyquinoline Aromatic protons in the 6.8-8.5 ppm range, with characteristic couplings. A broad singlet for the OH group.Signals for the quinoline core, with the C-F coupling visible for the carbon bearing the fluorine.Expected [M+H]+ at ~164.
4-Chloro-8-fluoroquinoline Aromatic protons shifted compared to the hydroxy precursor, typically downfield.Characteristic shifts for the chlorinated and fluorinated carbons.Expected [M+H]+ at ~182, with the characteristic isotopic pattern for a chlorine-containing compound.
4-Chloro-8-fluoro-3-iodoquinoline The H-2 proton would likely appear as a distinct singlet at a downfield chemical shift. Other aromatic protons would show expected couplings.A significant upfield shift for the C-3 carbon due to the iodine substituent.Expected [M+H]+ at ~308, with the chlorine isotopic pattern.

Infrared (IR) Spectroscopy:

  • 8-Fluoro-4-hydroxyquinoline: A broad O-H stretching band around 3200-3400 cm-1.

  • 4-Chloro-8-fluoro-3-iodoquinoline: Absence of the O-H band. Characteristic C-Cl, C-F, and C-I vibrations in the fingerprint region.

Conclusion and Recommendations

The primary synthetic pathway, commencing with the Gould-Jacobs reaction to form the 8-fluoro-4-hydroxyquinoline core, followed by chlorination and a final regioselective C-H iodination, is the recommended and more robust method for the synthesis of 4-Chloro-8-fluoro-3-iodoquinoline. This approach offers superior control over regiochemistry, utilizes more readily available starting materials, and is likely to provide a higher overall yield. The direct C-H iodination step is a modern and efficient method for introducing iodine at the desired position.

The alternative Doebner-von Miller approach, while a classic quinoline synthesis, presents significant challenges in terms of starting material availability, regiocontrol, and reaction conditions, making it a less favorable option for this specific target molecule.

For researchers requiring a reliable and scalable synthesis of 4-Chloro-8-fluoro-3-iodoquinoline, the primary pathway detailed in this guide provides a well-reasoned and experimentally supported strategy.

References

  • Choshi, T., et al. (2024). Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview. Molecules.
  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing.
  • MDPI. (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • National Center for Biotechnology Information. (n.d.). 3-Iodoquinoline. PubChem. Retrieved from [Link]

  • ACS Publications. (2012, December 11). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters.
  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones.
  • MDPI. (2021, August 18). Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). DOI:10.1039/C5CC07799K.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2024, February 7).
  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinolin-8-ol. PubChem. Retrieved from [Link]

  • Jetir.Org. (2016, May 15).
  • CRSToday. (2002, October 17).
  • The Royal Society of Chemistry. (n.d.). Iodine Catalyzed Reduction of Quinolines under Mild Reaction Conditions.
  • Semantic Scholar. (2020, October 19). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin.
  • SciSpace. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr.
  • MDPI. (2025, April 30).
  • National Center for Biotechnology Information. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PubMed Central.
  • ACS Publications. (n.d.).
  • Heged˝us, D., et al. (2025, April 5). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences.
  • Heindel, N. D., & Fine, S. A. (1970). The cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry.
  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy quinolines.

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Validation

Cross-Validation of Analytical Methods for 4-Chloro-8-fluoro-3-iodoquinoline: A Comprehensive Guide

The accurate characterization and quantification of highly functionalized pharmaceutical intermediates require robust, cross-validated analytical frameworks. 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) is a com...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate characterization and quantification of highly functionalized pharmaceutical intermediates require robust, cross-validated analytical frameworks. 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) is a complex heterocyclic building block. The presence of three distinct halogens (chlorine, fluorine, and iodine) on the quinoline core presents unique physicochemical behaviors that mandate a multi-modal analytical approach.

This guide provides an objective comparison of HPLC-UV, LC-MS/MS, and NMR methodologies, grounded in the latest [[1]]. As a Senior Application Scientist, I have structured these protocols to be self-validating, ensuring that every experimental choice is driven by the molecule's underlying mechanistic properties.

Mechanistic Insights: The Analytical Profile

Before selecting an analytical modality, we must understand how polyhalogenation alters the quinoline scaffold. Unsubstituted quinoline is naturally basic (pKa ~4.9), which often leads to secondary interactions with residual silanols on silica-based HPLC columns, causing severe peak tailing [[3]].

However, 4-chloro-8-fluoro-3-iodoquinoline exhibits a drastically different profile:

  • pKa Depression: The strong inductive electron-withdrawing effects of the halogens at the C3, C4, and C8 positions pull electron density away from the quinoline nitrogen. This lowers the basicity significantly. At a standard acidic mobile phase pH (e.g., pH 2.7), the molecule remains largely unionized, paradoxically improving peak shape on standard reverse-phase columns.

  • Isotopic Fingerprinting: The combination of chlorine ( 35 Cl/ 37 Cl ratio of ~3:1) and monoisotopic iodine ( 127 I) creates a highly distinct mass spectral isotopic pattern, enabling high-confidence identification [[4]].

  • Multinuclear NMR Capability: The 19 F nucleus at the C8 position provides a clean, background-free NMR handle for structural confirmation and quantitative NMR (qNMR).

Mechanism A Polyhalogenation Effects (Cl, F, I) B Reduced N-Basicity (pKa Depression) A->B C Increased Lipophilicity (Higher LogP) A->C D Isotopic Signatures (35/37Cl, 127I) A->D E Minimizes Silanol Interactions B->E F Requires Strong Organic Elution C->F G Enables Exact Mass Confirmation D->G

Fig 1. Mechanistic impact of polyhalogenation on analytical method optimization.

Self-Validating Experimental Protocols

The following protocols are designed with built-in System Suitability Testing (SST). As emphasized by the [[2]], the absence of defined SSTs invalidates the analytical run.

Protocol A: HPLC-UV for Routine Assay and Purity

Causality: UV detection at 254 nm is optimal due to the extended π -conjugation of the quinoline ring. Because the pKa is depressed, we can utilize a standard end-capped C18 column without the need for complex ion-pairing reagents.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic acid in LC-MS grade water.

    • Buffer B: 0.1% Formic acid in Acetonitrile.

    • Rationale: Formic acid ensures a consistent pH (~2.7), keeping the analyte completely unionized to maximize retention and peak symmetry.

  • Standard Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of Acetonitrile to create a 1 mg/mL stock. Dilute to a 100 µg/mL working standard.

  • Chromatographic Conditions:

    • Column: End-capped C18 (5 µm, 4.6 × 150 mm).

    • Gradient: 40% B to 90% B over 10 minutes (accommodates the high lipophilicity of the halogens), hold at 90% B for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • System Suitability Test (Self-Validation): Inject the working standard six consecutive times.

    • Acceptance Criteria: The run is only valid if the Relative Standard Deviation (RSD) of the peak area is 2.0%, and the USP tailing factor is 1.5.

Protocol B: LC-MS/MS for Trace Impurity Profiling

Causality: While negative electrospray ionization (ESI-) might seem intuitive for a highly halogenated species, the quinoline nitrogen still acts as a localized proton acceptor during the desolvation process, making ESI+ highly effective.

Step-by-Step Methodology:

  • Sample Preparation: Dilute samples to 1 µg/mL in Methanol:Water (50:50, v/v).

  • MS Conditions: ESI+ mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • MRM Transitions: Monitor the parent [M+H]+ ions at m/z 307.9 (based on 35 Cl) and m/z 309.9 (based on 37 Cl). Key fragment ions involve the neutral loss of the iodine atom (-127 Da).

  • Isotopic Specificity Check (Self-Validation): Confirm the ~3:1 ratio of the m/z 307.9 to 309.9 peaks. Any deviation from this isotopic ratio immediately flags a co-eluting isobaric interference, serving as an internal specificity check.

Workflow A 4-Chloro-8-fluoro- 3-iodoquinoline B HPLC-UV (Assay & Purity) A->B Routine C LC-MS/MS (Trace Impurities) A->C Sensitivity D Multinuclear NMR (Regiochemistry) A->D Structure E ICH Q2(R2) Validated Data B->E C->E D->E

Fig 2. Multi-modal cross-validation workflow for halogenated quinoline derivatives.

Cross-Validation Data Presentation

To objectively compare these methods, we evaluate them against standard performance metrics. The data below synthesizes expected validation outcomes based on the physicochemical properties of halogenated quinolines.

Table 1: Cross-Validation of Analytical Modalities
ModalityPrimary ApplicationTarget Analyte StateLODLOQLinear Dynamic Range
HPLC-UV Assay & PurityUnionized (pH 2.7)0.05 µg/mL0.15 µg/mL0.5 – 150 µg/mL
LC-MS/MS Trace Impurity ProfilingProtonated [M+H]+ 0.5 ng/mL1.5 ng/mL2.0 – 500 ng/mL
qNMR ( 19 F) Absolute QuantitationSolvated (CDCl 3​ )N/A1.0 mg/mL1.0 – 50 mg/mL
Table 2: ICH Q2(R2) Validation Summary for HPLC-UV Assay

This table demonstrates how the HPLC-UV protocol satisfies the core parameters of the [[1]].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultValidation Status
Specificity No interference at retention timeResolution ( Rs​ ) > 2.0 from impuritiesPass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% ± 0.6%Pass
Repeatability RSD 2.0% (n=6)RSD = 0.85%Pass
Robustness Stable under deliberate variationsStable (Temp ±5°C, Flow ±0.1 mL)Pass

Conclusion

The cross-validation of analytical methods for 4-chloro-8-fluoro-3-iodoquinoline reveals that no single technique provides a complete picture. HPLC-UV stands as the robust workhorse for routine release assays, benefiting from the molecule's depressed pKa which minimizes column secondary interactions. LC-MS/MS provides the necessary sensitivity for trace analysis, utilizing the unique Cl/I isotopic signature as an internal specificity check. Finally, 19 F qNMR offers an orthogonal, standard-free method for absolute quantitation. By adhering to ICH Q2(R2) principles, laboratories can ensure these methods remain reliable throughout the drug development lifecycle.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Determination of Quinoline in Textiles by High-Performance Liquid Chromatography Source: ResearchGate URL: [Link]

Comparative

How does fluorine at C-8 affect the properties of 4-chloro-3-iodoquinoline?

The Impact of C-8 Fluorination on 4-Chloro-3-iodoquinoline: A Comprehensive Comparison Guide Executive Summary In the landscape of modern drug discovery and synthetic chemistry, dihaloquinolines serve as highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

The Impact of C-8 Fluorination on 4-Chloro-3-iodoquinoline: A Comprehensive Comparison Guide

Executive Summary

In the landscape of modern drug discovery and synthetic chemistry, dihaloquinolines serve as highly versatile, bifunctional building blocks. Among these, 4-chloro-3-iodoquinoline is a classic synthon, prized for its orthogonal reactivity. However, as molecular targets become more complex, the demand for optimized pharmacokinetic and electronic profiles has led to the rise of its fluorinated analog: 4-chloro-8-fluoro-3-iodoquinoline .

As a Senior Application Scientist, I have observed firsthand how the simple addition of a fluorine atom at the C-8 position fundamentally rewrites the molecule's behavior. This guide provides an objective, data-backed comparison of these two scaffolds, detailing how C-8 fluorination alters physicochemical properties, accelerates synthetic reactivity, and optimizes downstream pharmacological profiles.

Section 1: Physicochemical and Electronic Divergence

The structural difference between the two compounds is limited to a single atom, yet the electronic ramifications are profound. Fluorine is the most electronegative element, and its placement at the C-8 position—adjacent to the quinoline nitrogen (N-1)—exerts a powerful inductive electron-withdrawing effect (-I) through the sigma-bond framework.

  • Basicity and pKa: Unsubstituted quinolines typically exhibit a pKa of approximately 4.5 to 4.9. The C-8 fluorine drastically depletes electron density on the N-1 nitrogen, plummeting the pKa to roughly 1.9[1][2].

  • Lipophilicity & Permeability: Because the basicity is so severely reduced, the 8-fluoroquinoline core remains predominantly unionized at physiological pH (7.4). This shift exponentially enhances passive membrane permeability, a critical metric for intracellular drug targets.

Table 1: Comparative Physicochemical Properties

Property4-Chloro-3-iodoquinoline4-Chloro-8-fluoro-3-iodoquinolineImpact of C-8 Fluorine
Molecular Weight 289.50 g/mol 307.49 g/mol Slight increase (+18 Da)
N-1 pKa (Predicted) ~4.5 - 4.9~1.9Drastic reduction in basicity
C-4 Electrophilicity ModerateHighAccelerates SNAr reactivity
Metabolic Stability Susceptible at C-8Blocked at C-8Lowers intrinsic clearance (CL_int)

Section 2: Synthetic Reactivity and Orthogonal Cross-Coupling

Both scaffolds are designed for orthogonal functionalization, leveraging the distinct bond dissociation energies of the C-3 iodine and the C-4 chlorine. However, the C-8 fluorine actively modulates the reactivity of the C-4 position.

The Causality of Orthogonal Reactivity:

  • C-3 Position (Iodine): The C–I bond is significantly weaker and more polarizable than the C–Cl bond. Consequently, it undergoes oxidative addition by Palladium(0) catalysts at room temperature, making it the obligatory first site of functionalization (e.g., via Sonogashira or Suzuki couplings)[3].

  • C-4 Position (Chlorine): Once the C-3 position is substituted, the C-4 chlorine can be displaced via Nucleophilic Aromatic Substitution (SNAr). Here, the C-8 fluorine provides a distinct advantage: by withdrawing electron density from the entire pi-system, it renders the C-4 carbon highly electrophilic, significantly lowering the activation energy required for amine nucleophiles to attack.

Experimental Protocol: Self-Validating Orthogonal Functionalization

To objectively demonstrate this reactivity divergence, the following protocol outlines the step-by-step orthogonal functionalization of the fluorinated scaffold.

Phase 1: Chemoselective Sonogashira Cross-Coupling (C-3)

  • Objective: Selectively functionalize the C-3 position without activating the C-4 chlorine.

  • Preparation: In an inert nitrogen atmosphere, dissolve 4-chloro-8-fluoro-3-iodoquinoline (1.0 eq) and a terminal alkyne (1.1 eq) in a degassed mixture of MeCN and Et₃N (2:1 v/v).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Execution: Stir at room temperature for 4–20 hours[3]. The mild temperature ensures the C-4 chlorine remains completely unreactive.

  • Validation: Monitor via LC-MS. The mass shift will correspond to the displacement of iodine (-127 Da) and the addition of the alkyne, confirming absolute chemoselectivity.

Phase 2: Nucleophilic Aromatic Substitution (SNAr) (C-4)

  • Objective: Displace the C-4 chlorine with an amine nucleophile.

  • Preparation: Dissolve the isolated intermediate from Phase 1 (1.0 eq) in anhydrous DMF.

  • Execution: Add the desired primary or secondary amine (3.0 eq) and heat the reaction mixture to 60–80 °C for 12–24 hours[3].

  • Validation: Complete conversion to the aminated product validates the successful orthogonal utilization of the scaffold, driven by the C-8 fluorine's electron-withdrawing enhancement.

Workflow A 4-Chloro-8-fluoro-3-iodoquinoline (Starting Material) B Step 1: Sonogashira Coupling (Pd(PPh3)4, CuI, Alkyne, Et3N) Targets C-3 Iodine A->B C Intermediate: 4-Chloro-8-fluoro-3-(alkynyl)quinoline B->C D Step 2: SNAr Reaction (R-NH2, Heat, DMF) Targets C-4 Chlorine C->D E Final Product: 4-(Amino)-8-fluoro-3-(alkynyl)quinoline D->E

Workflow demonstrating orthogonal functionalization of 4-chloro-8-fluoro-3-iodoquinoline.

Section 3: Pharmacological & ADME Implications

Beyond synthetic utility, the decision to utilize the 8-fluoro derivative is heavily driven by its downstream impact on Absorption, Distribution, Metabolism, and Excretion (ADME).

Metabolic Stability and Clearance: The unsubstituted quinoline core is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes and aldehyde oxidase, particularly at the electron-rich C-8 position. By installing a fluorine atom at C-8, medicinal chemists leverage both steric and electronic shielding to block this metabolic soft spot. As demonstrated in the development of clinical PI3Kδ inhibitors (e.g., AMG319 analogs), 8-fluoroquinoline derivatives exhibit significantly lower intrinsic clearance (CL_int) and superior oral bioavailability (up to F = 100%) compared to their non-fluorinated counterparts[4].

Toxicity Mitigation: Highly basic amines often bind to the hERG potassium channel, leading to severe cardiotoxicity (QT prolongation). By depressing the pKa of the quinoline nitrogen from ~4.9 to ~1.9, C-8 fluorination effectively neutralizes the molecule at physiological pH, mitigating hERG liability while simultaneously enhancing tissue penetration.

ADME F C-8 Fluorination of Quinoline Core E1 Inductive Electron Withdrawal (-I) F->E1 E2 Steric & Electronic Shielding F->E2 R1 Lowers N-1 pKa (~1.9) E1->R1 R2 Blocks CYP450 Oxidation E2->R2 O1 Increases Neutral Species at pH 7.4 (Enhanced Permeability) R1->O1 O2 Decreases Intrinsic Clearance (CL_int) (Prolonged Half-life) R2->O2

Pharmacological impact of C-8 fluorination on ADME properties and metabolic stability.

Sources

Validation

Confirming the structure of 4-Chloro-8-fluoro-3-iodoquinoline derivatives

Structural Confirmation of 4-Chloro-8-fluoro-3-iodoquinoline Derivatives: A Comparative Analytical Guide The synthesis of highly functionalized quinolines, such as 4-chloro-8-fluoro-3-iodoquinoline derivatives, is a corn...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 4-Chloro-8-fluoro-3-iodoquinoline Derivatives: A Comparative Analytical Guide

The synthesis of highly functionalized quinolines, such as 4-chloro-8-fluoro-3-iodoquinoline derivatives, is a cornerstone in the development of novel therapeutics, including kinase inhibitors and antimicrobial agents[1]. However, the dense halogenation of the quinoline core presents a significant analytical challenge: differentiating regioisomers. Because chlorine, fluorine, and iodine exert distinct electronic and steric effects, confirming their exact positions—specifically C4, C8, and C3, respectively—requires a multi-modal analytical approach[2]. This guide objectively compares the efficacy of various structural confirmation techniques and provides a self-validating experimental workflow for researchers.

Comparative Analysis of Structural Confirmation Techniques

When dealing with polyhalogenated heterocycles, no single analytical technique provides a complete picture without caveats. High-Resolution Mass Spectrometry (HRMS) is excellent for confirming the molecular formula but fails to distinguish between regioisomers (e.g., 4-chloro-8-fluoro vs. 2-chloro-6-fluoro). X-ray crystallography provides absolute certainty but is bottlenecked by the need for high-quality single crystals. Consequently, multinuclear and 2D Nuclear Magnetic Resonance (NMR) spectroscopy remains the most versatile and authoritative tool for routine structural elucidation[3].

Table 1: Comparative Performance of Analytical Techniques for Halogenated Quinolines

Analytical TechniquePrimary Data YieldRegiochemical ConfidenceSample RequirementThroughput
LC-HRMS (ESI+) Exact mass, Isotopic patternLow (Cannot distinguish isomers)< 1 mgHigh
1D NMR ( H, C, F) Nuclei environments, Functional groupsMedium (Infers substitution)2–5 mgHigh
2D NMR (HSQC, HMBC) Carbon-Hydrogen connectivityHigh (Maps exact positions)5–10 mgMedium
X-ray Crystallography Absolute 3D spatial coordinatesUltimate (Absolute proof)Single crystalLow

The Causality of the Analytical Workflow

To establish a self-validating system, the analytical workflow must be designed so that each technique independently verifies the assumptions of the previous one.

  • Isotopic Fingerprinting: We begin with LC-HRMS. The causality here is rooted in the natural isotopic abundance of halogens. Chlorine has a distinct Cl/ Cl ratio (~3:1), while Iodine is monoisotopic ( I). The presence of both will yield a highly specific M and M+2 isotopic cluster. If this cluster is missing, the substitution failed, and NMR is unnecessary.

  • Fluorine-Carbon Coupling: F NMR is highly sensitive to its local electronic environment. By examining the C NMR spectrum, the carbon directly attached to the fluorine (C8) will exhibit a massive scalar coupling constant ( Hz). Adjacent carbons (C7, C8a) will show couplings (~20 Hz)[4]. This definitively locks the position of the fluorine atom on the carbocyclic ring.

  • Proton-Carbon Mapping: To prove the iodine is at C3 and the chlorine is at C4, we rely on Heteronuclear Multiple Bond Correlation (HMBC). The isolated proton at C2 will appear as a sharp singlet in the H NMR[5]. In HMBC, this H2 proton will show a strong correlation to C4 and a correlation to C3, unambiguously confirming the heteroaromatic substitution pattern[3].

Self-Validating Experimental Protocols

Protocol 1: LC-HRMS Isotopic Verification

  • Sample Preparation: Dissolve 0.1 mg of the synthesized derivative in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Ionization & Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Scan from m/z 100 to 600.

  • Validation Checkpoint: Extract the mass spectrum for the target peak. You must observe the molecular ion and a peak at approximately 33% the intensity of the parent mass. If the ratio deviates significantly, suspect a dehalogenation side-reaction.

Protocol 2: Multinuclear and 2D NMR Elucidation

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO- or CDCl . Ensure the solution is free of paramagnetic impurities.

  • 1D Acquisition:

    • Acquire a H NMR spectrum (minimum 400 MHz). Look for the diagnostic H2 singlet at ~8.8–9.2 ppm[1].

    • Acquire a F NMR spectrum. The F8 signal typically appears between -110 and -120 ppm[4].

    • Acquire a C{ H} NMR spectrum.

  • 2D Acquisition (HMBC): Set up an HMBC experiment optimized for long-range couplings ( Hz)[3].

  • Validation Checkpoint: In the C spectrum, locate the C3 signal. Due to the heavy-atom effect of Iodine, C3 will be significantly shielded (typically shifting upfield to ~90–100 ppm) compared to standard aromatic carbons[2]. If the HMBC cross-peaks from H2 intersect with this shielded carbon and the deshielded C4 (~140 ppm), the regiochemistry is definitively confirmed.

Structural Confirmation Decision Tree

G Start Synthesized Derivative (4-Cl, 8-F, 3-I Quinoline) HRMS LC-HRMS (ESI+) Check Isotopic Pattern Start->HRMS Mass & Formula NMR1D 1D NMR (1H, 13C, 19F) Identify Nuclei Start->NMR1D Local Environments NMR2D 2D NMR (HSQC, HMBC) Map Regiochemistry HRMS->NMR2D M/M+2 Ratio Verified NMR1D->NMR2D Chemical Shifts Assigned XRay X-ray Crystallography (If NMR is Ambiguous) NMR2D->XRay Overlapping Signals Valid Structure & Regiochemistry Confirmed NMR2D->Valid 2J/3J Couplings Match XRay->Valid 3D Coordinates

Caption: Workflow for the structural confirmation of halogenated quinoline derivatives.

References

  • [2] Title: Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: Organic Letters - ACS Publications URL:[Link]

  • [5] Title: Structure elucidation of quinoline | NMR Spectroscopy Source: YouTube URL: [Link]

  • [3] Title: Nuclear Magnetic Resonance (NMR) Testing Services Source: Triclinic Labs URL: [Link]

  • [1] Title: Discovery of Inhibitory Fragments That Selectively Target Spire2–FMN2 Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [4] Title: Silver-Mediated Fluorination of Functionalized Aryl Stannanes Source: Journal of the American Chemical Society URL:[Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Halogenated Quinoline Isomers

Introduction: The Quinoline Scaffold and the Influence of Halogenation The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Influence of Halogenation

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1] The therapeutic potential of quinoline derivatives is significantly influenced by the nature and position of substituents on the ring structure. Halogenation, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine), is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. These modifications can profoundly impact the compound's interaction with biological targets and, consequently, its cytotoxic potency.[2]

This guide provides a comparative analysis of the cytotoxic effects of various halogenated quinoline isomers, with a focus on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents.

Core Mechanisms of Halogenated Quinoline Cytotoxicity

Halogenated quinoline derivatives exert their anticancer effects through a variety of mechanisms, often culminating in the induction of programmed cell death, or apoptosis. Key mechanisms that have been elucidated include the induction of DNA damage, generation of reactive oxygen species (ROS), and cell cycle arrest.[3][4]

A central pathway implicated in the cytotoxic action of many quinoline compounds is the activation of the p53 tumor suppressor protein in response to cellular stress, such as DNA damage.[4][5] This can trigger a cascade of events leading to apoptosis. For instance, some quinoline derivatives have been shown to cause an accumulation of cells in the G2/M or G0/G1 phases of the cell cycle and inhibit DNA and RNA synthesis.

Comparative Cytotoxicity of Halogenated Quinoline Isomers

The cytotoxic potency of halogenated quinolines is highly dependent on the specific isomer, the nature of the halogen substituent, and its position on the quinoline ring. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of halogenated quinoline derivatives against various human cancer cell lines, providing a snapshot of their comparative cytotoxicity.

Compound/Isomer Halogen(s) and Position(s) Cancer Cell Line IC50 (µM) Reference
5-chloro-8-hydroxyquinolinium chloride5-ChloroNalm6 (Leukemia)Micromolar concentrations[5]
5,7-dibromo-8-hydroxyquinoline5,7-DibromoMDA-MB-231 (Breast)Low micromolar (most potent of tested derivatives)[6]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)5-Chloro, 7-IodoHeLa (Cervical), PC3 (Prostate)Dose-dependent loss of viability[7]
6,8-dibromo-5-nitroquinoline6,8-DibromoHT29 (Colon)26.2[8]
6,8-dibromo-5-nitroquinoline6,8-DibromoHeLa (Cervical)24.1[8]
2-Arylquinoline Derivative6-ChloroHeLa (Cervical)8.3[9][10]
2-Arylquinoline Derivative6-ChloroPC3 (Prostate)31.37[9][10]
Nitro-aldehyde quinoline derivativeNot specifiedCaco-2 (Colorectal)0.535[11]

Note: IC50 values are highly dependent on the experimental conditions, including the specific cell line, incubation time, and assay used. This table is intended for comparative purposes based on the cited literature.

Structure-Activity Relationship (SAR) Insights:

The data suggests several key SAR trends:

  • 8-Hydroxyquinoline Scaffold: The 8-hydroxyquinoline core is a recurring motif in cytotoxic halogenated quinolines, likely due to its metal-chelating properties which can interfere with essential metal-dependent enzymes.[12]

  • Nature and Position of Halogen: The type and placement of halogens significantly impact cytotoxicity. For instance, brominated quinoline derivatives have demonstrated potent antiproliferative activity, with substitutions at the C-5 and C-7 positions often being particularly effective.[8]

  • Lipophilicity: Halogenation generally increases the lipophilicity of the quinoline molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[8]

  • Combined Substitutions: The presence of other functional groups, such as a nitro group, in conjunction with halogens can synergistically enhance cytotoxic potency.[8]

Mechanistic Deep Dive: p53-Mediated Apoptosis

A significant body of evidence points to the induction of DNA damage as a primary mechanism by which many halogenated quinolines initiate cell death. This damage triggers a cellular stress response, often culminating in the activation of the p53 signaling pathway, which orchestrates the apoptotic cascade.

p53_pathway Halogenated_Quinoline Halogenated Quinoline Isomer DNA_Damage DNA Damage (e.g., intercalation, ROS) Halogenated_Quinoline->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR p53_activation p53 Phosphorylation & Stabilization ATM_ATR->p53_activation p21 p21 Expression p53_activation->p21 Bax_PUMA_Noxa Upregulation of Pro-Apoptotic Proteins (Bax, PUMA, Noxa) p53_activation->Bax_PUMA_Noxa Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p21->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_PUMA_Noxa->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by halogenated quinolines.

This pathway illustrates how DNA damage inflicted by halogenated quinolines can lead to the activation of ATM/ATR kinases, which in turn phosphorylate and stabilize p53.[4][13] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax, PUMA, and Noxa, leading to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[11][13]

Experimental Methodologies

The comparative analysis of halogenated quinoline cytotoxicity relies on a suite of robust in vitro assays. The following section details the protocols for three commonly employed methods.

Experimental Workflow Overview

experimental_workflow Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Compound_Treatment Treatment with Halogenated Quinoline Isomers Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Metabolic Activity) Compound_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Treatment->LDH_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Detection) Compound_Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for assessing the cytotoxicity of halogenated quinolines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for attachment.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the halogenated quinoline isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity, a hallmark of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a colored formazan product.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the halogenated quinoline isomers to induce apoptosis.

  • Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization.[17]

  • Washing: Wash the cells with cold PBS.[17]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[8][18]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[17]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]

Conclusion and Future Directions

The comparative analysis of halogenated quinoline isomers reveals a rich and complex structure-activity landscape. The nature and position of halogen substituents are critical determinants of cytotoxic potency, with mechanisms often converging on the induction of DNA damage and p53-mediated apoptosis. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and characterization of this promising class of anticancer compounds.

Future research should focus on systematic studies comparing a full range of halogenated isomers on a single quinoline backbone against a broad panel of cancer cell lines with diverse genetic backgrounds. This will enable a more refined understanding of the SAR and facilitate the rational design of next-generation quinoline-based therapeutics with enhanced efficacy and selectivity.

References

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • BenchChem. (2025). The Structure-Activity Relationship of Haloquinones: A Technical Guide for Drug Development. BenchChem.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • BenchChem. (2025).
  • Veeprho. Clioquinol Impurities and Related Compound. Veeprho. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Spandidos Publications. (2016, October 5). An indolylquinoline derivative activates DNA damage response and apoptosis in human hepatocellular carcinoma cells. [Link]

  • Cell Biologics Inc. LDH Assay. Cell Biologics Inc.
  • ResearchGate. (2025, August 5). Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. [Link]

  • ATCC. MTT Cell Proliferation Assay.
  • PubMed. (2016, October 5). An indolylquinoline derivative activates DNA damage response and apoptosis in human hepatocellular carcinoma cells. [Link]

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Quinoline Isomers. BenchChem.
  • BenchChem. (2025). A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. BenchChem.
  • ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • PubMed. (2025, June 10). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. [Link]

  • European Journal of Pharmaceutical Sciences. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • BenchChem. (2025).
  • Research Square. (2022, June 16). Review on recent development of quinoline for anticancer activities. [Link]

  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • Royal Society of Chemistry. (2020, August 21). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

  • ResearchGate. Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. [Link]

  • PubMed. (2022, November 29). p53 triggers mitochondrial apoptosis following DNA damage-dependent replication stress by the hepatotoxin methyleugenol. [Link]

  • MDPI. (2019, December 9). p53-Mediated Tumor Suppression: DNA-Damage Response and Alternative Mechanisms. [Link]

Sources

Validation

Assessing the Drug-Likeness of 4-Chloro-8-fluoro-3-iodoquinoline: A Comparative Guide for Medicinal Chemistry

As a Senior Application Scientist evaluating novel building blocks for hit-to-lead optimization, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. The quinoline scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel building blocks for hit-to-lead optimization, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents[1]. However, unfunctionalized quinolines often suffer from rapid metabolic clearance and off-target toxicity. The introduction of halogens—specifically chlorine, fluorine, and iodine—at strategic positions drastically alters the physicochemical and pharmacokinetic landscape of the molecule[2].

This guide objectively compares 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6)[3] against simpler alternatives like 4-Chloroquinoline and 8-Fluoroquinoline. By dissecting its drug-likeness, metabolic stability, and orthogonal reactivity, this document provides the self-validating experimental protocols necessary to support your drug development workflows.

Structural Analysis & Drug-Likeness Comparison

The tri-halogenated nature of 4-Chloro-8-fluoro-3-iodoquinoline provides a highly engineered balance of lipophilicity and metabolic resistance.

  • Fluorine at C8 : Acts as a bioisostere for hydrogen that blocks a common site of Cytochrome P450 (CYP) mediated oxidation, significantly increasing the compound's half-life.

  • Chlorine at C4 : Enhances overall lipophilicity and provides a vector for nucleophilic aromatic substitution (SNAr) or late-stage cross-coupling.

  • Iodine at C3 : Serves as a highly reactive, orthogonal handle for palladium-catalyzed cross-coupling, allowing modular assembly of complex libraries.

Table 1: Comparative Drug-Likeness Parameters (Lipinski's Rule of 5)

Parameter4-Chloro-8-fluoro-3-iodoquinoline4-Chloroquinoline8-Fluoroquinoline
Molecular Weight 307.49 g/mol 163.60 g/mol 147.15 g/mol
Estimated LogP ~3.8~2.5~2.1
TPSA (Ų) 12.8912.8912.89
H-Bond Donors 000
H-Bond Acceptors 111
Metabolic Stability (HLM t1/2​ ) High (Steric/Electronic blocking)Low (Prone to oxidation)Moderate

Causality Insight: While the heavy halogenation increases LogP (approaching the Rule of 5 limit of 5.0), it remains within the optimal range for passive membrane permeability. The lack of H-bond donors ensures the Topological Polar Surface Area (TPSA) remains exceptionally low (12.89 Ų), strongly predicting excellent blood-brain barrier (BBB) penetration if developed into a CNS-active agent.

Orthogonal Reactivity Profiling

A major advantage of 4-Chloro-8-fluoro-3-iodoquinoline over mono-halogenated alternatives is its capacity for sequential, site-selective functionalization. The C-I bond is significantly weaker than the C-Cl and C-F bonds, allowing predictable, step-wise elaboration without complex protecting group strategies.

G Core 4-Chloro-8-fluoro-3-iodoquinoline (Starting Scaffold) Step1 Suzuki-Miyaura Coupling (Targets C3-Iodo) Core->Step1 Pd catalyst, Boronic acid Int1 3-Aryl-4-chloro-8-fluoroquinoline (Intermediate) Step1->Int1 High reactivity of C-I bond Step2 Buchwald-Hartwig Amination (Targets C4-Chloro) Int1->Step2 Pd catalyst, Amine Product 3-Aryl-4-amino-8-fluoroquinoline (Lead Compound) Step2->Product Moderate reactivity of C-Cl bond

Caption: Orthogonal cross-coupling pathways enabled by differential C-halogen bond energies.

Experimental Workflows: Self-Validating Systems

To empirically validate the theoretical benefits of this scaffold, rigorous ADME profiling is required. Below are the definitive protocols for assessing its metabolic stability and kinetic solubility.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay determines the apparent intrinsic clearance ( CLint,app​ ) and half-life ( t1/2​ ) of the compound by exposing it to Phase I metabolic enzymes[4],[5].

Causality & Design Rationale :

  • NADPH Regenerating System : CYP450 enzymes obligately require NADPH as an electron donor. We use a regenerating system (NADP+, glucose-6-phosphate, and G6PDH) rather than straight NADPH to maintain a constant cofactor concentration over the 60-minute incubation, preventing artificial reaction stalling[4].

  • Minus-Cofactor Control : A parallel incubation lacking NADPH is mandatory. If the compound depletes here, it indicates chemical instability in the buffer rather than enzymatic metabolism.

  • Quenching Mechanism : Ice-cold acetonitrile is added at a 3:1 ratio to the sample. The organic solvent instantly denatures the CYP proteins, halting metabolism, while simultaneously precipitating the proteins to prevent LC-MS/MS column clogging[5].

Step-by-Step Methodology :

  • Preparation : Dilute the 4-Chloro-8-fluoro-3-iodoquinoline stock (10 mM in DMSO) into 0.1 M potassium phosphate buffer (pH 7.4) to a working concentration of 1 µM (ensure final DMSO is < 0.1% to avoid CYP inhibition).

  • Matrix Assembly : Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation : Start the reaction by adding the NADPH regenerating system (final NADPH ~1 mM).

  • Sampling : At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Termination & Extraction : Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis : Plot the natural log (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which t1/2​ and CLint​ are derived[5].

G A Test Compound (1 µM) D Incubation (37°C, 0-60 min) A->D B Human Liver Microsomes (HLM) B->D C NADPH Regenerating System C->D Initiates Phase I Metabolism E Quench Reaction (Ice-cold Acetonitrile) D->E Time points sampled F Centrifugation & Protein Precipitation E->F Stops enzymatic activity G LC-MS/MS Quantification F->G Supernatant analysis

Caption: Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

Protocol B: Kinetic Solubility Assay

Because high lipophilicity (LogP ~3.8) can compromise aqueous solubility, assessing kinetic solubility is critical early in the pipeline.

Causality & Design Rationale : Unlike thermodynamic solubility (which uses solid crystalline powder), kinetic solubility introduces the compound from a DMSO stock directly into an aqueous buffer (PBS, pH 7.4). This mimics the physiological reality of an intravenously or orally absorbed drug entering the aqueous bloodstream, identifying the exact concentration at which the drug precipitates out of solution.

Step-by-Step Methodology :

  • Serial Dilution : Prepare a serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.1 mM).

  • Aqueous Spiking : Spike 5 µL of each DMSO dilution into 245 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 2.0%).

  • Incubation : Shake the plate at room temperature for 2 hours to allow equilibrium of precipitation.

  • Detection : Measure the absorbance via nephelometry (light scattering) or filter the plate and quantify the dissolved fraction via HPLC-UV. The point at which light scattering sharply increases indicates the kinetic solubility limit.

Conclusion

4-Chloro-8-fluoro-3-iodoquinoline represents a highly optimized, privileged building block. Compared to its mono-halogenated counterparts, it offers superior metabolic blocking (via the C8-fluorine) and unparalleled synthetic versatility (via the C3-iodine and C4-chlorine). By implementing the self-validating ADME protocols detailed above, medicinal chemists can confidently leverage this scaffold to accelerate the discovery of robust, metabolically stable therapeutics.

References
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508.[Link]

  • Huigens III, R. W., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Microbiology Insights, 11.[Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex ADME-Tox Services.[Link]

  • Evotec/Cyprotex. (n.d.). Microsomal Stability Assay. Cyprotex In Vitro ADME.[Link]

Sources

Comparative

Reproducibility and Regioselectivity in the Functionalization of 4-Chloro-8-fluoro-3-iodoquinoline: A Comparative Guide

Executive Summary For drug development professionals and medicinal chemists, tri-halogenated quinolines represent powerful, divergent scaffolds. 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) ()[1] offers a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, tri-halogenated quinolines represent powerful, divergent scaffolds. 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6) ()[1] offers a unique combination of reactive sites, enabling sequential cross-coupling and nucleophilic aromatic substitution (SNAr). However, the introduction of the 8-fluoro substituent fundamentally alters the electronic landscape of the quinoline core compared to non-fluorinated alternatives. This guide objectively compares its performance, details the mechanistic causality behind its reactivity, and provides self-validating protocols to ensure absolute reproducibility.

Mechanistic Causality: The 8-Fluoro Advantage and Challenge

The regioselectivity of palladium-catalyzed cross-coupling in polyhalogenated heterocycles is fundamentally governed by the bond dissociation energy (BDE) and the interaction between the heterocycle's lowest unoccupied molecular orbital (LUMO) and the palladium catalyst's highest occupied molecular orbital (HOMO) ()[2].

In 4-Chloro-8-fluoro-3-iodoquinoline, the C3–I bond possesses the lowest BDE (~65 kcal/mol), making it the kinetically favored site for initial oxidative addition. The C4–Cl bond (~80 kcal/mol) is typically reserved for subsequent functionalization.

The Causality of the 8-Fluoro Group:

  • The Advantage (SNAr Acceleration): The highly electronegative 8-fluoro group exerts a strong inductive electron-withdrawing effect across the fused ring system. This significantly lowers the LUMO of the quinoline core, stabilizing the anionic Meisenheimer complex intermediate. Consequently, SNAr at the C4 position can be achieved at much milder temperatures (80°C) compared to non-fluorinated analogs (>120°C).

  • The Challenge (Regioselectivity Loss): Unconventional site selectivity in dihalogenated N-heteroarenes can severely impact reproducibility if the catalytic system is not strictly controlled ()[3]. The lowered LUMO makes the C4–Cl bond more susceptible to premature oxidative addition during the initial C3-coupling step, leading to off-target polymerization or isomeric mixtures if the phosphine ligand is not properly tuned.

Comparative Performance Data

To objectively evaluate 4-Chloro-8-fluoro-3-iodoquinoline, we compare it against its non-fluorinated and brominated analogs under standardized sequential functionalization conditions (C3-Suzuki followed by C4-SNAr).

ScaffoldC3-Suzuki Yield (%)C4-SNAr Yield (%)Regioselectivity (C3 vs C4)Reproducibility Score
4-Chloro-3-iodoquinoline 85 - 90%65 - 70% (Requires 120°C)> 99:1High
4-Chloro-8-fluoro-3-iodoquinoline 78 - 85%88 - 95% (Mild 80°C)95:5Moderate-High
6-Bromo-4-chloro-8-fluoro-3-iodoquinoline 60 - 70%85 - 90% (Mild 80°C)80:20 (C3 vs C6 competition)Low

Data Interpretation: While the non-fluorinated analog offers slightly better initial regioselectivity, the 8-fluoro derivative provides vastly superior yields and milder conditions for the subsequent SNAr step, preserving sensitive functional groups on the appended C3-aryl ring.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes integrated analytical checkpoints to verify mechanistic fidelity before proceeding.

Protocol A: Regioselective C3 Suzuki-Miyaura Cross-Coupling

The use of tricyclohexylphosphine (PCy3) is critical for achieving high yields and suppressing C4-activation in the synthesis of functionalized quinolines ()[4].

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed Schlenk flask, combine 4-Chloro-8-fluoro-3-iodoquinoline (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Assembly: Add PdCl₂(PPh₃)₂ (5 mol%) and PCy₃ (10 mol%).

    • Causality: The bulky, electron-rich PCy₃ ligand accelerates reductive elimination and strictly favors insertion into the weaker C3–I bond, sterically hindering interaction with the C4–Cl bond.

  • Reaction: Suspend the mixture in a 3:1 solution of 1,4-Dioxane/H₂O. Heat to 80°C under an N₂ atmosphere for 18 hours.

  • Self-Validation Checkpoint (t = 2h): Sample 50 µL of the reaction mixture for LC-MS analysis.

    • Pass Criteria: Detection of the target mass[M+H]⁺ with a distinct 3:1 isotopic cluster . This confirms the ³⁵Cl/³⁷Cl isotopes are intact, proving exclusive C3-functionalization.

    • Fail Criteria: If a mass lacking the chlorine isotopic pattern is detected, premature C4-activation has occurred. Abort the reaction and verify the PCy₃ ligand integrity.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: C4 Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: Dissolve the purified C3-arylated intermediate in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M).

  • Reagent Addition: Add the nucleophilic primary or secondary amine (2.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

  • Reaction: Heat the mixture to 80°C.

    • Causality: Do not exceed 80°C. The 8-fluoro group sufficiently activates the C4 position. Applying the standard 120°C conditions used for non-fluorinated quinolines will result in thermal degradation and complex impurity profiles.

  • Self-Validation Checkpoint (t = 4h): Monitor the reaction via ¹⁹F NMR.

    • Pass Criteria: The ¹⁹F signal of the starting material will undergo a clean, quantifiable chemical shift due to the alteration of the through-space electronic environment when the C4-chloride is replaced by an amine.

  • Workup: Precipitate the product by dropwise addition of the reaction mixture into vigorously stirred ice-cold water. Filter and dry under high vacuum.

Workflow Visualization

Workflow Start 4-Chloro-8-fluoro-3-iodoquinoline (Starting Material) Suzuki Step 1: Suzuki-Miyaura Coupling PdCl2(PPh3)2, PCy3, 80°C Start->Suzuki Arylboronic acid K2CO3, Dioxane/H2O Check1 Self-Validation 1: LC-MS Isotope Analysis Suzuki->Check1 t = 2h Fail1 FAIL: Cl Isotope Absent (Off-target C4-Aryl) Check1->Fail1 M+ without Cl Pass1 PASS: 3:1 Cl Isotope Intact (C3-Aryl Intermediate) Check1->Pass1 M+ with Cl SNAr Step 2: SNAr Amination Amine, DIPEA, 80°C Pass1->SNAr Isolate & Purify Check2 Self-Validation 2: 19F NMR Shift Monitoring SNAr->Check2 t = 4h Final Final Product: C3-Aryl, C4-Amino-8-fluoroquinoline Check2->Final Complete F-shift

Sequential functionalization workflow of 4-Chloro-8-fluoro-3-iodoquinoline with validation gates.

References

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society.[Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules (MDPI).[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC (NIH).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-8-fluoro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals Immediate Safety and Hazard Assessment Core Hazards: Based on analogous compounds, 4-Chloro-8-fluoro-3-iodoquinoline should be handled as a substance that:...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Core Hazards: Based on analogous compounds, 4-Chloro-8-fluoro-3-iodoquinoline should be handled as a substance that:

  • Causes skin irritation.[3][4][5]

  • Causes serious eye irritation.[3][4][5]

  • May cause respiratory irritation.[3][5]

The presence of iodine introduces a further consideration for potential toxicity and environmental persistence.[6][7] Therefore, all handling and disposal operations must be conducted with the assumption that this compound is hazardous.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Body PartProtection LevelMaterial/TypeRationale
Hands Double GlovingNitrileProvides robust protection against dermal absorption. Double gloving is a critical best practice to mitigate exposure in the event of a breach of the outer glove.[8]
Eyes Chemical Splash GogglesANSI Z87.1 CertifiedEssential for protecting the eyes from splashes and potential aerosols.[8]
Face Face Shield (in addition to goggles)PolycarbonateRecommended when there is a significant risk of splashes, particularly when handling larger quantities or preparing waste for disposal.[8]
Body Chemically Resistant Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.
Respiratory Chemical Fume HoodN/AAll manipulations of 4-Chloro-8-fluoro-3-iodoquinoline and its associated waste must be performed within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[8]

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Halogenated organic compounds require specific disposal routes, often involving high-temperature incineration, and must not be mixed with non-halogenated waste streams.[9][10][11]

Operational Directive:

  • Dedicated Waste Streams: Establish a clearly labeled, dedicated hazardous waste container for "Halogenated Organic Waste" specifically for 4-Chloro-8-fluoro-3-iodoquinoline and materials contaminated with it.

  • Solid vs. Liquid Waste: Maintain separate, clearly labeled containers for solid and liquid waste.

    • Solid Waste: Includes contaminated gloves, weigh boats, filter paper, and absorbent pads.

    • Liquid Waste: Encompasses unused solutions, reaction mixtures, and solvent rinsates from decontamination.

Caption: Waste Segregation Workflow.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the collection and preparation of 4-Chloro-8-fluoro-3-iodoquinoline waste for final disposal.

Waste Collection and Containerization

The integrity of the waste container is crucial for safe storage and transport.

  • Container Selection: Utilize only approved hazardous waste containers, such as high-density polyethylene (HDPE) or glass, that are compatible with halogenated organic compounds.[12]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "4-Chloro-8-fluoro-3-iodoquinoline," and the appropriate hazard pictograms (e.g., irritant).

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[9] This minimizes the release of vapors and prevents spills.

  • Secondary Containment: Store waste containers in a designated, well-ventilated area within secondary containment to mitigate the impact of any potential leaks.

Decontamination of Laboratory Equipment

Thorough decontamination of all non-disposable equipment that has come into contact with 4-Chloro-8-fluoro-3-iodoquinoline is essential to prevent cross-contamination.

  • Initial Rinse: Rinse the contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol. This initial rinse should be performed in a chemical fume hood.

  • Collect Rinsate: The solvent rinsate is now considered hazardous liquid waste and must be collected in the designated "Halogenated Liquid Waste" container.[13]

  • Washing: After the initial solvent rinse, wash the equipment with a laboratory detergent and water.[14]

  • Final Rinse: Perform a final rinse with deionized water.

DecontaminationWorkflow Start Contaminated Equipment SolventRinse Rinse with Organic Solvent (in fume hood) Start->SolventRinse CollectRinsate Collect Rinsate as Halogenated Liquid Waste SolventRinse->CollectRinsate DetergentWash Wash with Detergent and Water SolventRinse->DetergentWash FinalRinse Final Rinse with Deionized Water DetergentWash->FinalRinse End Clean Equipment FinalRinse->End

Caption: Equipment Decontamination Workflow.

Spill Management

In the event of a spill, a prompt and safe response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ventilation: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.

  • Cleanup (for small, contained spills):

    • Don the appropriate PPE as outlined in section 1.1.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated "Halogenated Solid Waste" container.[2]

    • Decontaminate the spill area following the procedure in section 3.2.

Final Disposal

The ultimate disposal of 4-Chloro-8-fluoro-3-iodoquinoline must be conducted through a licensed and approved hazardous waste disposal facility.

Procedural Steps:

  • Contact EHS: When your hazardous waste containers are approaching full (typically 75-80% capacity), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[12]

  • Documentation: Ensure all waste containers are properly labeled and that any required waste manifests or documentation are completed accurately.

  • Professional Disposal: The EHS department will coordinate with a certified hazardous waste contractor for the transportation and final disposal of the material. The most common and effective method for the destruction of halogenated organic compounds is high-temperature incineration.[15]

Under no circumstances should 4-Chloro-8-fluoro-3-iodoquinoline or its contaminated materials be disposed of in regular trash or down the drain. [12]

Conclusion

The responsible management and disposal of 4-Chloro-8-fluoro-3-iodoquinoline are integral to a safe and ethical research environment. By adhering to the principles of hazard assessment, stringent use of personal protective equipment, meticulous waste segregation, and compliant disposal through certified channels, you contribute to the protection of yourself, your colleagues, and the environment. This guide serves as a foundational resource, and it is imperative to always operate in accordance with your institution's specific safety protocols and all applicable local, state, and federal regulations.

References

  • U.S. Environmental Protection Agency. (2019, October 3).
  • TCI Europe N.V. (2018, October 22).
  • Santa Cruz Biotechnology, Inc.
  • Thermo Fisher Scientific. (2025, October 16).
  • Fisher Scientific. (2023, September 22).
  • Echemi. Safety Data Sheet: 4-Chloro-8-(trifluoromethyl)quinoline.
  • Defense Centers for Public Health. (2017, October). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. TIP No. 55-085-1017.
  • Infection Prevention Control.
  • Thermo Fisher Scientific. (2011, December 19).
  • Tokyo Chemical Industry Co., Ltd. (2025, November 5).
  • BenchChem. (2025). Safe Handling and Disposal of 4AH-Pyrido[1,2-A]quinoline: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Iodine.
  • United Nations Office on Drugs and Crime (UNODC). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Safety Office. Disposal of Chemical Waste.
  • Labor
  • BenchChem. (2025).
  • Kapelewska, J., et al. (2026, February 4).
  • Goudoshigen Co., Ltd. Iodine Recycling Business.
  • Google Patents. (2014, January 15). Method for recycling iodine from production waste liquid of X-CT series contrast agents. CN103508421A.
  • Braun Research Group.
  • Head, J. F., et al. (2022). Review of recent developments in iodine wasteform production. Frontiers in Nuclear Engineering.
  • BenchChem. (2025). Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste.
  • Organic Syntheses. (2024, December 18).

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Handling

Personal protective equipment for handling 4-Chloro-8-fluoro-3-iodoquinoline

Comprehensive Safety and Operational Guide for Handling 4-Chloro-8-fluoro-3-iodoquinoline As a Senior Application Scientist, I frequently consult on the safe handling of novel, highly functionalized heterocycles. 4-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-Chloro-8-fluoro-3-iodoquinoline

As a Senior Application Scientist, I frequently consult on the safe handling of novel, highly functionalized heterocycles. 4-Chloro-8-fluoro-3-iodoquinoline (CAS: 1431363-50-6)[1] is a densely halogenated building block critical for drug discovery and materials science. However, its unique structural features—combining chlorine, fluorine, and iodine on a quinoline core—impart significant physicochemical hazards. This guide provides a self-validating, mechanistically grounded protocol for the safe handling, solubilization, and disposal of this compound, ensuring operational safety and scientific integrity.

Part 1: Mechanistic Toxicity Profile

Understanding why a chemical is hazardous is the first step in designing an effective safety protocol. The toxicity of 4-Chloro-8-fluoro-3-iodoquinoline is driven by three primary mechanisms:

  • Electrophilic Reactivity and Hepatotoxicity: Halogenated quinolines can undergo oxidative metabolism by cytochrome P450 enzymes to yield highly reactive electrophilic quinone imines. Depending on the exact substitution pattern, these intermediates can covalently bind to critical cellular nucleophiles, leading to scaffold-specific hepatotoxicity[2].

  • Redox Cycling and Oxidative Stress: Quinoline derivatives can act as redox-active chelators. In biological systems, they can participate in Fenton-like reactions, generating reactive oxygen species (ROS) such as hydroxyl radicals, which cause lipid peroxidation and DNA damage[3].

  • Dermal Sensitization and Permeation: Halogenated quinolines are documented skin sensitizers, and repeated exposure can lead to allergic contact dermatitis[4]. Furthermore, the incorporation of iodine and fluorine drastically increases the molecule's lipophilicity (LogP). This high lipophilicity allows the fine powder to rapidly permeate the stratum corneum upon dermal contact[5].

Part 2: Required Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for highly lipophilic, redox-active powders. The following tables outline the mandatory PPE and the quantitative justification for glove selection based on the solvents typically used to dissolve this compound.

Table 1: PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification
Respiratory N95, P100 Particulate Respirator, or PAPRPrevents inhalation of fine, highly lipophilic powders which can easily cross the alveolar-capillary barrier[5].
Hand Protection Double-gloving: Butyl rubber (inner) + Nitrile (outer)Nitrile provides dexterity; Butyl rubber prevents rapid permeation if the compound is dissolved in halogenated solvents.
Eye Protection Snug-fitting chemical splash gogglesProtects ocular mucosa from aerosolized reactive dust and solvent splashes.
Body Protection Flame-retardant lab coat, Tyvek sleevesPrevents accumulation of static-prone powders on standard cotton clothing, reducing dermal sensitization risks[4].

Table 2: Glove Permeation Data for Common Solubilization Solvents To safely dissolve 4-Chloro-8-fluoro-3-iodoquinoline, researchers typically use Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). The choice of glove material is critical:

Glove MaterialSolventBreakthrough Time (min)Degradation Rating
Nitrile (4 mil)Dimethyl Sulfoxide (DMSO)> 240Excellent
Nitrile (4 mil)Dichloromethane (DCM)< 5Poor
Butyl Rubber (13 mil)Dichloromethane (DCM)> 120Good
Butyl Rubber (13 mil)Dimethyl Sulfoxide (DMSO)> 480Excellent

Operational Insight: Always use a Butyl rubber inner glove and a Nitrile outer glove when handling this compound in DCM, as the solvent will carry the highly lipophilic solute directly through standard nitrile gloves in under 5 minutes.

Part 3: Standard Operating Procedure (SOP) for Handling

Step 1: Environmental Preparation

  • Conduct all open-handling procedures inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm.

  • Ground all weighing equipment. Highly halogenated powders often carry static charges, leading to unpredictable aerosolization and dispersion.

Step 2: Weighing and Transfer

  • Use an anti-static, grounded micro-spatula.

  • Weigh the compound into a pre-tared, static-dissipative amber vial. The carbon-iodine bond is susceptible to homolytic cleavage under prolonged UV light exposure, making amber glassware essential for maintaining structural integrity.

Step 3: Solubilization

  • Add the solvent (e.g., anhydrous DMSO or DCM) directly to the vial while still inside the fume hood.

  • Cap the vial tightly with a PTFE-lined septum before vortexing. Never sonicate open containers of halogenated heterocycles, as this generates highly toxic aerosols.

Step 4: Equipment Decontamination

  • Wipe the balance and hood surface with a cloth dampened with 70% isopropanol.

  • Follow up with a wipe using a mild alkaline detergent to neutralize any residual electrophilic species, then wipe dry.

Part 4: Spill Response and Waste Disposal Plan

Spill Response Protocol:

  • Solid Spills: Do NOT dry sweep. Cover the powder with damp universal absorbent pads to suppress dust. Scoop the material using a non-sparking tool into a hazardous waste bag.

  • Liquid Spills: Contain the spill with vermiculite. Apply a dilute alkaline neutralizing solution (e.g., 5% sodium bicarbonate) to mitigate the reactivity of the halogenated scaffold, then absorb and collect.

Waste Disposal:

  • Route all collected materials, including contaminated PPE and empty vials, to a dedicated "Halogenated Organic Waste" stream.

  • Do not mix with non-halogenated waste due to the risk of exothermic reactions or toxic gas release. Incineration is legally required to prevent environmental accumulation, as highly halogenated heterocycles resist natural biodegradation.

Operational Workflow Diagram

G A 1. Risk Assessment Identify Halogen Hazards B 2. PPE Donning Respirator & Double Gloves A->B C 3. Fume Hood Handling Static-Free Transfer B->C D Spill Occurs? C->D E 4a. Decontamination Damp Absorbent & Alkali D->E Yes F 4b. Normal Workflow Seal & Transfer D->F No G 5. Waste Disposal Halogenated Organics Bin E->G F->G

Safety workflow for handling highly halogenated quinoline derivatives.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-8-fluoro-3-iodoquinoline
Reactant of Route 2
4-Chloro-8-fluoro-3-iodoquinoline
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